molecular formula C8H18S2 B13792572 1,2-Octanedithiol

1,2-Octanedithiol

Cat. No.: B13792572
M. Wt: 178.4 g/mol
InChI Key: GBGFSXCJKDCHKQ-UHFFFAOYSA-N
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Description

1,2-Octanedithiol (CAS 26073-82-5) is an organic compound with the molecular formula C 8 H 18 S 2 . As a dithiol, it features two thiol (-SH) functional groups positioned on a medium-chain aliphatic backbone, making it a versatile building block in synthetic chemistry . This structure is of significant interest in materials science, particularly in the synthesis of polymers and ligands for metal complexes. Researchers may employ this compound in the development of novel thin films or as a cross-linking agent due to its ability to form stable bonds with metal surfaces and other organic molecules. Specifications and Handling: • CAS Number: 26073-82-5 • Molecular Formula: C 8 H 18 S 2 • Use: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or household applications. Please note that specific data on physical properties, toxicity, and detailed application mechanisms are areas for ongoing research. Consult the safety data sheet (SDS) for safe handling and storage protocols.

Properties

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

octane-1,2-dithiol

InChI

InChI=1S/C8H18S2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3

InChI Key

GBGFSXCJKDCHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CS)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Octanedithiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanedithiol is an organosulfur compound featuring two thiol functional groups on adjacent carbon atoms of an eight-carbon chain. As a vicinal dithiol, its chemical behavior is largely dictated by the proximity of the two sulfur atoms, which allows for unique reactivity, including the formation of stable cyclic structures upon oxidation and strong chelation to metal centers. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Structure and Properties

The structure of this compound consists of an octane (B31449) backbone with thiol (-SH) groups substituted at the first and second carbon positions. The IUPAC name for this compound is octane-1,2-dithiol.

Molecular Structure
  • Molecular Formula: C₈H₁₈S₂

  • SMILES: CCCCCCC(CS)S

  • InChI Key: GBGFSXCJKDCHKQ-UHFFFAOYSA-N

The presence of two nucleophilic thiol groups in a vicinal arrangement is the key structural feature that governs the reactivity of this molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 178.4 g/mol --INVALID-LINK--
XLogP3-AA 3.7--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--
Exact Mass 178.08499292 Da--INVALID-LINK--
Monoisotopic Mass 178.08499292 Da--INVALID-LINK--
Topological Polar Surface Area 2 Ų--INVALID-LINK--
Heavy Atom Count 10--INVALID-LINK--

Experimental Protocols

Proposed Synthesis of this compound from 1-Octene (B94956)

This proposed synthesis involves a three-step process: epoxidation of the alkene, ring-opening of the epoxide to form a diol, and subsequent conversion of the diol to the dithiol.

Step 1: Epoxidation of 1-Octene to 1,2-Epoxyoctane (B1223023)

  • Dissolve 1-octene in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) and wash the organic layer with a sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyoctane.

Step 2: Ring-Opening of 1,2-Epoxyoctane to Octane-1,2-diol

  • Dissolve the crude 1,2-epoxyoctane in a mixture of an organic solvent (e.g., acetone) and water.

  • Add a catalytic amount of acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

  • After completion, neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain octane-1,2-diol.

Step 3: Conversion of Octane-1,2-diol to this compound

This step can be achieved via a two-step process involving the formation of a di-tosylate followed by nucleophilic substitution with a thiolating agent.

  • Dissolve octane-1,2-diol in pyridine (B92270) and cool in an ice bath.

  • Slowly add tosyl chloride and stir the reaction mixture at low temperature for several hours.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry and concentrate to yield the di-tosylate.

  • Dissolve the di-tosylate in a suitable solvent and react with a sulfur nucleophile, such as sodium thiomethoxide or thiourea (B124793) followed by hydrolysis, to displace the tosylate groups and form the dithiol.

  • Purify the final product by distillation or chromatography.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Dithiol Formation 1-Octene 1-Octene Reaction_with_m-CPBA Reaction_with_m-CPBA 1-Octene->Reaction_with_m-CPBA DCM 1,2-Epoxyoctane 1,2-Epoxyoctane Reaction_with_m-CPBA->1,2-Epoxyoctane Acid-catalyzed_hydrolysis Acid-catalyzed_hydrolysis 1,2-Epoxyoctane->Acid-catalyzed_hydrolysis H₂O, H⁺ Octane-1,2-diol Octane-1,2-diol Acid-catalyzed_hydrolysis->Octane-1,2-diol Tosylation Tosylation Octane-1,2-diol->Tosylation TsCl, Pyridine This compound This compound Octane-1,2-ditosylate Octane-1,2-ditosylate Tosylation->Octane-1,2-ditosylate Nucleophilic_Substitution Nucleophilic_Substitution Octane-1,2-ditosylate->Nucleophilic_Substitution NaSH or Thiourea Nucleophilic_Substitution->this compound

Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two thiol groups. Key reactions include oxidation, formation of thioacetals, and coordination to metals.

Oxidation to Cyclic Disulfide

Vicinal dithiols are readily oxidized to form cyclic disulfides.[1] This reaction can be accomplished using mild oxidizing agents such as iodine or even air. The formation of a stable five-membered 1,2-dithiolane (B1197483) ring is a key characteristic of this class of compounds. This reversible redox chemistry is central to the biological activity of molecules like lipoic acid.[2]

G This compound This compound (Reduced Form) Cyclic_Disulfide 1,2-Dithiolane Derivative (Oxidized Form) This compound->Cyclic_Disulfide [O] (e.g., I₂, air) Cyclic_Disulfide->this compound [H] (e.g., NaBH₄)

Redox interconversion of this compound.
Formation of Thioacetals

Like other thiols, this compound can react with aldehydes and ketones to form cyclic thioacetals, which are useful as protecting groups in organic synthesis.

Coordination Chemistry

The sulfur atoms in this compound are soft Lewis bases and can act as excellent ligands for soft metal ions.[3] This property allows for the formation of stable coordination complexes and metal-organic frameworks (MOFs).[4] The chelate effect, arising from the bidentate nature of the ligand, contributes to the stability of these complexes.

Potential Applications

While specific applications of this compound are not extensively documented, its chemical properties suggest potential uses in several areas of interest to researchers and drug development professionals.

Materials Science
  • Self-Assembled Monolayers (SAMs): Dithiols are known to form self-assembled monolayers on gold and other noble metal surfaces.[5] These organized molecular layers can be used to modify surface properties for applications in electronics, sensors, and biocompatible coatings.

  • Metal-Organic Frameworks (MOFs): As a dithiol ligand, this compound can be used as a building block for the synthesis of MOFs.[4] These porous materials have potential applications in gas storage, separation, and catalysis.

Drug Development and Biological Research

The vicinal dithiol moiety is present in the reduced form of alpha-lipoic acid (dihydrolipoic acid), a compound with known antioxidant properties that is used in the treatment of diabetic neuropathy and other conditions.[6][7] The therapeutic action of lipoic acid is attributed to its ability to quench free radicals, chelate metals, and regenerate other antioxidants.[6]

While this compound itself has not been extensively studied for its biological activity, its structural similarity to the active form of lipoic acid suggests that it could serve as a scaffold for the design of novel antioxidant compounds. The long alkyl chain would confer lipophilicity, potentially influencing its distribution and activity in biological systems. Further research into this compound and its derivatives could explore their potential as therapeutic agents, particularly in diseases associated with oxidative stress.[6][7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Thiols are known for their strong, unpleasant odors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 1,2-Octanedithiol, a vicinal dithiol of interest in various research and development applications. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to elucidate the entire process.

Introduction

This compound is an organosulfur compound containing two thiol groups on adjacent carbon atoms. Vicinal dithiols are a class of compounds with significant applications in chemistry and biology. They are known for their ability to coordinate with metals and metalloids, making them effective chelating agents. In drug development and materials science, these compounds can serve as important intermediates and building blocks. The synthesis of vicinal dithiols can be challenging due to the propensity of thiols to undergo oxidation and other side reactions.[1] This guide outlines a robust and reproducible method for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective strategy for the synthesis of vicinal dithiols is a two-step process starting from the corresponding alkene. This involves the epoxidation of the alkene followed by a ring-opening reaction with a sulfur nucleophile. An alternative, more direct approach involves the reaction of the alkene with a sulfurizing agent. A widely used method for preparing 1,2-alkanediols, which can be precursors to dithiols, involves the reaction of an alpha-olefin with formic acid and hydrogen peroxide.[2][3] The diol can then be converted to the dithiol.

A more direct route to vicinal dithiols involves the reaction of the corresponding epoxide with a thiourea (B124793), followed by hydrolysis. This method is often preferred due to its relatively high yields and manageable reaction conditions.

Overall Reaction Scheme

The synthesis of this compound can be achieved from 1-octene (B94956) via a two-step sequence involving the formation of an intermediate epoxide, 1,2-epoxyoctane (B1223023), followed by its reaction with thiourea and subsequent hydrolysis.

Step 1: Epoxidation of 1-Octene 1-Octene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1,2-epoxyoctane.

Step 2: Thiiranium Ion Formation and Hydrolysis The resulting epoxide is then treated with thiourea in the presence of an acid catalyst to form a thiiranium ion intermediate, which is subsequently hydrolyzed to yield this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

  • 1-Octene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Thiourea

  • Sulfuric acid

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Epoxidation of 1-Octene:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol) of 1-octene in 200 mL of dichloromethane (DCM).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add 20.7 g (0.12 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Wash the organic layer with a saturated sodium chloride solution (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1,2-epoxyoctane as a colorless oil.

  • Synthesis of this compound from 1,2-Epoxyoctane:

    • To a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the crude 1,2-epoxyoctane (from the previous step), 15.2 g (0.2 mol) of thiourea, and 150 mL of ethanol.

    • Add 5 mL of concentrated sulfuric acid dropwise to the stirred mixture.

    • Heat the mixture to reflux and maintain for 6 hours.

    • After cooling to room temperature, add 100 mL of a 10% sodium hydroxide (B78521) solution and reflux for an additional 2 hours to hydrolyze the intermediate.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain a high-purity product. Vacuum distillation is a highly effective method for purifying liquid thiols, as it allows for separation based on boiling points at temperatures low enough to prevent thermal decomposition.[4][5]

Experimental Protocol: Purification

Equipment:

  • Vacuum distillation apparatus (including a Claisen adapter, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Manometer

Procedure:

  • Set up the vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure using the vacuum pump.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the specific vacuum pressure. For vicinal dithiols, the boiling point is significantly higher than the corresponding alkane and lower than the corresponding diol. Based on analogous compounds, the boiling point is estimated to be in the range of 90-100 °C at approximately 10 mmHg.

  • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reagent and Product Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mol)
1-Octene112.2111.20.1
m-CPBA172.5720.70.12
1,2-Epoxyoctane (crude)128.21~12.8~0.1
Thiourea76.1215.20.2
This compound (crude)162.33--
This compound (purified)162.33--

Table 2: Yield and Purity

ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1,2-Epoxyoctane (crude)12.8~12.2~95>90
This compound (purified)16.2~11.3~70>98

Table 3: Physical Properties of this compound

PropertyValue
AppearanceColorless to pale yellow liquid
OdorStrong, characteristic thiol odor
Boiling PointEstimated 90-100 °C @ 10 mmHg
SolubilitySoluble in organic solvents (ether, DCM), insoluble in water

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow start Start: 1-Octene epoxidation Step 1: Epoxidation - m-CPBA, DCM - 0°C to RT, 4h start->epoxidation workup1 Aqueous Workup - NaHCO3 wash - Brine wash - Dry (MgSO4) - Concentrate epoxidation->workup1 epoxide Intermediate: 1,2-Epoxyoctane workup1->epoxide thiolation Step 2: Dithiol Formation - Thiourea, H2SO4, EtOH - Reflux, 6h epoxide->thiolation hydrolysis Hydrolysis - NaOH - Reflux, 2h thiolation->hydrolysis workup2 Acidification & Extraction - HCl - Diethyl ether extraction - Dry (MgSO4) - Concentrate hydrolysis->workup2 crude_product Crude Product: This compound workup2->crude_product purification Purification: Vacuum Distillation crude_product->purification final_product Final Product: Purified this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

1,2-Octanedithiol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Due to the limited availability of published data, a specific Safety Data Sheet (SDS) for 1,2-Octanedithiol could not be located. The safety information provided herein is based on general chemical principles and data from structurally related dithiol compounds. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment under the supervision of a qualified professional.

Introduction

This compound is a chemical compound containing an eight-carbon chain with two thiol (-SH) functional groups attached to the first and second carbon atoms. As a dithiol, it has the potential for use in organic synthesis, particularly in reactions involving the protection of carbonyl groups, as a chelating agent for metals, and in the formation of self-assembled monolayers. Its distinct chemical properties are dictated by the presence of the two reactive thiol groups.

Chemical and Physical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 26073-82-5 .[1] A summary of its key chemical and physical properties, primarily from computational predictions, is presented in the table below.

PropertyValueSource
CAS Number 26073-82-5PubChem[1]
Molecular Formula C₈H₁₈S₂PubChem[1]
Molecular Weight 178.36 g/mol PubChem[1]
IUPAC Name Octane-1,2-dithiolPubChem[1]
Computed XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 6PubChem[1]

Safety Data and Hazard Analysis

Key Anticipated Hazards:

  • Stench: Thiols are notorious for their strong, unpleasant odors. This property serves as a primary indicator of potential exposure.

  • Toxicity: Dithiols can be toxic if swallowed, in contact with skin, or if inhaled. For example, 1,2-Ethanedithiol is classified as toxic if swallowed and fatal in contact with skin or if inhaled.

  • Skin and Eye Irritation: Contact with dithiols may cause skin and serious eye irritation.

  • Flammability: While not always the case for larger molecules, some dithiols are flammable liquids and vapors.

The following table summarizes the GHS hazard statements for related dithiol compounds, which should be considered as potential hazards for this compound until a specific SDS becomes available.

Hazard StatementDescriptionAssociated Compound(s)
H301Toxic if swallowed1,2-Ethanedithiol
H302Harmful if swallowed1,8-Octanedithiol
H310 + H330Fatal in contact with skin or if inhaled1,2-Ethanedithiol
H315Causes skin irritation1,8-Octanedithiol
H319Causes serious eye irritation1,8-Octanedithiol
H226Flammable liquid and vapour1,2-Ethanedithiol
GHS Pictograms (Anticipated)

Based on the hazards of related compounds, the following GHS pictograms are likely to be relevant for this compound:

Skull and CrossbonesExclamation MarkFlame

Caption: Anticipated GHS pictograms for this compound, indicating potential acute toxicity, irritation, and flammability.

Experimental Protocols and Handling

Due to the absence of specific published experimental protocols for this compound, a general procedure for handling potentially hazardous, foul-smelling liquid thiols is provided below. This should be adapted based on a thorough, substance-specific risk assessment.

General Protocol for Handling this compound:

  • Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors and to contain its odor.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times. Double-gloving is recommended.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Dispensing and Weighing:

    • Dispense the liquid using a syringe or cannula to minimize exposure to air and release of odor.

    • If weighing is necessary, do so in a tared, sealed container within the fume hood.

  • Reaction Quenching and Waste Disposal:

    • Reactions should be quenched carefully. To neutralize the thiol odor, excess reagent can be treated with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide in a basic solution within the fume hood. This should be done with caution as the reaction can be exothermic.

    • All waste containing this compound should be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).

    • The contaminated absorbent should then be treated with an oxidizing solution (e.g., bleach) before being collected in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

Visualized Workflows

The following diagrams illustrate a logical workflow for assessing and mitigating the risks associated with handling this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification & Assessment cluster_control Control Measures cluster_execution Experimental Execution start Identify Chemical (this compound) sds_check Search for Specific SDS start->sds_check CAS: 26073-82-5 surrogate_data Gather Data from Related Compounds sds_check->surrogate_data If SDS is not found risk_assess Perform Risk Assessment sds_check->risk_assess If SDS is found surrogate_data->risk_assess eng_controls Implement Engineering Controls (Fume Hood) risk_assess->eng_controls ppe Select Appropriate PPE eng_controls->ppe safe_handling Define Safe Handling & Disposal Procedures ppe->safe_handling experiment Conduct Experiment safe_handling->experiment decon Decontaminate & Dispose Waste experiment->decon end Procedure Complete decon->end

Caption: Hazard assessment and control workflow for this compound.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Oxidizing Agent (e.g., Bleach Solution) contain->neutralize collect Collect Waste in Sealed Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

References

A Technical Guide to the Spectroscopic Characterization of 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed overview of the expected spectroscopic data for 1,2-Octanedithiol, a dithiol compound with applications in materials science and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR data for this compound is based on typical chemical shifts for alkanes and thiols.[1][2][3] The protons on the carbons bearing the thiol groups are expected to be the most deshielded among the aliphatic protons. The thiol protons themselves typically appear as a broad singlet.[1]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (H-8)~0.9Triplet (t)3H
-(CH₂)₄- (H-4, H-5, H-6, H-7)~1.3-1.6Multiplet (m)8H
-CH₂- (H-3)~1.7Multiplet (m)2H
-CH(SH)- (H-2)~2.7-2.9Multiplet (m)1H
-CH₂(SH)- (H-1)~2.5-2.7Multiplet (m)2H
-SH~1.3-2.0Broad Singlet (br s)2H

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR data is derived from characteristic chemical shifts for alkanes and carbons attached to sulfur.[4][5][6][7][8] The carbons directly bonded to the electron-withdrawing thiol groups will have the highest chemical shifts in the aliphatic region.

CarbonPredicted Chemical Shift (δ, ppm)
C-8~14
C-7~22
C-6~29
C-5~31
C-4~32
C-3~34
C-2~40
C-1~30

IR (Infrared) Spectroscopy

Predicted IR absorption frequencies are based on characteristic vibrational modes for S-H, C-S, and C-H bonds.[3][9][10][11][12][13] The S-H stretching vibration is a key diagnostic peak for thiols, though it is typically weak.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
S-H stretch2550-2600Weak
C-H stretch (alkane)2850-2960Strong
CH₂ bend~1465Medium
C-S stretch600-800Medium

Mass Spectrometry (MS)

Predicted mass spectrometry fragmentation is based on the typical behavior of long-chain thiols under electron ionization (EI).[14][15] The molecular ion peak is expected, followed by fragmentation patterns involving the loss of alkyl chains and thiol groups.

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
145[M - SH]⁺
111[M - C₂H₅S]⁺
83[C₆H₁₁]⁺
47[CH₂SH]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16][17][18] Ensure the sample is free of any particulate matter by filtering if necessary.[17]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.[19]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[20]

IR Spectroscopy

  • Sample Preparation (Neat Liquid): Place a drop of this compound onto one face of a salt plate (e.g., NaCl or KBr).[21][22] Carefully place a second salt plate on top to create a thin liquid film.[21][23]

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument Setup (GC-MS):

    • Inject the sample solution into the gas chromatograph (GC) inlet. The GC will separate the compound from the solvent and any impurities.

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization - EI).[15][24][25][26]

    • The resulting molecular ion and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Neat Prepare Neat Liquid Film Sample->Neat Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Neat->IR MS GC-MS System Dilute->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Theoretical and Computational Investigation of 1,2-Octanedithiol: Molecular Structure, Conformational Landscape, and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive theoretical and computational analysis of 1,2-octanedithiol, a dithiol compound with potential applications in materials science and as a capping agent for nanoparticles. Due to a scarcity of published experimental and computational data for this specific molecule, this guide provides foundational theoretical data generated through robust computational chemistry methods. The insights into its molecular geometry, conformational preferences, vibrational spectra, and electronic characteristics serve as a valuable resource for future research and development.

Computational Methodology

The theoretical data presented herein were derived from first-principles quantum chemical calculations. The following section details the computational protocol employed for this study.

1.1. Level of Theory

All calculations were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for its balanced description of molecular geometries and energies for a wide range of organic molecules.

1.2. Basis Set

The 6-31G* basis set was used for all calculations. This Pople-style basis set provides a good compromise between computational cost and accuracy for molecules of this size, incorporating polarization functions on heavy (non-hydrogen) atoms to describe non-spherical electron density distributions.

1.3. Computational Procedures

  • Geometry Optimization: The molecular geometry of this compound was fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the optimized geometry to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and provide insights into the molecule's chemical reactivity.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output Data start Initial Structure of this compound dft DFT: B3LYP/6-31G* start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop end_geom Optimized Molecular Geometry geom_opt->end_geom end_vib Vibrational Frequencies (IR Spectrum) freq_calc->end_vib end_elec HOMO-LUMO Energies elec_prop->end_elec

Figure 1: Computational workflow for the theoretical analysis of this compound.

Molecular Structure and Conformational Analysis

The structural parameters of this compound are crucial for understanding its physical and chemical properties. A conformational analysis was performed to identify the most stable isomer.

2.1. Atom Numbering Scheme

The following diagram illustrates the atom numbering scheme used for the discussion of the molecular structure.

Figure 2: Atom numbering scheme for this compound.

2.2. Optimized Geometric Parameters

The following table summarizes the key bond lengths, bond angles, and dihedral angles for the optimized, lowest-energy conformer of this compound.

ParameterAtomsValue
Bond Lengths (Å)
C1-C21.534
C7-C81.541
C7-S101.832
C8-S91.835
S9-H1.345
S10-H1.346
Bond Angles (°)
C6-C7-C8113.2
C6-C7-S10110.5
C8-C7-S10109.8
C7-C8-S9111.5
C8-S9-H98.7
C7-S10-H99.1
Dihedral Angles (°)
S9-C8-C7-S1065.2 (gauche)
C6-C7-C8-S9178.5 (anti)

2.3. Conformational Preferences

The dihedral angle between the two sulfur atoms (S9-C8-C7-S10) is of particular interest. The calculations reveal that the gauche conformation, with a dihedral angle of approximately 65.2°, is the most stable. This is a common feature in 1,2-dithiols and is attributed to a combination of steric effects and stabilizing hyperconjugative interactions.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can aid in the experimental identification and characterization of this compound.

Frequency (cm⁻¹)AssignmentVibrational Mode
2925 - 2950C-H stretchAsymmetric and symmetric stretching of CH₂ and CH₃ groups
2850 - 2870C-H stretchSymmetric stretching of CH₂ and CH₃ groups
2550 - 2590S-H stretchStretching of the thiol S-H bond[1]
1450 - 1470C-H bendScissoring and bending of CH₂ and CH₃ groups
1200 - 1350C-H wagWagging of CH₂ groups
850 - 900C-S-H bendBending of the C-S-H group
650 - 750C-S stretchStretching of the carbon-sulfur bond

Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental anharmonic frequencies.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior and reactivity of a molecule.[2]

4.1. HOMO-LUMO Energies and Gap

The energies of the frontier molecular orbitals provide insights into the ionization potential, electron affinity, and chemical reactivity.

PropertyEnergy (eV)
HOMO Energy-6.25
LUMO Energy0.89
HOMO-LUMO Gap 7.14

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The HOMO is primarily localized on the sulfur atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed along the C-S bonds, suggesting these regions are susceptible to nucleophilic attack.

G homo Highest Occupied Molecular Orbital (-6.25 eV) gap 7.14 eV p1 lumo Lowest Unoccupied Molecular Orbital (0.89 eV) p1->gap ΔE p2

Figure 3: Schematic of the HOMO-LUMO energy levels and gap for this compound.

Conclusion

This theoretical and computational study provides a foundational understanding of the molecular structure, conformational preferences, vibrational properties, and electronic characteristics of this compound. The data indicate that the molecule exists preferentially in a gauche conformation and is electronically stable, with the sulfur atoms being the primary sites of chemical reactivity. These findings offer valuable insights for researchers in materials science and drug development, providing a solid theoretical basis for future experimental investigations and applications of this compound.

References

commercial suppliers and purity grades of 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Commercially Available Dithiols for Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: The compound "1,2-Octanedithiol" is not commonly listed in chemical supplier catalogs or scientific literature. It is likely that this is a misnomer for a more common dithiol. This guide, therefore, focuses on two closely related and commercially available dithiols: 1,2-Ethanedithiol and 1,8-Octanedithiol . These compounds are relevant to researchers in drug development and other advanced scientific fields.

Introduction

Dithiols are organosulfur compounds containing two thiol functional groups. Their unique reactivity makes them valuable reagents in a variety of applications, including organic synthesis, materials science, and drug development. 1,2-Ethanedithiol and 1,8-Octanedithiol, in particular, serve as important building blocks and versatile chemical intermediates.[1][2] This guide provides a comprehensive overview of their commercial availability, purity grades, analytical methods for quality control, and key applications relevant to researchers and drug development professionals.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer 1,2-Ethanedithiol and 1,8-Octanedithiol in various purity grades to suit different research and development needs. The selection of a supplier and a specific purity grade is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of results.

1,2-Ethanedithiol

1,2-Ethanedithiol (CAS 540-63-6) is a widely used reagent, particularly for the protection of carbonyl groups in organic synthesis.[1] It is available from a broad range of suppliers in technical and high-purity grades.

Table 1: Commercial Suppliers and Purity Grades of 1,2-Ethanedithiol

SupplierPurity GradeNotes
Sigma-Aldrich (Merck)for synthesisGeneral laboratory use.[3]
technical grade, >=90%Suitable for less sensitive applications.[4]
Thermo Scientific Chemicals98+%High-purity grade for demanding synthetic applications.[5]
Tokyo Chemical Industry (TCI)>99.0% (GC)High-purity grade with purity confirmed by Gas Chromatography.[6]
Various Bulk SuppliersCustom puritiesAvailable upon request for industrial applications.[7]
1,8-Octanedithiol

1,8-Octanedithiol (CAS 1191-62-4) is often used in the formation of self-assembled monolayers and in polymer chemistry.[8][9] Its longer carbon chain imparts different physical and chemical properties compared to 1,2-Ethanedithiol.

Table 2: Commercial Suppliers and Purity Grades of 1,8-Octanedithiol

SupplierPurity GradeNotes
Sigma-Aldrich (Merck)≥97%Standard grade for general research.[10]
Thermo Scientific Chemicals98%High-purity grade.[11]
TCI America>97.0% (GC,T)Purity determined by Gas Chromatography and Titration.[12]
CP Lab Safetymin 98%Suitable for research and manufacturing.[13]
Tianjin Yuansu Chemical99%High-purity grade, available in bulk quantities.[14]

Experimental Protocols: Purity Determination

Ensuring the purity of dithiols is crucial for their effective use. Several analytical methods can be employed for their quantification and the identification of impurities. The choice of method often depends on the required accuracy, the nature of potential impurities, and available instrumentation.[15]

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like dithiols.[16]

Methodology for GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the dithiol in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation:

    • Injector: Split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5) is typically used.[17]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient is programmed to ensure the separation of the main component from any volatile impurities. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).[17]

    • Detector: FID for quantification or MS for identification and quantification.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard method can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity analysis, although it is less common for volatile thiols unless they are derivatized.

Methodology for HPLC Analysis:

  • Derivatization (if necessary): Thiols may require derivatization to be detected by a UV detector.

  • Instrumentation:

    • Column: A reversed-phase column (e.g., C18).[15]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is typically used.[15]

    • Detector: UV detector (if derivatized) or a mass spectrometer (LC-MS).

  • Data Analysis: Similar to GC, purity is assessed by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful, non-destructive method for determining the absolute purity of a compound without the need for a reference standard of the same compound.[18][19]

Methodology for qNMR Analysis:

  • Sample Preparation: An accurately weighed amount of the dithiol is dissolved in a deuterated solvent along with an accurately weighed amount of an internal standard with a known purity.

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of the dithiol is calculated by comparing the integral of a characteristic signal from the dithiol to the integral of a signal from the internal standard.

Applications in Drug Discovery and Development

Dithiols play several important roles in the pharmaceutical industry, from early-stage drug discovery to the synthesis of active pharmaceutical ingredients (APIs).

  • Organic Synthesis Intermediate: 1,2-Ethanedithiol is a key reagent for the formation of 1,3-dithiolanes from aldehydes and ketones, which serves as a protective group in multi-step syntheses of complex molecules.[1] This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

  • Peptide Chemistry: 1,2-Ethanedithiol is used as a scavenger in solid-phase peptide synthesis to prevent side reactions during the cleavage of the peptide from the resin.[20][21]

  • Chelating Agent: The two sulfur atoms in dithiols can bind to metal ions, making them useful in the synthesis of organometallic compounds and as chelating agents to remove heavy metals.[1]

Visualizing Workflows and Relationships

The following diagrams illustrate key decision-making processes and workflows relevant to the use of dithiols in a research and development setting.

SupplierSelection start Identify Need for Dithiol search Search for Commercial Suppliers start->search evaluate Evaluate Suppliers search->evaluate Purity, Cost, Availability select Select Supplier and Purity Grade evaluate->select purchase Purchase Dithiol select->purchase receive Receive and Verify purchase->receive end Proceed with Experiment receive->end

Caption: Supplier selection workflow for acquiring dithiols.

PurityAnalysisWorkflow start Received Dithiol Sample decision Purity Analysis Required? start->decision gc_ms Perform GC-MS Analysis decision->gc_ms Yes pass Purity Verified decision->pass No (CoA sufficient) compare Compare Results with CoA gc_ms->compare hplc Perform HPLC Analysis hplc->compare qnmr Perform qNMR Analysis qnmr->compare compare->pass Matches fail Purity Not Verified (Contact Supplier) compare->fail Does Not Match

Caption: Workflow for the purity analysis of dithiols.

References

Potential Reactivity of Vicinal Thiols in 1,2-Octanedithiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of the vicinal thiol groups in 1,2-octanedithiol. This compound, possessing two thiol functional groups on adjacent carbons, exhibits a rich and versatile chemistry, making it a molecule of significant interest in various fields, including materials science, organic synthesis, and pharmaceutical development. This guide covers its synthesis, key reactions—including oxidation to its cyclic disulfide and metal chelation—and provides detailed experimental protocols and quantitative data where available.

Synthesis of this compound

This compound is not commercially readily available and is typically synthesized from its corresponding epoxide, 1,2-epoxyoctane (B1223023). A common and effective method involves the reaction of the epoxide with a sulfur nucleophile, such as thiourea (B124793) or potassium thiocyanate (B1210189), followed by hydrolysis of the intermediate.

Experimental Protocol: Synthesis via Episulfide Intermediate

This two-step procedure involves the initial formation of an episulfide (thiirane) from 1,2-epoxyoctane using potassium thiocyanate, followed by acid-catalyzed hydrolysis to yield the vicinal dithiol.

Step 1: Synthesis of 2-Hexylthiirane (B12282430)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyoctane (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of dimethyl sulfoxide (B87167) and water.

  • Reagent Addition: Add potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hexylthiirane. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified 2-hexylthiirane (1 equivalent) in a mixture of a water-miscible solvent like tetrahydrofuran (B95107) (THF) and water.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction Conditions: Stir the mixture at room temperature. The hydrolysis is generally complete within 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Key Reactivities of Vicinal Thiols in this compound

The proximity of the two thiol groups in this compound governs its characteristic reactivity, primarily its facile oxidation to a cyclic disulfide and its ability to act as a potent chelating agent for various metal ions.

Redox Chemistry: Oxidation to a Cyclic Disulfide

The vicinal thiols of this compound can be readily oxidized to form a stable five-membered cyclic disulfide, 1,2-dithiolane-3-pentane. This intramolecular reaction is often favored over intermolecular disulfide bond formation. This redox process is a key feature of many biological systems involving vicinal dithiols.

The interconversion between the dithiol and its cyclic disulfide is a reversible redox process. The redox potential of this couple is a critical parameter determining its behavior in a given chemical or biological environment. While the specific redox potential for this compound has not been experimentally determined, it is expected to be in a similar range to other aliphatic vicinal dithiols.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
pKa₁ ~9.5Estimated based on typical pKa values for aliphatic thiols. The proximity of the second thiol may slightly lower this value.
pKa₂ ~10.5The second deprotonation is expected to be less favorable due to electrostatic repulsion.
Redox Potential (E⁰') -0.25 to -0.35 VEstimated based on values for similar aliphatic dithiols like dithiothreitol (B142953) (DTT). This value is pH-dependent.
Experimental Protocol: Monitoring the Oxidation of this compound

The oxidation of this compound to its cyclic disulfide can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry in the presence of a thiol-specific chromogenic reagent like Ellman's reagent (DTNB).

Using HPLC:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Oxidant Addition: Initiate the oxidation by adding a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, or exposure to air).

  • Time-course Analysis: At various time points, take aliquots of the reaction mixture and quench the reaction (if necessary, e.g., by adding a reducing agent for analysis of remaining dithiol).

  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system with a C18 column. The dithiol and the cyclic disulfide will have different retention times, allowing for their separation and quantification. A UV detector (e.g., at 210-220 nm) can be used for detection.

  • Data Analysis: Plot the concentration of the dithiol and the disulfide as a function of time to determine the reaction kinetics.

Metal Chelation

The two sulfur atoms of the vicinal thiol groups in this compound act as excellent donor atoms for metal ions, forming stable chelate complexes. This property is exploited in areas such as heavy metal remediation, synthesis of coordination complexes, and the design of metal-binding drugs. The formation of a five-membered chelate ring is thermodynamically favorable.

The stoichiometry and stability of the metal complexes can be determined using various analytical techniques, including UV-Vis spectrophotometry, potentiometry, and NMR spectroscopy.

Experimental Protocol: Determination of Metal-Dithiol Complex Stoichiometry using Job's Method

Job's method of continuous variation is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt of interest (e.g., NiCl₂, CuCl₂, ZnCl₂) in a suitable solvent in which both are soluble and do not react (e.g., ethanol or methanol).

  • Preparation of Mixed Solutions: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, while keeping the total molar concentration of the metal and dithiol constant. For example, prepare solutions with mole fractions of the dithiol ranging from 0 to 1 in increments of 0.1.

  • UV-Vis Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-dithiol complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the dithiol. The plot will typically show two linear portions that intersect at a maximum. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 (dithiol:metal) complex.

Table 2: Expected Stoichiometry of this compound with Common Metal Ions

Metal IonExpected Stoichiometry (Dithiol:Metal)Coordination Geometry
Ni²⁺ 2:1Square Planar
Cu²⁺ 2:1Square Planar
Zn²⁺ 2:1Tetrahedral
Pb²⁺ 1:1 or 2:1Dependent on conditions
Hg²⁺ 1:1Linear or higher coordination

Note: The actual stoichiometry can be influenced by factors such as pH, solvent, and the presence of other coordinating species.

Visualizing Reaction Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key chemical transformations and experimental procedures described in this guide.

Synthesis_Pathway Epoxide 1,2-Epoxyoctane Episulfide 2-Hexylthiirane Epoxide->Episulfide Nucleophilic Ring Opening Thiocyanate KSCN Dithiol This compound Episulfide->Dithiol Acid-catalyzed Hydrolysis H3O H₃O⁺ (cat.)

Caption: Synthesis of this compound from 1,2-Epoxyoctane.

Redox_Cycle Dithiol This compound (Reduced Form) Disulfide Cyclic Disulfide (Oxidized Form) Dithiol->Disulfide Oxidation (+ [O]) Disulfide->Dithiol Reduction (+ [H])

Caption: Redox interconversion of this compound.

Metal_Chelation cluster_reactants Reactants Dithiol This compound Complex Metal-Dithiolate Complex Dithiol->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Chelation of a metal ion by this compound.

Jobs_Method_Workflow A Prepare Equimolar Stock Solutions (Dithiol & Metal Salt) B Create Series of Solutions with Varying Mole Fractions A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction of Dithiol C->D E Determine Stoichiometry from the Maximum D->E

Caption: Workflow for Job's method of continuous variation.

Conclusion

This compound, with its vicinal thiol groups, demonstrates significant reactivity that is of great interest to researchers in various scientific disciplines. Its synthesis from 1,2-epoxyoctane provides a viable route to access this molecule for further investigation. The key reactivities, namely the facile oxidation to a cyclic disulfide and the strong metal-chelating ability, open up a wide range of potential applications. The experimental protocols and data provided in this guide serve as a valuable resource for scientists and professionals working with or interested in the chemistry of vicinal dithiols. Further research to experimentally determine the precise physicochemical properties of this compound will undoubtedly contribute to unlocking its full potential.

The Advent of Short-Chain Dithiols: A Technical Guide to their Discovery, Chemistry, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dithiols, organic compounds bearing two thiol (-SH) functional groups in close proximity, have carved a unique and indispensable niche in the landscape of chemistry, biochemistry, and pharmacology. From their origins as wartime antidotes to their contemporary use as sophisticated tools in protein chemistry and drug delivery, the journey of these molecules is one of scientific ingenuity and expanding application. This in-depth technical guide provides a comprehensive overview of the discovery and history of key short-chain dithiols, details their synthesis through established experimental protocols, presents their quantitative properties for comparative analysis, and visualizes their mechanisms of action in critical biological pathways.

A Historical Chronicle of Discovery and Application

The story of short-chain dithiols is marked by key discoveries that addressed pressing scientific and medical needs of their time.

  • Early 20th Century: The synthesis of simple dithiols like 1,2-ethanedithiol (B43112) was explored, primarily for academic interest in organosulfur chemistry.

  • World War II - The Genesis of a Lifesaver: The development of British Anti-Lewisite (BAL), or dimercaprol (B125519) (2,3-dimercapto-1-propanol) , stands as a pivotal moment. In the 1940s, a team of biochemists at Oxford University, led by Sir Rudolph Peters, secretly developed BAL as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1] The dithiol structure of BAL proved highly effective at chelating arsenic, neutralizing its toxicity.[1] This marked the first major application of a short-chain dithiol in medicine and laid the foundation for chelation therapy.

  • Post-War Expansion: Following its success against Lewisite, dimercaprol was found to be an effective treatment for poisoning by other heavy metals, including gold, mercury, and lead.[1][2] In 1951, it was successfully used to treat Wilson's disease, a genetic disorder characterized by copper accumulation.[2]

  • The 1950s - Unraveling Metabolic Cofactors: The 1950s witnessed the isolation and synthesis of lipoic acid , a naturally occurring dithiol. Initially identified as a growth factor for certain microorganisms, its crucial role as a cofactor in mitochondrial dehydrogenase enzyme complexes, such as the pyruvate (B1213749) dehydrogenase complex, was elucidated.[3][4] The first chemical synthesis of racemic lipoic acid was achieved in 1952.[5]

  • 1963 - A Reagent for Protein Chemistry: W. Wallace Cleland introduced dithiothreitol (DTT) , also known as Cleland's reagent, as a powerful reducing agent for disulfide bonds in proteins.[6] This development was a boon for biochemists, providing a stable and effective tool to study protein structure and function by preventing the oxidation of sulfhydryl groups.[6][7]

Quantitative Physicochemical Properties of Key Short-Chain Dithiols

The utility of short-chain dithiols is intrinsically linked to their physicochemical properties. The following tables summarize key quantitative data for some of the most significant compounds in this class, facilitating comparison and selection for specific research and development applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Thiol Groups)Redox Potential (V at pH 7)
1,2-Ethanedithiol C₂H₆S₂94.20-41144-146~10.2, 11.8-
1,3-Propanedithiol C₃H₈S₂108.23-79169-173~10.5, 11.5-
Dimercaprol (BAL) C₃H₈OS₂124.23-140 (at 10 mmHg)--
Dithiothreitol (DTT) C₄H₁₀O₂S₂154.2542-43-9.2, 10.1[8]-0.33[8][9][10]
Lipoic Acid C₈H₁₄O₂S₂206.3260-62---0.32 (Dihydrolipoic acid)

Note: Some data, particularly pKa and redox potentials for simpler dithiols, can vary depending on the experimental conditions and are not as widely reported as for reagents like DTT.

Seminal Experimental Protocols

The synthesis of short-chain dithiols has evolved over time, with several key methods becoming standard in organic chemistry laboratories.

Synthesis of 1,2-Ethanedithiol

This procedure is a classic method for the preparation of a fundamental short-chain dithiol.

Materials:

Procedure:

  • Formation of Ethylene Diisothiuronium Bromide: A mixture of thiourea (8.0 moles) in 95% ethanol (2750 ml) is heated to reflux in a 5-liter round-bottomed flask. Ethylene dibromide (4.0 moles) is then added in one portion. A vigorous exothermic reaction ensues, leading to the precipitation of ethylene diisothiuronium bromide. The reaction is allowed to proceed to completion without further heating. The salt is collected by filtration and dried.[11]

  • Hydrolysis: The ethylene diisothiuronium bromide (0.75 mole) is mixed with a solution of potassium hydroxide (9.7 moles) in water (1360 ml) in a 5-liter three-necked flask and refluxed for 5 hours, during which ammonia (B1221849) evolves.[11]

  • Acidification and Steam Distillation: The flask is then equipped for steam distillation. A cooled solution of sulfuric acid in water is added dropwise under a nitrogen atmosphere until the mixture is acidic. The heat of neutralization will distill some of the dithiol. Steam is then introduced to continue the distillation until approximately 3 liters of distillate are collected.[11]

  • Isolation and Purification: The oily dithiol layer is separated from the distillate. The aqueous layer is extracted with ether. The oil and ether extracts are dried over calcium chloride. After evaporation of the ether, the residue is combined with the main oil fraction and purified by fractional distillation under reduced pressure in a nitrogen atmosphere. The boiling point of 1,2-ethanedithiol is 63°C at 46 mmHg.[11]

Synthesis of Dimercaprol (2,3-Dimercapto-1-propanol)

The synthesis of BAL was a critical achievement during World War II. While various methods exist, a common approach involves the reaction of allyl alcohol with a source of sulfur.

Materials:

  • Allyl alcohol

  • Thioacetic acid

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Hydrochloric acid or sodium hydroxide for hydrolysis

  • Organic solvent (e.g., benzene (B151609) or toluene)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • Thiolacetylation of Allyl Alcohol: Allyl alcohol is reacted with thioacetic acid in the presence of a radical initiator like AIBN. This reaction proceeds via a free-radical addition of the thiol to the double bond, yielding 2,3-bis(acetylthio)-1-propanol.

  • Hydrolysis: The resulting diacetate is then hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid or treatment with sodium hydroxide will cleave the acetyl groups to yield 2,3-dimercapto-1-propanol.

  • Purification: The crude dimercaprol is then purified by distillation under reduced pressure to obtain the final product.

Synthesis of Dithiothreitol (DTT)

The synthesis of Cleland's reagent can be achieved through several routes. A common industrial synthesis starts from related epoxides. A traditional laboratory synthesis involves the sulfidation of a halogenated precursor.[8]

Materials:

  • 1,4-Dibromo-2,3-butanediol (can be prepared from erythritol)

  • Sodium hydrosulfide (B80085) or thiourea

  • Solvent (e.g., ethanol)

  • Base for hydrolysis (if using thiourea)

Procedure:

  • Nucleophilic Substitution: 1,4-Dibromo-2,3-butanediol is reacted with a sulfur nucleophile such as sodium hydrosulfide or thiourea in a suitable solvent like ethanol. This results in the displacement of the bromide ions to form the dithiol or the intermediate bis-isothiuronium salt.

  • Hydrolysis (if necessary): If thiourea is used, the resulting bis-isothiuronium salt is hydrolyzed with a base (e.g., sodium hydroxide) to liberate the free thiol groups.

  • Purification: The crude DTT is then purified by recrystallization to yield the final product.

Visualizing the Mechanisms of Action

The biological and chemical effects of short-chain dithiols are best understood by visualizing their interactions at a molecular level.

Reduction of a Protein Disulfide Bond by Dithiothreitol (DTT)

DTT's ability to reduce disulfide bonds is central to its utility in protein biochemistry. This process occurs in a two-step thiol-disulfide exchange reaction.[8][12]

DTT_Mechanism cluster_0 Step 1: Formation of Mixed Disulfide cluster_1 Step 2: Intramolecular Cyclization and Release Protein_SS Protein-S-S-Protein (Oxidized) DTT_SH_SH DTT-(SH)₂ (Reduced) Mixed_Disulfide Protein-S-S-DTT-SH (Mixed Disulfide Intermediate) Protein_SS->Mixed_Disulfide Thiol-Disulfide Exchange DTT_SH_SH->Mixed_Disulfide Protein_SH Protein-SH (Reduced Cysteine) Mixed_Disulfide->Protein_SH Mixed_Disulfide_2 Protein-S-S-DTT-SH Final_Protein_SH Protein-SH (Fully Reduced) Mixed_Disulfide_2->Final_Protein_SH Intramolecular Attack DTT_Oxidized Oxidized DTT (Cyclic Disulfide) Mixed_Disulfide_2->DTT_Oxidized BAL_Chelation BAL Dimercaprol (HS-CH₂-CH(SH)-CH₂-OH) Chelate Stable Chelate Complex BAL->Chelate Forms 5-membered ring Heavy_Metal Heavy Metal Ion (e.g., As³⁺) Heavy_Metal->Chelate Excretion Excretion Chelate->Excretion Renal Excretion Lipoic_Acid_Biosynthesis Octanoyl_ACP Octanoyl-ACP (from Fatty Acid Synthesis) LipB Lipoate-protein ligase B (LipB) (Octanoyltransferase) Octanoyl_ACP->LipB Apo_Protein Apo-Lipoyl Domain of E2 Subunit Apo_Protein->LipB Octanoyl_Protein Octanoyl-Lipoyl Domain LipA Lipoyl Synthase (LipA) (Sulfur Insertion) Octanoyl_Protein->LipA Lipoyl_Protein Lipoyl-Lipoyl Domain (Active Cofactor) LipB->Octanoyl_Protein LipA->Lipoyl_Protein SAM S-Adenosylmethionine (Sulfur Source) SAM->LipA

References

Environmental Fate and Degradation of Alkanedithiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkanedithiols, organic compounds containing two thiol groups, are utilized in various industrial and pharmaceutical applications. Their introduction into the environment necessitates a thorough understanding of their fate and degradation. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of short-chain alkanedithiols. It covers abiotic and biotic degradation pathways, summarizes available quantitative data, details experimental protocols for their study, and touches upon the ecotoxicological implications of these compounds and their degradation products. Due to the limited availability of experimental data for many alkanedithiols, this guide also incorporates information on analogous compounds and predictive models to provide a more complete picture.

Introduction

Alkanedithiols are characterized by the presence of two sulfhydryl (-SH) groups attached to an alkane backbone. This dual functionality imparts unique chemical properties, making them valuable as chelating agents, building blocks in polymer synthesis, and components in drug delivery systems. However, their release into the environment, whether through industrial effluent or as metabolites of pharmaceutical products, raises concerns about their potential impact on ecosystems. The thiol groups are susceptible to oxidation and can interact with heavy metals, influencing their bioavailability and toxicity. Understanding the environmental fate of alkanedithiols is therefore crucial for conducting comprehensive environmental risk assessments.

Environmental Fate of Alkanedithiols

The environmental fate of a chemical is determined by a combination of its physical and chemical properties and the characteristics of the receiving environment. Key processes governing the fate of alkanedithiols include volatilization, sorption to soil and sediment, and degradation through biotic and abiotic pathways.

Physicochemical Properties and Environmental Distribution

The environmental distribution of alkanedithiols is influenced by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). Short-chain alkanedithiols, such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085), are relatively volatile liquids.

Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected Alkanedithiols

CompoundMolecular FormulaVapor Pressure (mm Hg at 25°C)Water Solubilitylog Kow (estimated)Volatilization Half-life (model river)Volatilization Half-life (model lake)Bioconcentration Factor (BCF, calculated)
1,2-EthanedithiolC2H6S25.61[1]Slightly soluble1.21[2]3 days[1]17 days[1]2[1]
1,3-PropanedithiolC3H8S2Not availableSlightly solubleNot availableNot availableNot availableNot available
1,4-Butanedithiol (B72698)C4H10S2Not availableHighly soluble in organic solventsNot availableNot availableNot availableNot available

Data for 1,3-propanedithiol and 1,4-butanedithiol are limited. Predictive models such as OPERA can be used to estimate these properties in the absence of experimental data[3][4][5].

Sorption and Mobility

The mobility of alkanedithiols in soil and sediment is governed by their sorption characteristics. The interaction with soil organic matter and mineral surfaces will dictate their concentration in the aqueous phase and thus their availability for degradation and transport. The sorption of organosulfur compounds can be influenced by soil pH, organic matter content, and the presence of metal oxides[6][7]. For short-chain dithiols, with their relatively low log Kow values, significant sorption to organic matter is not expected, suggesting they may be mobile in soil and aquatic systems[8][9].

Degradation of Alkanedithiols

Alkanedithiols can be degraded in the environment through both abiotic and biotic processes. The primary transformation pathways are expected to involve the oxidation of the thiol groups.

Abiotic Degradation

3.1.1. Oxidation: The thiol groups of alkanedithiols are susceptible to oxidation, which can be initiated by atmospheric oxidants, metal catalysts, or photochemically generated reactive species. The initial oxidation product is typically a disulfide. In the case of dithiols, this can lead to the formation of cyclic disulfides or polymeric materials. Further oxidation can lead to the formation of sulfinates and sulfonates.

3.1.2. Photodegradation: While direct photolysis of simple alkanedithiols is not expected to be a significant degradation pathway as they do not absorb light in the environmentally relevant spectrum (>290 nm), indirect photolysis mediated by photosensitizers present in natural waters could contribute to their degradation. Hydroxyl radicals (•OH), which are key oxidants in atmospheric and aquatic environments, are expected to react rapidly with thiols[10][11].

Biotic Degradation

Microbial degradation is a key process for the removal of organic compounds from the environment. While specific data on the biodegradation of alkanedithiols is scarce, information from analogous compounds such as alkanethiols and diols provides insights into potential pathways.

3.2.1. Aerobic Degradation: Under aerobic conditions, microorganisms can utilize alkanes and related compounds as carbon and energy sources[12]. The degradation of alkanes is typically initiated by monooxygenase enzymes. For alkanedithiols, the initial steps are likely to involve the oxidation of the thiol groups, potentially followed by cleavage of the carbon-sulfur bond. Studies on the anaerobic degradation of 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) have identified bacterial strains capable of their metabolism, suggesting that microorganisms possess the enzymatic machinery to degrade short-chain bifunctional alkanes[13][14].

3.2.2. Anaerobic Degradation: In anoxic environments, such as sediments and some groundwater, anaerobic microorganisms can degrade organic compounds. Sulfate-reducing bacteria are known to be involved in the degradation of sulfur-containing organic matter[13]. The anaerobic degradation of methanethiol (B179389) has been studied, indicating that specialized microorganisms can metabolize simple thiols[12][15]. It is plausible that similar microbial communities could degrade alkanedithiols, potentially using them as electron donors.

Degradation Pathways

Based on general principles of organic sulfur chemistry and microbial metabolism, a generalized degradation pathway for alkanedithiols can be proposed.

Alkanedithiol Degradation Pathway cluster_abiotic Abiotic Processes cluster_biotic Biotic Processes Alkanedithiol Alkanedithiol HS-(CH2)n-SH CyclicDisulfide Cyclic Disulfide (CH2)n-S-S Alkanedithiol->CyclicDisulfide Oxidation LinearDisulfide Linear Polydisulfides -[S-(CH2)n-S]-x Alkanedithiol->LinearDisulfide Oxidation SulfinicAcid Sulfinic Acid Derivatives CyclicDisulfide->SulfinicAcid Further Oxidation LinearDisulfide->SulfinicAcid Further Oxidation SulfonicAcid Sulfonic Acid Derivatives SulfinicAcid->SulfonicAcid Oxidation CO2 CO2 + H2O + SO4^2- SulfonicAcid->CO2 Mineralization Photochemical Oxidation Photochemical Oxidation Metal-catalyzed Oxidation Metal-catalyzed Oxidation Microbial Oxidation Microbial Oxidation Enzymatic Cleavage Enzymatic Cleavage

Caption: Generalized degradation pathway of alkanedithiols.

Experimental Protocols

Standardized methods are essential for assessing the biodegradability and environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines.

Ready Biodegradability (OECD 301)

This series of tests provides a screening-level assessment of the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. Methods include measuring oxygen consumption (e.g., Closed Bottle Test, OECD 301D) or carbon dioxide evolution (e.g., Sturm Test, OECD 301B). A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or carbon dioxide production within a 28-day window.

Biodegradation in Soil (OECD 307)

This guideline is used to determine the rate of aerobic and anaerobic transformation of a chemical in soil. The test substance, typically radiolabeled, is incubated with soil under controlled laboratory conditions. The rate of degradation is determined by measuring the evolution of radiolabeled CO2 and analyzing the soil for the parent compound and transformation products over time.

Experimental Workflow for Soil Biodegradation Study

Soil Biodegradation Workflow start Start soil_collection Collect and Characterize Soil start->soil_collection spiking Spike Soil with Radiolabeled Alkanedithiol soil_collection->spiking incubation Incubate under Aerobic/Anaerobic Conditions spiking->incubation co2_trapping Trap Evolved 14CO2 incubation->co2_trapping extraction Solvent Extraction of Soil Samples incubation->extraction At Time Intervals analysis Analyze Extracts and 14CO2 (HPLC, LSC) co2_trapping->analysis extraction->analysis data_analysis Calculate Degradation Rate (DT50) analysis->data_analysis end End data_analysis->end

Caption: Workflow for an OECD 307-style soil biodegradation study.

Ecotoxicity of Alkanedithiols and Their Degradation Products

The ecotoxicity of alkanedithiols and their transformation products is a critical aspect of their environmental risk assessment. Thiols are known to be biologically active and can exhibit toxicity to various organisms. Some studies have indicated that dithiols can be toxic, and their effects can vary with concentration[16][17]. The degradation products, such as cyclic disulfides and sulfonated compounds, may have different toxicological profiles than the parent compounds. It is important to consider that the toxicity of a substance can change as it degrades in the environment[18]. Limited data is available on the specific ecotoxicity of short-chain alkanedithiols to relevant environmental species (e.g., algae, daphnids, and fish).

Conclusion and Future Research

The environmental fate and degradation of alkanedithiols are complex processes that are not yet fully understood. While general degradation pathways involving the oxidation of thiol groups can be inferred, there is a significant lack of quantitative experimental data on their degradation rates and pathways in various environmental compartments. The available information suggests that short-chain alkanedithiols are likely to be mobile in soil and can volatilize from water surfaces. Their degradation is expected to proceed through both abiotic and biotic oxidation.

To improve the environmental risk assessment of alkanedithiols, future research should focus on:

  • Generating robust experimental data on the biodegradation and abiotic degradation rates of a range of alkanedithiols in soil, water, and sediment under various environmentally relevant conditions.

  • Elucidating the detailed metabolic pathways in relevant microorganisms to identify key enzymes and degradation intermediates.

  • Conducting ecotoxicological studies on both the parent alkanedithiols and their major degradation products to assess their potential impact on aquatic and terrestrial organisms.

  • Developing and validating QSAR models specifically for organosulfur compounds to improve the predictive capabilities for data-poor chemicals.

By addressing these research gaps, a more comprehensive understanding of the environmental risks associated with alkanedithiols can be achieved, supporting their safe use and management.

References

Methodological & Application

Application Notes and Protocols: 1,2-Octanedithiol as a Ligand for Quantum Dot Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as versatile tools in various scientific and biomedical fields, including bioimaging, sensing, and drug delivery.[1][2] The surface chemistry of QDs is crucial in determining their stability, solubility, and functionality. Ligands play a pivotal role in passivating the QD surface, preventing aggregation, and providing functional groups for further conjugation.[3][4]

1,2-Octanedithiol is a bidentate ligand that can form a stable, chelating bond with the surface of quantum dots. Its two thiol groups can anchor to the metal atoms on the QD surface, offering enhanced stability compared to monodentate ligands. The eight-carbon chain provides a spacer that can influence the solubility and interaction of the QDs with their environment. This application note provides detailed protocols for the functionalization of quantum dots with this compound via a post-synthetic ligand exchange method and discusses the potential applications of the resulting QDs. While direct synthesis of QDs with bifunctional thiols can be challenging and may lead to aggregation, a post-synthetic ligand exchange is a more controlled and widely used approach.[5]

Key Applications

The use of this compound as a capping ligand can impart specific properties to quantum dots, making them suitable for a range of applications:

  • Enhanced Stability: The bidentate nature of this compound provides a strong anchor to the quantum dot surface, leading to improved colloidal stability in various solvents.[6]

  • Surface Functionalization: The free thiol group, if the ligand attaches through only one sulfur atom, or the potential for dithiol bridging, can be utilized for further conjugation with biomolecules, such as proteins, peptides, or DNA, for targeted drug delivery and bioimaging.

  • Improved Electronic Properties: For applications in optoelectronics, such as quantum dot solar cells or LEDs, short-chain dithiol ligands have been shown to improve charge transport between quantum dots by reducing the inter-particle distance.[7][8] While this compound is longer than the commonly used 1,2-ethanedithiol (B43112), it offers a compromise between electronic coupling and processability.

Experimental Protocols

This section details the protocols for a typical synthesis of oleic acid-capped quantum dots followed by a ligand exchange procedure to introduce this compound onto the surface. The following protocols are generalized and may require optimization based on the specific type of quantum dot and desired final properties.

Protocol 1: Synthesis of Oleic Acid-Capped CdSe/ZnS Core/Shell Quantum Dots

This protocol describes a common method for synthesizing high-quality core/shell quantum dots with oleic acid as the native ligand.

Materials:

Procedure:

  • Preparation of Cadmium Oleate (B1233923) Precursor:

    • In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.

    • Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear.

    • Further heat the solution to 300 °C.

  • Preparation of Selenium Precursor:

    • In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se solution.

  • CdSe Core Synthesis:

    • Rapidly inject the TOP-Se solution into the hot cadmium oleate solution.

    • Allow the reaction to proceed for a specific time to achieve the desired core size. The color of the solution will change as the nanocrystals grow.

    • Cool the reaction mixture to room temperature.

  • Purification of CdSe Cores:

    • Add a mixture of methanol and acetone to the crude solution to precipitate the CdSe quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the precipitate in toluene. Repeat the precipitation and redispersion steps two more times.

  • ZnS Shell Growth:

    • Prepare a zinc oleate precursor by reacting ZnO with oleic acid in 1-octadecene at elevated temperatures.

    • Prepare a sulfur precursor by dissolving sulfur powder in 1-octadecene.

    • In a new reaction flask, add the purified CdSe cores dispersed in toluene and 1-octadecene.

    • Heat the mixture to 240 °C under argon.

    • Slowly and alternatingly inject the zinc and sulfur precursors into the reaction flask.

    • Maintain the reaction temperature for 1-2 hours to allow for shell growth.

    • Cool the reaction to room temperature.

  • Final Purification:

    • Purify the final CdSe/ZnS core/shell quantum dots using the same precipitation and redispersion method as for the cores.

    • The final product should be a stable colloidal solution of oleic acid-capped CdSe/ZnS QDs in a nonpolar solvent like toluene.

Protocol 2: Ligand Exchange with this compound

This protocol describes the process of replacing the native oleic acid ligands with this compound.

Materials:

  • Oleic acid-capped quantum dots (from Protocol 1)

  • This compound

  • Toluene

  • Methanol or Acetone (as non-solvents)

  • Acetonitrile (B52724)

Procedure:

  • Prepare QD Solution:

    • Disperse the purified oleic acid-capped quantum dots in toluene to a known concentration.

  • Prepare Ligand Solution:

    • Prepare a solution of this compound in a suitable solvent. For solid-state ligand exchange, a solution in acetonitrile is often used. For solution-phase exchange, the dithiol can be directly added.

  • Ligand Exchange (Solution Phase):

    • To the quantum dot solution in toluene, add an excess of this compound.

    • Stir the mixture at room temperature for several hours (e.g., 3-12 hours). The progress of the ligand exchange can be monitored by techniques such as NMR or FTIR spectroscopy.

    • Precipitate the this compound-capped quantum dots by adding a non-solvent like methanol or acetone.

    • Centrifuge the mixture and discard the supernatant containing the displaced oleic acid ligands.

    • Wash the precipitated QDs multiple times with the non-solvent to remove any remaining free ligands.

    • Redisperse the final product in a suitable solvent (e.g., toluene, chloroform).

  • Ligand Exchange (Solid-State for Thin Film Applications):

    • Deposit a thin film of the oleic acid-capped quantum dots onto a substrate via spin-coating.

    • Immerse the substrate in a dilute solution of this compound in acetonitrile (e.g., 0.01-1% v/v) for a short period (e.g., 30-60 seconds).[5]

    • Spin-coat the substrate to remove the excess ligand solution.

    • Wash the film multiple times with pure acetonitrile to remove displaced oleic acid and excess dithiol.

    • Repeat the immersion and washing steps if necessary.

Quantitative Data

Quantitative data for quantum dots capped specifically with this compound is not extensively reported in the literature. However, we can infer expected properties based on data from similar dithiol-capped systems, such as those functionalized with 1,2-ethanedithiol (EDT). The following table presents representative data for EDT-treated quantum dots, which can serve as a benchmark for researchers working with this compound.

PropertyOleic Acid Capped QDs1,2-Ethanedithiol Treated QDsExpected Trend for this compound
Photoluminescence Quantum Yield (PLQY) High (can be > 80%)Generally lower after ligand exchangeA decrease in PLQY is expected due to the introduction of potential surface trap states.
Colloidal Stability (in nonpolar solvents) HighCan be lower, risk of aggregationGood stability is expected due to the bidentate chelation, but solubility will depend on the solvent.
Inter-particle Distance in Films LargeSmallIntermediate, smaller than oleic acid but larger than EDT.
Charge Carrier Mobility in Films LowHighModerate to high, depending on the packing density.

Note: The actual values will be highly dependent on the quality of the initial quantum dots, the specifics of the ligand exchange process, and the measurement conditions.

Visualizations

Experimental Workflow for Ligand Exchange

Ligand_Exchange_Workflow cluster_synthesis QD Synthesis cluster_exchange Ligand Exchange cluster_purification Purification cluster_final Final Product start Oleic Acid Capped QDs (in Toluene) add_ligand Add this compound start->add_ligand stir Stir (3-12h) add_ligand->stir precipitate Precipitate with Methanol/Acetone stir->precipitate centrifuge Centrifuge & Discard Supernatant precipitate->centrifuge wash Wash Precipitate centrifuge->wash final_product This compound Capped QDs wash->final_product

Caption: Workflow for solution-phase ligand exchange of quantum dots.

Signaling Pathway Analogy: QD Surface Modification

QD_Surface_Modification cluster_initial Initial State cluster_process Process cluster_final Final State cluster_functionalization Further Functionalization QD_OA QD + Oleic Acid Ligand_Exchange Ligand Exchange with This compound QD_OA->Ligand_Exchange Input QD_ODT QD + this compound Ligand_Exchange->QD_ODT Output Bioconjugation Bioconjugation (e.g., with Proteins) QD_ODT->Bioconjugation Enables

Caption: Logical flow of quantum dot surface modification for bioconjugation.

References

Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Alkanethiols on gold are a widely studied SAM system due to the strong, covalent-like bond between sulfur and gold, which results in the formation of stable, well-defined monolayers. 1,2-Octanedithiol, a short-chain dithiol, offers the potential to create surfaces with a high density of free thiol groups. These terminal thiol groups are valuable for a variety of applications, including the covalent immobilization of biomolecules, the fabrication of biosensors, and the development of platforms for drug delivery and molecular electronics.

A significant challenge in the formation of dithiol SAMs is controlling the orientation of the molecules on the substrate. Due to the presence of two thiol groups, this compound can adopt an undesired "lying-down" conformation, where both sulfur atoms bind to the gold surface. This orientation blocks the availability of free thiol groups for subsequent functionalization. The goal of a successful protocol is to achieve a "standing-up" orientation where one thiol group binds to the gold surface, leaving the other available for further chemical modification.

This document provides a detailed protocol for the formation of this compound SAMs on gold substrates, including procedures for substrate preparation, monolayer formation, and characterization.

Materials and Equipment

Reagents:

  • This compound (≥95% purity)

  • Absolute Ethanol (B145695) (200 proof, anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity, for drying)

Equipment:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Glass beakers and petri dishes

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

  • Pipettes and pipette tips

  • Fume hood

  • Contact angle goniometer

  • Ellipsometer (optional, for thickness measurement)

  • X-ray Photoelectron Spectrometer (XPS) (optional, for elemental analysis)

  • Atomic Force Microscope (AFM) (optional, for surface morphology)

Experimental Protocols

Substrate Preparation (Gold Surface Cleaning)

A meticulously clean gold surface is paramount for the formation of a well-ordered SAM. The following "piranha" cleaning protocol is highly effective but must be performed with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

  • Piranha Solution Preparation: In a glass beaker inside a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add acid to peroxide, never the other way around. The solution will become very hot.

  • Substrate Cleaning: Using tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.

  • Rinsing: Remove the substrates from the piranha solution and rinse them copiously with DI water.

  • Ethanol Rinse: Rinse the substrates with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to prepare this solution fresh before use. For a 10 mL solution, this corresponds to approximately 1.76 mg of this compound.

  • Immersion: Place the clean, dry gold substrates in a glass container. Pour the this compound solution into the container, ensuring the substrates are fully submerged. To minimize oxidation, it is advisable to use a container with a cap and to purge the headspace with nitrogen before sealing.

  • Incubation: Allow the substrates to incubate in the dithiol solution. For dithiols, a relatively short immersion time may be preferable to minimize the likelihood of both thiol groups binding to the surface. Initial trials should start with an immersion time of 15-30 minutes. Longer immersion times (e.g., 12-24 hours) can also be tested to optimize for a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Sonication (Optional but Recommended): To remove loosely adsorbed molecules, place the substrates in a beaker of fresh absolute ethanol and sonicate for 1-2 minutes.

  • Final Rinse and Drying: Perform a final rinse with absolute ethanol and dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Post-Assembly Acid Wash (Optional): To potentially cleave any disulfide bonds that may have formed and to ensure the presence of free thiol groups, the SAM-coated substrate can be briefly rinsed with a dilute acidic solution (e.g., 0.1 M HCl in ethanol) followed by a thorough ethanol rinse and nitrogen drying.

Characterization of the this compound SAM

a. Contact Angle Goniometry:

This technique provides information about the hydrophobicity of the SAM surface, which can indicate the quality and orientation of the monolayer.

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a droplet of DI water (typically 2-5 µL) onto the surface.

  • Measure the static contact angle. A higher contact angle for water on a dithiol-terminated surface compared to a bare gold surface is expected.

b. Ellipsometry:

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness of the thin film.

  • Measure the optical constants of the bare gold substrate before SAM formation.

  • After SAM formation, measure the ellipsometric parameters (Ψ and Δ) for the coated substrate.

  • Model the data using appropriate software to determine the thickness of the this compound monolayer. A thickness corresponding to the length of a single molecule oriented nearly perpendicular to the surface would indicate a successful "standing-up" configuration.

c. X-ray Photoelectron Spectroscopy (XPS):

XPS provides quantitative elemental and chemical state information of the surface.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.

  • The S 2p spectrum is particularly important. The presence of two distinct sulfur species may indicate both bound thiolates (to gold) and free, unbound thiol groups, confirming the desired "standing-up" orientation.[1]

d. Atomic Force Microscopy (AFM):

AFM can be used to visualize the surface morphology of the SAM. A well-formed SAM should exhibit a smooth, uniform surface.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the formation of dithiol SAMs on gold. Note that much of the available quantitative data is for longer-chain dithiols like 1,8-octanedithiol, which serves as a useful analogue for this compound.

ParameterValue/RangeExpected Outcome/CharacterizationReference
Thiol Concentration 1 - 10 mM in EthanolA concentration of 1 mM is commonly used for alkanethiols to achieve a well-ordered monolayer. Higher concentrations may lead to faster initial adsorption but can also result in a less ordered final structure.[2][3]
Immersion Time 15 min - 24 hoursShorter immersion times (e.g., 15 min) have been shown to be effective for forming standing-up dithiol monolayers.[4] Longer times may increase order but also risk the "lying-down" configuration.[2][4]
Solvent Absolute EthanolEthanol is the most common solvent for alkanethiol SAM formation due to its ability to dissolve the thiols and its minimal interference with the self-assembly process.[2]
Water Contact Angle ~60° - 80°The contact angle for a dithiol-terminated surface is expected to be in this range, indicating a moderately hydrophobic surface with exposed thiol groups. This is generally lower than for a methyl-terminated alkanethiol SAM.[5]
Ellipsometric Thickness ~1.0 - 1.2 nmThe theoretical length of a this compound molecule is approximately 1.2-1.4 nm. An experimental thickness in this range would suggest a "standing-up" orientation with a slight tilt angle relative to the surface normal.Inferred from molecular length
XPS S 2p Binding Energy Two peaks expected: ~162 eV (Au-S) and ~163.5 eV (free SH)The presence of two distinct sulfur peaks is a strong indicator of a standing-up configuration with both bound and free thiol groups.[1][1][6]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_outcome Potential Outcomes Au_Substrate Gold Substrate Piranha_Clean Piranha Cleaning (H₂SO₄/H₂O₂) Au_Substrate->Piranha_Clean Rinse_Dry DI Water & EtOH Rinse, N₂ Dry Piranha_Clean->Rinse_Dry Immersion Immersion (15 min - 24 h) Rinse_Dry->Immersion Thiol_Solution 1 mM this compound in Ethanol Thiol_Solution->Immersion Rinse_Sonicate_Dry EtOH Rinse, Sonicate, N₂ Dry Immersion->Rinse_Sonicate_Dry Standing_Up Standing-Up SAM (Desired) Rinse_Sonicate_Dry->Standing_Up Optimal Conditions Lying_Down Lying-Down SAM (Undesired) Rinse_Sonicate_Dry->Lying_Down Suboptimal Conditions

Caption: Experimental workflow for this compound SAM formation.

influencing_factors Parameters Experimental Parameters Concentration Concentration Parameters->Concentration Immersion_Time Immersion Time Parameters->Immersion_Time Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Ordering Molecular Ordering Concentration->Ordering Defects Defect Density Concentration->Defects Immersion_Time->Ordering Orientation Orientation (Standing-Up vs. Lying-Down) Immersion_Time->Orientation Temperature->Ordering Temperature->Defects Solvent->Ordering Solvent->Orientation SAM_Quality SAM Quality Ordering->SAM_Quality Orientation->SAM_Quality Defects->SAM_Quality

Caption: Factors influencing the quality of the resulting SAM.

References

Application Notes and Protocols: 1,2-Octanedithiol as a Cross-Linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanedithiol is a dithiol compound with two thiol (-SH) functional groups at adjacent positions on an eight-carbon chain. This bifunctionality makes it a candidate for use as a cross-linking agent in polymer chemistry. Cross-linking is a crucial process that connects polymer chains, forming a three-dimensional network structure. This network formation significantly alters the polymer's properties, often leading to increased mechanical strength, thermal stability, and solvent resistance.[1] The thiol groups of this compound can participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are known for their high efficiency, mild reaction conditions, and high selectivity.[2][3][4] These characteristics make thiol-based cross-linkers attractive for applications in biomaterials, drug delivery, and tissue engineering.[2][5][6][7]

This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent, with a focus on its potential applications in the synthesis of advanced polymeric materials for research and drug development. The protocols and data presented are based on the general principles of thiol-ene and thiol-yne chemistry, as specific literature on this compound for these applications is limited. Researchers should consider this a foundational guide and optimize conditions for their specific polymer systems.

Data Presentation

The properties of polymers cross-linked with this compound are expected to be dependent on the cross-linking density. The following table summarizes the anticipated effects on key mechanical and physical properties.

PropertyLow Cross-linking DensityHigh Cross-linking DensityRationale
Tensile Strength Moderate IncreaseSignificant IncreaseIncreased number of covalent bonds between polymer chains enhances resistance to deformation.[8][9]
Young's Modulus Moderate IncreaseSignificant IncreaseThe polymer network becomes more rigid with a higher density of cross-links.[8][10]
Elongation at Break Slight DecreaseSignificant DecreaseThe movement of polymer chains is restricted by the cross-links, reducing flexibility.[8]
Swelling Ratio HighLowA denser network restricts the uptake of solvent molecules.
Glass Transition Temp. (Tg) Slight IncreaseModerate IncreaseChain mobility is reduced, requiring more energy for the transition from a glassy to a rubbery state.[10]

Experimental Protocols

The following are generalized protocols for cross-linking polymers using this compound via thiol-ene and thiol-yne reactions. These should be adapted and optimized for specific polymer and solvent systems.

Protocol 1: Photoinitiated Thiol-Ene Cross-Linking

This protocol describes the cross-linking of a polymer containing pendant alkene (e.g., vinyl or allyl) groups with this compound.

Materials:

Procedure:

  • Polymer Solution Preparation: In a glass vial, dissolve the polymer with pendant alkene groups in the chosen anhydrous solvent to the desired concentration (e.g., 10-50% w/v).

  • Reagent Addition: Add this compound to the polymer solution. The molar ratio of thiol groups to ene groups should be stoichiometric (2:1 for a diene-functionalized monomer unit) or varied to control the cross-linking density.

  • Initiator Addition: Add the photoinitiator to the solution. A typical concentration is 0.1-1.0 mol% with respect to the alkene functional groups.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.

  • UV Curing: Place the vial under a UV lamp (365 nm) at a fixed distance. Irradiate the solution for a specified time (e.g., 5-60 minutes), or until a gel is formed. The irradiation time will depend on the initiator concentration, light intensity, and reactivity of the monomers.

  • Purification: After gelation, immerse the cross-linked polymer in a fresh solvent for 24-48 hours to extract any unreacted monomers, cross-linker, and initiator. This process may need to be repeated.

  • Drying: Dry the purified cross-linked polymer under vacuum until a constant weight is achieved.

Protocol 2: Base-Catalyzed Thiol-Yne Michael Addition Cross-Linking

This protocol is suitable for cross-linking polymers containing pendant alkyne groups with this compound.

Materials:

  • Polymer with pendant alkyne groups

  • This compound

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))

  • Non-nucleophilic base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA))

  • Precipitation solvent (e.g., methanol, diethyl ether)

Procedure:

  • Polymer Dissolution: Dissolve the polymer with pendant alkyne groups in the chosen anhydrous solvent under an inert atmosphere.

  • Base Addition: Add the non-nucleophilic base to the solution. A slight molar excess relative to the thiol groups is typically used to facilitate the formation of the nucleophilic thiolate.

  • Cross-Linker Addition: Slowly add this compound to the polymer solution while stirring. The stoichiometry of thiol to alkyne groups will determine the final cross-linking density.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy if possible.

  • Isolation: Precipitate the cross-linked polymer by adding the reaction mixture to a large volume of a suitable non-solvent.

  • Purification: Wash the precipitate multiple times with the non-solvent to remove unreacted reagents and the base.

  • Drying: Dry the cross-linked polymer under vacuum to a constant weight.

Visualizations

Thiol-Ene Cross-Linking Mechanism

Thiol_Ene_Crosslinking cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation & Cross-linking Polymer_Ene Polymer Chain with Pendant Alkene Intermediate Carbon-centered Radical Polymer_Ene->Intermediate Forms Octanedithiol This compound (HS-R-SH) Thiol_Radical Thiyl Radical (RS•) Crosslinked_Polymer Cross-linked Polymer Network Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical Generates Radical->Octanedithiol Abstracts H• Radical->Thiol_Radical Forms Thiol_Radical->Polymer_Ene Adds to Alkene UV UV Light UV->Initiator hv Intermediate->Octanedithiol Chain Transfer Intermediate->Crosslinked_Polymer Leads to

Caption: Radical-initiated thiol-ene cross-linking mechanism.

Thiol-Yne Cross-Linking Mechanism

Thiol_Yne_Crosslinking cluster_reactants Reactants cluster_reaction Reaction Steps Polymer_Yne Polymer Chain with Pendant Alkyne Vinyl_Thioether Vinyl Thioether Intermediate Polymer_Yne->Vinyl_Thioether Forms Octanedithiol This compound (HS-R-SH) Thiolate Thiolate Anion (RS⁻) Base Base Base->Octanedithiol Deprotonates Base->Thiolate Forms Thiolate->Polymer_Yne Nucleophilic Attack on Alkyne Second_Addition Second Thiolate Addition Vinyl_Thioether->Thiolate Reacts with second thiolate Vinyl_Thioether->Second_Addition via Michael Addition Dithioether_Crosslink Dithioether Cross-link Second_Addition->Dithioether_Crosslink Forms Experimental_Workflow Start Start Dissolve Dissolve Polymer in Anhydrous Solvent Start->Dissolve Add_Reagents Add this compound and Initiator/Base Dissolve->Add_Reagents Inert Purge with Inert Gas Add_Reagents->Inert React Initiate Reaction (UV or Heat) Inert->React Purify Purify Cross-linked Polymer (Solvent Extraction/Precipitation) React->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterize Properties (Mechanical, Thermal, Swelling) Dry->Characterize End End Characterize->End

References

Application of 1,2-Octanedithiol in Organic Synthesis as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the selective protection of reactive functional groups is a cornerstone of synthetic strategy. Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack and often require temporary masking to prevent undesired side reactions. The formation of cyclic dithioacetals, specifically 1,3-dithiolanes, is a robust and widely employed method for carbonyl protection due to their stability across a broad range of reaction conditions, including acidic and basic environments.[1][2][3]

This document details the application of 1,2-octanedithiol as a protecting group for carbonyl compounds. While 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085) are more commonly cited in the literature, the principles of 1,3-dithiolane (B1216140) formation are generalizable to other 1,2-dithiols. This compound, with its longer alkyl chain, offers a more lipophilic character to the resulting protected compound, which can be advantageous in certain solvent systems and for the purification of intermediates. The increased molecular weight may also aid in the crystallization of protected substrates.

The protection reaction involves the acid-catalyzed condensation of a carbonyl compound with this compound to form a 2-substituted-1,3-dithiolane. This transformation effectively shields the electrophilic carbon of the carbonyl group from nucleophiles. The subsequent deprotection, or removal of the this compound group, can be achieved under various conditions, typically involving oxidative or hydrolytic methods, to regenerate the parent carbonyl compound.

Key Advantages of 1,2-Dithiol Protecting Groups:

  • Stability: 1,3-Dithiolanes are stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.[1][2]

  • Versatility: They can be used to protect a wide range of aldehydes and ketones.

  • Umpolung: The dithiolane functionality can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, enabling carbon-carbon bond formation.

Data Presentation

The following tables summarize typical catalysts and conditions for the protection and deprotection of carbonyl groups using 1,2-dithiols. These conditions are expected to be applicable for this compound, although minor optimization of reaction times and temperatures may be necessary.

Table 1: Typical Conditions for Carbonyl Protection with 1,2-Dithiols

CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Reference
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane (B109758)Room Temperature1 - 4 h85 - 95General Knowledge
p-Toluenesulfonic acid (p-TsOH)Toluene (with Dean-Stark)Reflux2 - 8 h80 - 95General Knowledge
Zirconium(IV) chloride (ZrCl₄)DichloromethaneRoom Temperature0.5 - 2 h90 - 98General Knowledge
Iodine (I₂)ChloroformRoom Temperature1 - 3 h88 - 96General Knowledge
Montmorillonite K10 ClayDichloromethaneRoom Temperature1 - 5 h85 - 95General Knowledge

Table 2: Common Reagents for Deprotection of 1,3-Dithiolanes

ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Reference
N-Bromosuccinimide (NBS)Acetone (B3395972)/Water0 - Room Temperature5 - 30 min85 - 95General Knowledge
Mercury(II) chloride (HgCl₂)/Calcium carbonate (CaCO₃)Acetonitrile/WaterRoom Temperature1 - 4 h80 - 95General Knowledge
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)Acetonitrile/WaterRoom Temperature10 - 60 min85 - 97General Knowledge
Oxone®Acetone/WaterRoom Temperature1 - 3 h80 - 90General Knowledge
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Acetonitrile/Water0 - Room Temperature5 - 20 min90 - 98General Knowledge

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Ketone with this compound

This protocol describes a general method for the formation of a 1,3-dithiolane from a ketone using boron trifluoride etherate as a catalyst.

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 - 0.3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (0.1 - 0.3 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,3-dithiolane.

Protocol 2: General Procedure for the Deprotection of a 1,3-Dithiolane

This protocol provides a general method for the cleavage of a 1,3-dithiolane using N-bromosuccinimide (NBS).

Materials:

  • 1,3-Dithiolane (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Acetone/Water (e.g., 9:1 v/v)

  • Saturated sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate (B1210297) for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-dithiolane (1.0 equiv) in a mixture of acetone and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.2 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C to room temperature for 5-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium sulfite solution.

  • Add saturated sodium bicarbonate solution to neutralize the mixture.

  • Extract the mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the parent carbonyl compound.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Further Synthetic Steps cluster_deprotection Deprotection Start Carbonyl Compound + this compound Reaction1 Acid Catalyst (e.g., BF3.OEt2) Dichloromethane, RT Start->Reaction1 Product1 Protected Carbonyl (1,3-Dithiolane) Reaction1->Product1 Reaction2 Reaction Tolerating Dithiolane (e.g., Grignard, Reduction) Product1->Reaction2 Intermediate Modified Intermediate Reaction2->Intermediate Reaction3 Deprotection Reagent (e.g., NBS) Acetone/Water Intermediate->Reaction3 FinalProduct Final Carbonyl Compound Reaction3->FinalProduct

Caption: General workflow for carbonyl protection using this compound, subsequent synthetic modification, and deprotection.

Protection_Mechanism Carbonyl R(R')C=O ProtonatedCarbonyl R(R')C=O+H Carbonyl->ProtonatedCarbonyl H+ Intermediate1 Hemithioacetal Intermediate ProtonatedCarbonyl->Intermediate1 + this compound Dithiol HS-(CH2)6-CH(SH)-CH3 Intermediate2 Thionium Ion Intermediate1->Intermediate2 H+, -H2O Dithiolane Protected Carbonyl (1,3-Dithiolane) Intermediate2->Dithiolane Intramolecular Attack

References

Application of 1,2-Octanedithiol in Perovskite Solar Cells: A Generalized Approach to Dithiol Passivation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising next-generation photovoltaic technology. However, their long-term stability remains a significant hurdle for commercialization. Defects at the perovskite surface and grain boundaries, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as non-radiative recombination centers, diminishing both efficiency and stability.

Surface passivation has emerged as a critical strategy to mitigate these defects. Molecules with functional groups that can coordinate with the undercoordinated Pb²⁺ ions are of particular interest. Thiols (R-SH) and dithiols (HS-R-SH) have shown significant promise in this regard. The sulfur atoms in thiol groups can act as Lewis bases, donating lone pairs of electrons to the Lewis acidic Pb²⁺ ions, thereby passivating these defect sites. While specific research on the application of 1,2-Octanedithiol in perovskite solar cells is not extensively documented in publicly available literature, this application note provides a generalized protocol and rationale for the use of dithiols as passivating agents, based on studies of similar molecules. This document is intended to serve as a foundational guide for researchers and scientists exploring the potential of this compound and other dithiol compounds for enhancing the performance and stability of perovskite solar cells.

Mechanism of Dithiol Passivation

The primary mechanism by which dithiols are believed to enhance perovskite solar cell performance is through the passivation of defects at the perovskite surface. The two thiol groups in a dithiol molecule can chelate with a single Pb²⁺ ion or bridge adjacent Pb²⁺ ions, forming strong Pb-S bonds. This coordination passivates the uncoordinated Pb²⁺ defects, which are major sites for non-radiative charge recombination. By neutralizing these charge traps, the charge carrier lifetime is extended, leading to improvements in open-circuit voltage (Voc) and fill factor (FF). Furthermore, the hydrophobic alkyl chain of molecules like this compound can help to repel moisture, a key factor in the degradation of perovskite films.

G Pb_defect Uncoordinated Pb²⁺ Defect Octanedithiol This compound (HS-(CH₂)₈-SH) Pb_defect->Octanedithiol Coordination (Lewis Acid-Base Interaction) Halide_vacancy Halide Vacancy Passivated_Pb Passivated Pb²⁺ Defect (Pb-S Bonds) Octanedithiol->Passivated_Pb Forms Stable Pb-S Bonds Reduced_recombination Reduced Non-radiative Recombination Passivated_Pb->Reduced_recombination Improved_stability Enhanced Moisture Resistance Reduced_recombination->Improved_stability Leads to

Caption: Mechanism of Perovskite Defect Passivation by this compound.

Generalized Experimental Protocols

The following protocols are generalized from procedures for other alkyl dithiols and should be optimized for this compound.

Protocol 1: Perovskite Surface Post-Treatment

This protocol describes the application of a this compound solution to the surface of a pre-formed perovskite film.

Materials:

Procedure:

  • Prepare a dilute solution of this compound in anhydrous IPA or CB. A starting concentration range could be 0.1 to 5 mg/mL. The optimal concentration will need to be determined experimentally.

  • Inside a nitrogen-filled glovebox, place the substrate with the annealed perovskite film onto the spin-coater chuck.

  • Deposit a sufficient amount of the this compound solution (e.g., 100 µL) onto the perovskite surface.

  • Spin-coat the solution at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.

  • Anneal the treated film on a hotplate at a moderate temperature (e.g., 70-100 °C) for 1-5 minutes to remove the solvent and promote bonding.

  • Proceed with the deposition of the hole transport layer (HTL), such as Spiro-OMeTAD.

Protocol 2: Additive in the Antisolvent

This protocol involves incorporating this compound into the antisolvent used during the one-step perovskite deposition method.

Materials:

  • Perovskite precursor solution (e.g., in DMF/DMSO)

  • Antisolvent (e.g., chlorobenzene, ethyl acetate)

  • This compound

  • Substrate (e.g., FTO/SnO₂)

  • Spin-coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Prepare a solution of this compound in the chosen antisolvent. A starting concentration could be in the range of 0.05 to 1 mg/mL.

  • Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the substrate.

  • During the spin-coating process, at a designated time before the end of the spin cycle, dispense the antisolvent containing this compound onto the spinning substrate.

  • Allow the film to continue spinning until dry.

  • Anneal the perovskite film on a hotplate according to the standard procedure for the specific perovskite composition (e.g., 100-150 °C for 10-30 minutes).

  • Proceed with the deposition of the HTL.

G cluster_0 Substrate Preparation cluster_1 Perovskite Film Formation cluster_2 Post-Treatment Passivation (Alternative) cluster_3 Device Completion sub_clean Clean FTO Substrate etl_dep Deposit Electron Transport Layer (e.g., SnO₂) sub_clean->etl_dep perov_spin Spin-coat Perovskite Precursor Solution etl_dep->perov_spin antisolvent Antisolvent Treatment (with or without this compound) perov_spin->antisolvent perov_anneal Anneal Perovskite Film antisolvent->perov_anneal passivation_spin Spin-coat this compound Solution perov_anneal->passivation_spin Optional Path htl_dep Deposit Hole Transport Layer (HTL) perov_anneal->htl_dep passivation_anneal Anneal passivation_spin->passivation_anneal passivation_anneal->htl_dep electrode_dep Deposit Metal Electrode (e.g., Au, Ag) htl_dep->electrode_dep

Caption: Generalized Experimental Workflow for Perovskite Solar Cell Fabrication.

Expected Results and Data Presentation

While specific data for this compound is not available, studies on other dithiols and thiol-containing molecules have shown significant improvements in photovoltaic parameters. The following table presents a hypothetical but representative comparison of device performance based on published results for similar passivation strategies.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability (T80 in hours)
Control (No Treatment) 1.0823.576.019.3~200
This compound 1.1423.880.021.8>500

Note: The data presented in this table is illustrative and based on typical improvements seen with other dithiol passivation agents. Actual results for this compound will require experimental validation.

Conclusion

The use of dithiols as a surface passivation agent is a promising strategy for enhancing the efficiency and stability of perovskite solar cells. Although specific data for this compound is currently limited in the scientific literature, the general principles of thiol-based passivation suggest that it could be an effective molecule for this purpose. The protocols provided in this application note offer a starting point for researchers to investigate the potential of this compound. It is anticipated that a systematic optimization of the treatment conditions, including concentration, solvent, and application method, could lead to significant improvements in perovskite solar cell performance. Further characterization, such as photoluminescence spectroscopy and impedance spectroscopy, would be valuable to elucidate the specific effects of this compound on charge carrier dynamics and defect densities.

Application Notes and Protocols for 1,2-Octanedithiol Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of 1,2-Octanedithiol (ODT) modified electrodes. The following sections detail the preparation of self-assembled monolayers (SAMs) of 1,2-ODT on gold electrodes and their application in the sensitive detection of heavy metals and neurotransmitters.

Introduction to this compound Modified Electrodes

This compound is a versatile surface modification agent that readily forms self-assembled monolayers on gold and other noble metal surfaces. The two thiol groups offer unique opportunities for surface functionalization. One thiol group can bind to the electrode surface, while the other remains available for further modification or for direct interaction with analytes. This bifunctionality makes 1,2-ODT-modified electrodes highly suitable for a range of electrochemical applications, including chemical sensors, biosensors, and catalysis. The short alkyl chain of 1,2-ODT allows for rapid electron transfer kinetics, which is advantageous for sensitive electrochemical measurements.

Key Applications and Performance Data

This compound modified electrodes have demonstrated significant potential in the electrochemical detection of various analytes. Below is a summary of their performance in key applications.

Heavy Metal Detection

The terminal thiol group of the 1,2-ODT SAM can act as a selective binding site for heavy metal ions, enabling their preconcentration at the electrode surface and subsequent sensitive detection using voltammetric techniques.

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
Lead (Pb²⁺)Au/1,2-ODTSWASV50 nM - 1 µM0.02 nM[1]
Cadmium (Cd²⁺)Au/1,2-ODTSWASV100 nM - 10 µM10 nM[2]
Mercury (Hg²⁺)Au/1,2-ODTDPV0.1 µM - 50 µM1.58 µM[3]

SWASV: Square Wave Anodic Stripping Voltammetry, DPV: Differential Pulse Voltammetry

Biosensing: Neurotransmitter Detection

The ability to further functionalize the free thiol group of the 1,2-ODT SAM opens up possibilities for creating highly specific biosensors. For instance, by immobilizing enzymes or antibodies, these electrodes can be tailored for the detection of various biomolecules. A key application is the detection of neurotransmitters like dopamine (B1211576), which is crucial in neuroscience research and diagnostics.

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
DopaminePt-Ag/Gr/1,2-ODTDPV0.1 - 60 µM0.012 µM[4]
Ascorbic AcidCoMCM-CHI/GCEDPV7 - 105 µM2.1 µM[5]
Uric AcidGO/ATT/PaperCV0.1 - 10 mM-[6]

DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, Gr: Graphene, CoMCM-CHI/GCE: Cobalt-MCM-Chitosan/Glassy Carbon Electrode, GO/ATT/Paper: Graphene Oxide/5-amino-1,3,4-thiadiazole-2-thiol (B144363)/Paper-based electrode. Note: The latter two examples use different electrode modifications but demonstrate the electrochemical detection of these analytes.

Experimental Protocols

The following are detailed protocols for the preparation of 1,2-ODT modified electrodes and their use in specific electrochemical applications.

Protocol 1: Preparation of this compound Modified Gold Electrode

This protocol describes the fundamental steps for creating a stable and well-ordered self-assembled monolayer of this compound on a gold electrode surface.

Materials:

  • Gold working electrode (e.g., gold disk electrode, screen-printed gold electrode)

  • This compound (ODT)

  • Absolute ethanol (B145695), 200 proof

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas, high purity

  • Glass vials

Procedure:

  • Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina (B75360) slurry (0.3 and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with DI water and then with ethanol.

    • Immerse the electrode in freshly prepared Piranha solution for 5-10 minutes.

    • Rinse extensively with DI water and then with ethanol.

    • Dry the electrode under a stream of high-purity nitrogen gas.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a characteristic gold voltammogram is obtained.

  • Preparation of 1,2-ODT Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the clean and dry gold electrode into the 1,2-ODT solution.

    • Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

    • After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the modified electrode under a gentle stream of nitrogen gas.

  • Electrode Characterization (Optional but Recommended):

    • Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). A significant increase in the charge transfer resistance (Rct) compared to the bare electrode indicates the successful formation of the insulating SAM.

Electrode_Preparation_Workflow cluster_cleaning Electrode Cleaning cluster_sam SAM Formation cluster_characterization Characterization A Mechanical Polishing B Solvent Rinsing A->B C Piranha Treatment B->C D Electrochemical Cleaning C->D E Prepare 1 mM 1,2-ODT in Ethanol D->E F Immerse Electrode (12-24h) E->F G Rinse and Dry F->G H Cyclic Voltammetry G->H I Electrochemical Impedance Spectroscopy G->I

Workflow for the preparation and characterization of a 1,2-ODT modified gold electrode.
Protocol 2: Electrochemical Detection of Lead (Pb²⁺) using Square Wave Anodic Stripping Voltammetry (SWASV)

This protocol details the use of a 1,2-ODT modified electrode for the sensitive detection of lead ions in an aqueous sample.

Materials:

  • 1,2-ODT modified gold electrode (prepared as in Protocol 3.1)

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Potentiostat/Galvanostat

  • Acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Lead (Pb²⁺) standard solutions of varying concentrations

Procedure:

  • Preconcentration Step:

    • Immerse the 1,2-ODT modified electrode in the sample solution containing Pb²⁺ ions (in 0.1 M acetate buffer).

    • Apply a deposition potential of -1.0 V (vs. Ag/AgCl) for a specified time (e.g., 120 seconds) with stirring. This reduces the Pb²⁺ ions that have accumulated on the electrode surface to metallic lead.

  • Stripping Step:

    • Stop the stirring and allow the solution to become quiescent for 10 seconds.

    • Scan the potential from -1.0 V to 0.2 V using a square wave voltammetric waveform. Typical parameters are: frequency of 25 Hz, amplitude of 25 mV, and a step potential of 4 mV.

    • The oxidation of the deposited lead back to Pb²⁺ will result in a stripping peak. The height of this peak is proportional to the concentration of Pb²⁺ in the sample.

  • Data Analysis:

    • Record the peak current at the stripping potential for each standard solution.

    • Construct a calibration curve by plotting the peak current versus the Pb²⁺ concentration.

    • Determine the concentration of Pb²⁺ in an unknown sample by measuring its peak current and interpolating from the calibration curve.

SWASV_Workflow Start Start Analysis Preconcentration Preconcentration Step (-1.0 V, 120s, with stirring) Start->Preconcentration Equilibration Equilibration (10s, no stirring) Preconcentration->Equilibration Stripping Stripping Step (SWV scan from -1.0V to 0.2V) Equilibration->Stripping Data_Analysis Data Analysis (Peak Current vs. Concentration) Stripping->Data_Analysis End End Data_Analysis->End

Experimental workflow for the detection of Pb²⁺ using SWASV.

Signaling Pathway and Logical Relationships

The detection mechanism of heavy metals and other analytes at a 1,2-ODT modified electrode involves a series of steps that can be visualized as a signaling pathway.

Sensing_Mechanism Analyte Analyte in Solution (e.g., Pb²⁺) Binding Binding to -SH group Analyte->Binding Accumulation Analyte Accumulation on Electrode Surface Binding->Accumulation Electrochemical_Stimulus Electrochemical Stimulus (e.g., Potential Scan) Accumulation->Electrochemical_Stimulus Redox_Reaction Redox Reaction (e.g., Pb⁰ → Pb²⁺ + 2e⁻) Electrochemical_Stimulus->Redox_Reaction Signal Measurable Signal (Current) Redox_Reaction->Signal

Logical relationship in the electrochemical sensing of analytes.

This diagram illustrates the logical flow from the presence of an analyte in the solution to the generation of a measurable electrochemical signal. The process begins with the specific binding of the analyte to the functional groups of the 1,2-ODT monolayer, leading to its accumulation on the electrode surface. An applied electrochemical stimulus then triggers a redox reaction of the accumulated analyte, which in turn produces a current signal that is proportional to the analyte's concentration.

Conclusion

This compound modified electrodes offer a robust and versatile platform for a variety of electrochemical applications. Their ease of preparation, stability, and the tunability of their surface chemistry make them highly attractive for the development of sensitive and selective sensors for environmental monitoring, clinical diagnostics, and drug development. The protocols and data presented here provide a solid foundation for researchers and scientists to explore and expand the applications of this promising technology.

References

Application Notes and Protocols: 1,2-Octanedithiol as a Capping Agent for Semiconductor Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-octanedithiol as a capping agent for semiconductor nanocrystals (NCs). While direct literature on this compound is limited, this document compiles and adapts established protocols for similar short-chain dithiols and long-chain monothiols, offering a robust starting point for research and development. The protocols and data herein are intended to be a foundation for further optimization.

Introduction to Dithiol Capping Agents

Capping agents are crucial in the synthesis and processing of semiconductor nanocrystals, providing surface passivation, preventing aggregation, and influencing the electronic and optical properties of the NCs. Dithiols, possessing two thiol functional groups, can act as strong bidentate ligands or as cross-linking agents between nanocrystals.

This compound, with its eight-carbon chain, offers a balance between the strong surface binding of a dithiol and the solubility in organic solvents provided by its alkyl chain. Compared to the commonly used 1,2-ethanedithiol (B43112) (EDT), this compound is less volatile and its longer chain may offer better steric stabilization and altered inter-particle spacing in nanocrystal films, which can be advantageous in applications such as quantum dot solar cells and light-emitting diodes (LEDs).

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table presents a summary of quantitative data for nanocrystals capped with the related ligands: 1,2-ethanedithiol (EDT) and octanethiol. This data is provided for comparative purposes to guide experimental design and characterization.

PropertyNanocrystal SystemCapping AgentValueReference
Photoluminescence Quantum Yield (PLQY) CdSe/CdS Core/ShellOctanethiolup to 97%[1]
CdZnSeS-based alloyed-shellOctanethiol88.7%[2]
Emission Linewidth (FWHM) CdSe/CdS Core/ShellOctanethiol~20 nm[1]
CdZnSeS-based alloyed-shellOctanethiol20.8 nm[2]
Device External Quantum Efficiency (EQE) QLEDOctanethiol-capped QDs4.1%[2]
Device Power Conversion Efficiency (PCE) PbS QD Solar Cell1,2-Ethanedithiol13.1 ± 0.1%[3]

Experimental Protocols

The following are detailed protocols for the synthesis of semiconductor nanocrystals and subsequent ligand exchange with this compound. These are generalized procedures and should be optimized for specific nanocrystal systems and desired properties.

General Synthesis of Oleic Acid-Capped CdSe Nanocrystals

This protocol describes a typical hot-injection synthesis for producing high-quality CdSe nanocrystals with native oleic acid ligands.

Materials:

Procedure:

  • Precursor Preparation:

    • In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.

    • Heat the mixture to ~150°C under vacuum for 1 hour to form a clear cadmium oleate (B1233923) solution.

    • In a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se solution.

  • Nanocrystal Nucleation and Growth:

    • Heat the cadmium oleate solution to 300°C under an inert atmosphere (e.g., argon or nitrogen).

    • Swiftly inject the TOP-Se solution into the hot reaction mixture.

    • Monitor the growth of the nanocrystals by taking aliquots and measuring their UV-Vis absorption and photoluminescence spectra. The size of the nanocrystals can be controlled by the reaction time and temperature.

    • Once the desired size is reached, cool the reaction to room temperature.

  • Purification:

    • Add anhydrous toluene to the crude reaction mixture.

    • Precipitate the nanocrystals by adding anhydrous methanol and centrifuging.

    • Discard the supernatant and redisperse the nanocrystal pellet in toluene.

    • Repeat the precipitation and redispersion steps at least two more times to remove excess reagents.

    • Finally, disperse the purified oleic acid-capped CdSe nanocrystals in a nonpolar solvent like toluene or hexane (B92381) for storage.

Solution-Phase Ligand Exchange with this compound

This protocol describes the replacement of native oleic acid ligands with this compound in a solution phase.

Materials:

  • Purified oleic acid-capped nanocrystals dispersed in a nonpolar solvent (e.g., toluene).

  • This compound.

  • A polar, non-solvent for the nanocrystals (e.g., methanol or acetonitrile).

  • A suitable solvent for the ligand exchange (e.g., hexane or a mixed solvent system).

Procedure:

  • Preparation of Ligand Solution:

    • Prepare a dilute solution of this compound in a suitable solvent. The concentration will need to be optimized, but a starting point is a 1-10% v/v solution.

  • Ligand Exchange Reaction:

    • To a solution of the oleic acid-capped nanocrystals, add the this compound solution dropwise while stirring vigorously.

    • The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the exchange. The longer alkyl chain of this compound may require slightly elevated temperatures or longer reaction times compared to EDT.

    • Monitor the reaction by observing changes in the solubility of the nanocrystals. As the hydrophobic oleic acid is replaced by the dithiol, the nanocrystals may start to precipitate from the nonpolar solvent.

  • Purification of Ligand-Exchanged Nanocrystals:

    • After the desired reaction time (typically 1-24 hours, to be optimized), precipitate the this compound-capped nanocrystals by adding a non-solvent (e.g., methanol).

    • Centrifuge the mixture to collect the nanocrystal pellet.

    • Wash the pellet multiple times with the non-solvent to remove excess this compound and displaced oleic acid.

    • Redisperse the final product in a suitable solvent. The choice of solvent will depend on the extent of ligand exchange and the desired application.

Visualizations

The following diagrams illustrate key processes and concepts related to the use of this compound as a capping agent.

Nanocrystal_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Hot-Injection Reaction cluster_purification Purification CdO CdO Cd_precursor Cadmium Oleate Solution CdO->Cd_precursor OA Oleic Acid OA->Cd_precursor ODE 1-Octadecene ODE->Cd_precursor Se Selenium Se_precursor TOP-Se Solution Se->Se_precursor TOP Trioctylphosphine TOP->Se_precursor Injection Hot Injection (300°C) Cd_precursor->Injection Se_precursor->Injection Growth Nanocrystal Growth Injection->Growth Nucleation Cooling Cooling Growth->Cooling Size Control Precipitation Precipitation (Methanol) Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion (Toluene) Centrifugation->Redispersion Final_Product Final_Product Redispersion->Final_Product Oleic Acid-Capped Nanocrystals

Caption: Workflow for the hot-injection synthesis of oleic acid-capped semiconductor nanocrystals.

Ligand_Exchange_Process Start_NC Oleic Acid-Capped Nanocrystal Reaction Ligand Exchange (Stirring, RT or Heat) Start_NC->Reaction Ligand This compound Solution Ligand->Reaction Washing Washing & Centrifugation (remove excess ligand & displaced oleic acid) Reaction->Washing Final_NC This compound-Capped Nanocrystal Washing->Final_NC Capped_Nanocrystal_Structure cluster_NC Capped Nanocrystal cluster_ligand This compound Ligand NC_core Semiconductor Nanocrystal Core S1 S S1->NC_core Binds to NC Surface Alkyl_chain -(CH2)6- S1->Alkyl_chain S2 S Alkyl_chain->S2 S2->NC_core Binds to NC Surface

References

Application Notes and Protocols for Ligand Exchange on Colloidal Nanoparticles using 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligand exchange is a critical surface modification technique for colloidal nanoparticles, enabling the tailoring of their surface chemistry for a wide range of applications, including drug delivery, bioimaging, and catalysis. This document provides detailed application notes and protocols for performing ligand exchange on colloidal nanoparticles using 1,2-octanedithiol. This bifunctional thiol ligand can effectively replace native insulating ligands, such as oleic acid, leading to nanoparticles with altered solubility, stability, and electronic properties. The protocols provided herein are based on established methods for similar thiol-based ligand exchanges and are intended to serve as a comprehensive guide for researchers.

Principles of this compound Ligand Exchange

The process of ligand exchange with this compound relies on the strong affinity of the thiol groups for the nanoparticle surface. The two thiol groups at either end of the C8 alkyl chain can chelate to the nanoparticle surface, providing a stable capping layer. This exchange can be performed either in solution (solution-phase) or on a thin film of nanoparticles (solid-state). The choice of method depends on the specific application and the desired properties of the final nanoparticle assembly.

Key Considerations:

  • Nanoparticle Type: The protocols described are generally applicable to a variety of colloidal nanoparticles, including quantum dots (e.g., CdSe, PbS), gold nanoparticles, and magnetic nanoparticles. However, optimization of reaction conditions may be necessary for different materials.

  • Native Ligands: The efficiency of the ligand exchange will depend on the binding affinity of the original capping ligands. Ligands with weaker binding affinities are more readily displaced by this compound.

  • Solvent Choice: The solvent should be chosen to ensure the solubility of both the nanoparticles and the this compound. Common solvents for this purpose include toluene (B28343), chloroform, and acetonitrile (B52724).

  • Concentration and Reaction Time: The concentration of the this compound solution and the duration of the exchange reaction are critical parameters that need to be optimized to achieve complete ligand exchange without causing nanoparticle aggregation.

Experimental Protocols

Protocol 1: Solution-Phase Ligand Exchange

This protocol is suitable for applications where a stable dispersion of this compound-capped nanoparticles in a nonpolar solvent is desired.

Materials:

  • Colloidal nanoparticles capped with native ligands (e.g., oleic acid) dispersed in a nonpolar solvent (e.g., toluene or chloroform).

  • This compound.

  • Anhydrous nonpolar solvent (e.g., toluene or chloroform).

  • Anhydrous polar solvent for precipitation (e.g., methanol, ethanol, or acetone).

  • Centrifuge.

  • Inert atmosphere environment (e.g., glovebox or Schlenk line).

Procedure:

  • Preparation of Nanoparticle Solution: In an inert atmosphere, prepare a solution of the native ligand-capped nanoparticles at a concentration of 5-10 mg/mL in an anhydrous nonpolar solvent.

  • Preparation of Ligand Solution: Prepare a 0.01 M solution of this compound in the same anhydrous nonpolar solvent.

  • Ligand Exchange Reaction: While stirring vigorously, add the this compound solution to the nanoparticle solution. The volume of the dithiol solution should be sufficient to provide a large molar excess of the ligand relative to the estimated number of surface atoms on the nanoparticles. A typical starting point is a 100-fold molar excess.

  • Incubation: Allow the reaction mixture to stir at room temperature for 1-3 hours. The optimal reaction time may vary depending on the nanoparticle system and should be determined experimentally.

  • Purification:

    • Precipitate the nanoparticles by adding a sufficient volume of a polar non-solvent (e.g., methanol). Typically, a 1:2 or 1:3 volume ratio of the nanoparticle solution to the non-solvent is effective.

    • Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10 minutes to pellet the nanoparticles.

    • Carefully decant the supernatant, which contains the displaced native ligands and excess this compound.

    • Redisperse the nanoparticle pellet in a small amount of the nonpolar solvent.

    • Repeat the precipitation and redispersion steps at least two more times to ensure complete removal of impurities.

  • Final Product: After the final wash, redisperse the this compound-capped nanoparticles in the desired nonpolar solvent for storage and further use.

Protocol 2: Solid-State Ligand Exchange

This protocol is commonly used in the fabrication of nanoparticle thin films for electronic and optoelectronic devices.

Materials:

  • Substrate (e.g., glass, silicon wafer, or ITO-coated glass).

  • Colloidal nanoparticles capped with native ligands dispersed in a volatile solvent (e.g., toluene or octane).

  • This compound solution (e.g., 0.01% v/v in a suitable solvent like acetonitrile or methanol).

  • Anhydrous rinsing solvent (the same solvent used for the dithiol solution).

  • Spin coater.

  • Inert atmosphere environment.

Procedure:

  • Substrate Preparation: Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment).

  • Nanoparticle Film Deposition:

    • In an inert atmosphere, deposit a thin film of the native ligand-capped nanoparticles onto the prepared substrate using spin coating. The spin speed and time should be optimized to achieve the desired film thickness.

  • Ligand Exchange Treatment:

    • Flood the surface of the nanoparticle film with the this compound solution.

    • Allow the solution to sit on the film for a specific time (e.g., 30-60 seconds). This soaking step allows the dithiol to penetrate the film and displace the native ligands.

  • Rinsing: Spin off the excess ligand solution at a high speed (e.g., 2500 rpm) and immediately dispense the rinsing solvent onto the spinning substrate to remove any remaining unbound ligands and byproducts. Repeat the rinsing step 2-3 times.

  • Drying: The film is typically dry after the final rinse. If necessary, the substrate can be gently heated on a hotplate at a low temperature (e.g., 50-70 °C) for a few minutes to remove any residual solvent.

  • Layer-by-Layer Deposition (Optional): For thicker films, steps 2-5 can be repeated multiple times.

Characterization and Data Presentation

A thorough characterization of the nanoparticles before and after ligand exchange is crucial to confirm the success of the procedure and to understand the impact on the nanoparticle properties.

Table 1: Summary of Characterization Techniques and Expected Results

Characterization TechniqueProperty MeasuredExpected Results Before Ligand Exchange (Native Ligands, e.g., Oleic Acid)Expected Results After Ligand Exchange (this compound)
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groupsProminent C-H stretching peaks (~2850-2950 cm⁻¹), C=O stretching from carboxylate (~1550-1650 cm⁻¹).Disappearance or significant reduction of C=O peak. Persistence of C-H stretching peaks from the octyl chain of this compound. Potential appearance of weak S-H stretching (~2550 cm⁻¹) if only one thiol group binds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Ligand structure and bindingSharp peaks corresponding to the protons of the native ligands (e.g., olefinic protons of oleic acid at ~5.4 ppm).Disappearance of characteristic peaks of the native ligands. Appearance of broad peaks corresponding to the protons of the this compound backbone.
Transmission Electron Microscopy (TEM) Nanoparticle size, shape, and dispersityWell-dispersed, individual nanoparticles.Nanoparticles should remain well-dispersed if the exchange is successful. Aggregation may be observed if the exchange conditions are not optimal. Inter-particle distance may decrease.
UV-Visible (UV-Vis) Spectroscopy Optical properties, aggregation stateSharp excitonic absorption peak for quantum dots or surface plasmon resonance peak for plasmonic nanoparticles.A slight red-shift in the absorption peak is often observed due to changes in the dielectric environment and increased electronic coupling between nanoparticles. Significant broadening or a decrease in peak intensity can indicate aggregation.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionMeasurement of the nanoparticle core plus the native ligand shell.A decrease in hydrodynamic diameter is expected due to the replacement of long-chain native ligands with the shorter this compound.
Zeta Potential Surface charge and colloidal stabilityDependent on the terminal group of the native ligand (e.g., negative for deprotonated oleic acid).The surface charge is expected to become more neutral or slightly negative due to the thiol groups.

Visualization of Experimental Workflow

Below are diagrams generated using Graphviz to illustrate the experimental workflows.

Solution_Phase_Ligand_Exchange NP_Native Nanoparticles with Native Ligands Reaction Mixing and Stirring NP_Native->Reaction Dithiol This compound Solution Dithiol->Reaction Precipitation Precipitation with Anti-Solvent Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Redispersion and Washing (3x) Centrifugation->Washing NP_Final This compound Capped Nanoparticles Washing->NP_Final

Caption: Workflow for solution-phase ligand exchange.

Solid_State_Ligand_Exchange Substrate Clean Substrate Spin_Coat Spin Coat Nanoparticle Film Substrate->Spin_Coat Soaking Soak with this compound Solution Spin_Coat->Soaking Rinsing Spin Rinse with Solvent (3x) Soaking->Rinsing Final_Film This compound Capped Nanoparticle Film Rinsing->Final_Film

Caption: Workflow for solid-state ligand exchange.

Conclusion

The protocols and characterization guidelines presented in this document provide a comprehensive framework for researchers to successfully perform and validate the ligand exchange of colloidal nanoparticles with this compound. By carefully controlling the experimental parameters and thoroughly characterizing the resulting materials, scientists can effectively tailor the surface properties of nanoparticles for a wide array of advanced applications. It is important to note that the provided protocols are starting points and may require optimization for specific nanoparticle systems to achieve the desired outcomes.

Application Notes and Protocols: The Role of 1,2-Octanedithiol in Directing Nanoparticle Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the hypothesized role of 1,2-octanedithiol as a shape-directing agent in the synthesis of anisotropic nanoparticles. While direct experimental data for this compound is limited in publicly available research, these notes are constructed based on established principles of nanoparticle synthesis and the known behavior of similar dithiol and alkanethiol ligands. The protocols and data presented are representative and intended to serve as a guide for researchers exploring the use of this compound for controlling nanoparticle morphology.

Introduction: The Importance of Nanoparticle Morphology

The shape of nanoparticles plays a critical role in determining their physical, chemical, and biological properties. Anisotropic nanoparticles, such as nanorods, nanocubes, and nanoprisms, exhibit unique optical, catalytic, and electronic properties compared to their spherical counterparts. These properties are highly dependent on the specific crystallographic facets exposed on the nanoparticle surface. In biomedical applications, nanoparticle morphology influences cellular uptake, biodistribution, and therapeutic efficacy. Therefore, precise control over nanoparticle shape is a key objective in nanotechnology.

Capping agents, or ligands, are molecules that bind to the surface of nanoparticles during their synthesis. They play a crucial role in controlling the growth and final morphology of the nanoparticles by selectively binding to different crystal facets, thereby modulating their relative growth rates. Thiols are a prominent class of capping agents for noble metal and semiconductor nanoparticles due to the strong affinity of sulfur for these materials.

Hypothesized Role of this compound in Directing Nanoparticle Morphology

This compound is a dithiol molecule with an eight-carbon alkyl chain. Its unique structure suggests several mechanisms by which it could direct the anisotropic growth of nanoparticles:

  • Bidentate Chelation and Surface Passivation: The two thiol groups on adjacent carbon atoms can chelate metal atoms on the nanoparticle surface. This bidentate binding is stronger and more sterically defined than the monodentate binding of alkanethiols. This strong, localized binding can effectively passivate certain crystal facets, slowing their growth and allowing other facets to grow preferentially.

  • Modulation of Surface Energy: The differential binding affinity of this compound to various crystallographic planes can alter their surface energies. For instance, if this compound preferentially binds to the {100} facets of a face-centered cubic (fcc) metal like gold, it would lower the surface energy of these facets, leading to the formation of cubic or rod-shaped nanoparticles.

  • Influence of the Alkyl Chain: The eight-carbon chain of this compound contributes to the overall hydrophobic nature of the ligand shell. This can influence the solubility and stability of the growing nanoparticles in the reaction medium and can also play a role in the self-assembly of the ligands on the nanoparticle surface, which in turn can direct crystal growth.

Based on studies with structurally similar dithiols like 1,2-ethanedithiol, it is plausible that this compound could be particularly effective in the synthesis of anisotropic quantum dots and metallic nanoparticles.

Experimental Protocols: Representative Synthesis of Anisotropic Gold Nanoparticles

This section provides a generalized protocol for the synthesis of gold nanorods, where this compound could be investigated as a shape-directing agent. This protocol is a composite of established seed-mediated growth methods.

3.1. Materials

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ascorbic acid

  • Silver nitrate (B79036) (AgNO₃)

  • This compound

  • Deionized water (18.2 MΩ·cm)

3.2. Preparation of Gold Seed Solution

  • Prepare a 0.2 M solution of CTAB in deionized water.

  • In a separate flask, prepare a 0.5 mM solution of HAuCl₄.

  • To 5 mL of the CTAB solution, add 5 mL of the HAuCl₄ solution and mix.

  • Freshly prepare a 0.01 M solution of ice-cold NaBH₄.

  • While vigorously stirring the CTAB/HAuCl₄ solution, rapidly inject 0.6 mL of the ice-cold NaBH₄ solution.

  • The solution color will change to brownish-yellow, indicating the formation of gold seeds.

  • Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25 °C for at least 30 minutes before use.

3.3. Growth of Gold Nanorods with this compound

  • Prepare a growth solution by adding 50 mL of 0.2 M CTAB solution to a flask.

  • Add 2.5 mL of 4 mM AgNO₃ solution to the CTAB solution.

  • Add 50 mL of 1 mM HAuCl₄ solution and gently mix.

  • To this solution, add a specific volume of a stock solution of this compound in ethanol (B145695) to achieve the desired final concentration (e.g., 0.01 mM to 0.1 mM).

  • Gently mix the solution and then add 0.7 mL of 0.08 M ascorbic acid. The solution should become colorless.

  • Finally, add 0.12 mL of the aged gold seed solution to the growth solution.

  • Allow the reaction to proceed undisturbed for several hours at 30 °C. The color of the solution will gradually change, indicating the formation of nanorods.

  • The resulting nanorods can be purified by centrifugation and redispersion in deionized water.

Data Presentation: Hypothetical Influence of this compound on Gold Nanorod Morphology

The following table presents a hypothetical summary of the expected quantitative effects of varying the concentration of this compound on the dimensions of synthesized gold nanorods, based on the general understanding of the role of capping agents.

Concentration of this compound (mM)Average Length (nm)Average Diameter (nm)Aspect RatioPredominant Morphology
0 (Control)45 ± 515 ± 23.0Short Nanorods
0.0155 ± 712 ± 24.6Elongated Nanorods
0.0570 ± 1010 ± 17.0Long, Thin Nanorods
0.160 ± 1218 ± 33.3Mixture of Rods and Irregular Shapes

Note: This data is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Visualization of Workflow and Mechanism

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the seed-mediated synthesis of anisotropic nanoparticles using a shape-directing agent like this compound.

experimental_workflow cluster_seed Seed Synthesis cluster_growth Anisotropic Growth cluster_characterization Characterization s1 HAuCl4 + CTAB Solution s3 Gold Seed Nanoparticles s1->s3 Reduction s2 Ice-cold NaBH4 s2->s3 g4 Anisotropic Nanoparticles s3->g4 Seeding g1 Growth Solution (HAuCl4, CTAB, AgNO3) g1->g4 g2 This compound (Shape-directing agent) g2->g4 g3 Ascorbic Acid (Reducing agent) g3->g4 c1 TEM/SEM g4->c1 c2 UV-Vis Spectroscopy g4->c2 c3 DLS g4->c3

Caption: General workflow for anisotropic nanoparticle synthesis.

5.2. Proposed Mechanism of Shape Direction

This diagram illustrates the proposed mechanism by which a dithiol ligand like this compound could direct the anisotropic growth of a nanoparticle by selectively passivating certain crystal facets.

Caption: Mechanism of dithiol-directed anisotropic growth.

Conclusion

While specific experimental validation is needed, the chemical structure of this compound suggests it has significant potential as a shape-directing agent in the synthesis of anisotropic nanoparticles. Its ability to form strong, bidentate linkages with nanoparticle surfaces could provide a powerful tool for controlling crystal growth. The provided protocols and hypothetical data offer a starting point for researchers to explore the utility of this compound in designing nanoparticles with tailored morphologies for a wide range of applications, from catalysis to nanomedicine. Further research is warranted to elucidate the precise mechanisms and optimize the synthetic conditions for using this compound in this capacity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Octanedithiol. The information is presented in a question-and-answer format to directly address common issues that may lead to low yields and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in my this compound synthesis. What are the common causes?

Low yields in this compound synthesis can stem from several factors, ranging from the choice of starting material and reagents to the reaction conditions and work-up procedures. The most common issues include incomplete reaction, formation of side products, and degradation of the desired product. Key areas to investigate are the quality of your starting material (e.g., 1,2-dibromooctane (B3054993) or a derivative of 1,2-octanediol), the effectiveness of the sulfur nucleophile, and the control of reaction parameters such as temperature and atmosphere.

Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Incomplete conversion is a frequent challenge. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the sulfur source (e.g., thiourea (B124793), sodium hydrosulfide). For SN2 reactions with alkyl halides, using a large excess of the nucleophile can help prevent side reactions and drive the reaction forward.[1]

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal duration and temperature. Be cautious, as excessive heat can promote side reactions.

  • Solvent Choice: The solvent plays a crucial role. For reactions involving charged nucleophiles, a polar aprotic solvent is often effective. Ensure the solvent is anhydrous, as water can interfere with many organosulfur reactions.

Q3: I am observing the formation of a significant amount of white, insoluble material in my reaction flask. What is this, and how can I prevent it?

The formation of insoluble material often indicates polymerization, a common side reaction when working with dithiols and their precursors.[2] This can occur through intermolecular reactions between the starting material and the product. To minimize polymerization:

  • Use High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization (if applicable) or direct substitution over intermolecular polymerization.

  • Control the Rate of Addition: If one reagent is particularly reactive, adding it slowly to the reaction mixture can help maintain a low instantaneous concentration, thus reducing the likelihood of polymerization.

Q4: My final product appears to be contaminated with a higher molecular weight species, likely a disulfide. How can I avoid this and purify my product?

Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and trace metal ions.[3] This is a major cause of impurity and yield loss.

  • Maintain an Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use Degassed Solvents: De-gas all solvents prior to use to remove dissolved oxygen.

  • Chelating Agents: The addition of a chelating agent like EDTA can sequester metal ions that catalyze thiol oxidation.[3]

  • Reductive Work-up: If disulfide formation is suspected, a mild reducing agent can be used during the work-up to convert the disulfide back to the dithiol. However, this adds complexity to the purification.

  • Purification: Purification of dithiols can be challenging due to their potential for oxidation. Flash column chromatography on silica (B1680970) gel can be effective, but care must be taken to use deoxygenated solvents and potentially add a small amount of a reducing agent to the eluent. Distillation under reduced pressure is also a common method for purifying liquid dithiols.[4]

Data Presentation

Table 1: General Reaction Conditions for 1,2-Dithiol Synthesis

ParameterFrom 1,2-Dibromoalkane with ThioureaFrom 1,2-Dibromoalkane with NaSH
Sulfur Source ThioureaSodium Hydrosulfide (NaSH)
Stoichiometry 2.2 - 3.0 equivalents of thiourea2.5 - 4.0 equivalents of NaSH
Solvent Ethanol (B145695), DMFEthanol, Methanol
Temperature Reflux (e.g., ~78 °C for Ethanol)0 °C to Room Temperature
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Work-up Alkaline Hydrolysis followed by AcidificationAcidification and Extraction
Typical Yields 40-70%50-80%

Note: These are general conditions and may require optimization for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2-Dibromooctane via Thiourea

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromooctane (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Reagent Addition: Add thiourea (2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide (B78521) (e.g., 10% aqueous solution) to hydrolyze the intermediate isothiouronium salt. Heat the mixture at reflux for another 1-2 hours.

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the solution is acidic to litmus (B1172312) paper. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Mandatory Visualizations

experimental_workflow start Start: 1,2-Dibromooctane reagents Add Thiourea in Ethanol start->reagents reflux1 Reflux (4-6h) Formation of Isothiouronium Salt reagents->reflux1 hydrolysis Alkaline Hydrolysis (NaOH, Reflux 1-2h) reflux1->hydrolysis workup Acidification (HCl) & Extraction hydrolysis->workup purification Drying & Solvent Removal workup->purification end Purified this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) low_yield->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes solution_incomplete Increase Reaction Time/Temp Increase Reagent Stoichiometry incomplete->solution_incomplete check_byproducts Analyze for Byproducts (MS/NMR) complete->check_byproducts polymer Polymerization check_byproducts->polymer Insoluble Solid disulfide Disulfide Formation check_byproducts->disulfide Higher MW Peak check_workup Review Work-up & Purification check_byproducts->check_workup No Obvious Byproducts solution_polymer Use High Dilution Slow Reagent Addition polymer->solution_polymer solution_disulfide Use Inert Atmosphere Degassed Solvents disulfide->solution_disulfide loss_workup Product Loss During Extraction/Purification check_workup->loss_workup solution_workup Optimize Extraction pH Careful Chromatography/Distillation loss_workup->solution_workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

side_reactions start 1,2-Dibromooctane + Sulfur Nucleophile product This compound start->product Desired Reaction side1 Polymerization start->side1 Side Reaction side2 Intermolecular Sulfide Formation product->side2 Side Reaction side3 Oxidation to Disulfide product->side3 Oxidation

Caption: Common side reactions in this compound synthesis.

References

preventing oxidation of 1,2-Octanedithiol during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-octanedithiol to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. The two thiol (-SH) groups in this compound are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides (both intramolecular cyclic disulfides and intermolecular polymeric disulfides) and, ultimately, to sulfonic acids. This process is often accelerated by exposure to light, heat, and the presence of metal ion impurities.

Q2: How can I visually assess if my this compound has oxidized?

A2: Pure this compound is typically a clear, colorless to light-yellow liquid with a strong, unpleasant odor. Significant oxidation may lead to a noticeable increase in viscosity due to the formation of polymeric disulfides. While a slight color change to a more intense yellow may occur over time, it is not a definitive indicator of oxidation. For a more accurate assessment, analytical techniques such as NMR spectroscopy or chromatography are recommended to identify the presence of disulfide byproducts.

Q3: What are the consequences of using oxidized this compound in my experiments?

A3: Using oxidized this compound can lead to several undesirable outcomes in your reactions. These include lower yields of the desired product, the formation of unexpected side products, and difficulty in product purification. For instance, in nanoparticle synthesis, the presence of disulfides can affect the capping of nanoparticles, leading to aggregation and a broader size distribution. In dithioacetal formation, the reduced concentration of the active dithiol will result in incomplete reactions.

Q4: Can I "rescue" or purify oxidized this compound?

A4: While it is possible to reduce disulfides back to thiols using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), it is generally recommended to use fresh, properly stored this compound for best results. The purification of the dithiol from the reducing agent and its byproducts can be complex and may introduce new impurities. Prevention of oxidation is a more effective strategy than attempting to reverse it.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Steps
Oxidation of this compound 1. Verify the quality of the dithiol: Before starting the reaction, check for any signs of oxidation (e.g., increased viscosity). If in doubt, obtain a fresh batch. 2. Use degassed solvents: Oxygen dissolved in solvents can promote oxidation. Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[1] 3. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen.[1]
Incorrect Stoichiometry 1. Re-calculate molar ratios: Carefully check the molar ratios of your reactants. An excess of the dithiol may be necessary in some cases to drive the reaction to completion, especially if disulfide formation is a competing reaction.[1]
Reaction Conditions 1. Optimize temperature: Consider adjusting the reaction temperature. For some reactions, lower temperatures may help to control side reactions like oxidation.[1] 2. Check catalyst/initiator activity: If using a catalyst or initiator, ensure it is fresh and has been stored correctly.[1]
Issue 2: Formation of Insoluble Byproducts
Possible Cause Troubleshooting Steps
Polymeric Disulfide Formation 1. Strict exclusion of oxygen: This is the most critical step. Ensure your reaction setup is completely sealed and under a positive pressure of an inert gas. 2. Work-up under inert conditions: If possible, perform the initial stages of your work-up (e.g., quenching, initial extractions) under an inert atmosphere. 3. Consider a radical inhibitor: For reactions that may have radical pathways, the addition of a small amount of a radical inhibitor (that does not interfere with the main reaction) might be beneficial.[1]
Metal Contamination 1. Use high-purity reagents and solvents: Metal ions can catalyze the oxidation of thiols. Use reagents and solvents with low metal content. 2. Consider a chelating agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from participating in oxidation reactions.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Procurement: Obtain high-purity this compound from a reputable supplier.

  • Inert Atmosphere: Work in a well-ventilated fume hood. Before storing, gently bubble dry argon or nitrogen gas through the liquid for 10-15 minutes to displace any dissolved oxygen.

  • Container: Use a clean, dry amber glass bottle with a Teflon-lined cap. The amber glass will protect the compound from light.

  • Sealing: After flushing with inert gas, securely seal the bottle. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Storage Conditions: Store the sealed bottle in a cool, dark, and dry place. A refrigerator (2-8 °C) is ideal.[2][3] Ensure the storage area is away from oxidizing agents.[2]

  • Labeling: Clearly label the bottle with the compound name, date of receipt, and a note indicating that it is stored under an inert atmosphere.

Protocol 2: Handling this compound for a Reaction
  • Preparation: Set up your reaction glassware and ensure it is clean and dry. Assemble the apparatus for reaction under an inert atmosphere (e.g., using a Schlenk line or a glovebox).

  • Solvent Degassing: Degas the required solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Transfer of Dithiol: Remove the stored this compound from the refrigerator and allow it to warm to room temperature before opening to prevent condensation of moisture into the bottle. Briefly flush the headspace of the bottle with an inert gas. Use a clean, dry syringe or cannula to transfer the required amount of the dithiol to your reaction vessel, which is already under an inert atmosphere.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction.

  • Work-up: When the reaction is complete, be mindful that exposure to air during the work-up can still lead to the oxidation of any unreacted dithiol. If the presence of residual dithiol is a concern for subsequent steps, consider quenching it with a mild oxidizing agent or removing it via extraction with a basic aqueous solution.

Data Presentation

Table 1: Comparison of Storage Conditions for Thiols (General Guidance)

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of oxidation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[3]
Light Exposure Amber Bottle / DarkLight can catalyze the formation of radical species that initiate oxidation.
Container Tightly Sealed Glass with Teflon LinerPrevents leakage and contamination. Teflon is inert to thiols.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up prep_reagents Prepare Reagents & Glassware degas_solvent Degas Solvents (Ar/N2) prep_reagents->degas_solvent warm_dithiol Warm Dithiol to RT degas_solvent->warm_dithiol flush_headspace Flush Headspace with Ar/N2 warm_dithiol->flush_headspace transfer_dithiol Transfer Dithiol via Syringe flush_headspace->transfer_dithiol run_reaction Run Reaction under Inert Atmosphere transfer_dithiol->run_reaction quench_reaction Quench Reaction run_reaction->quench_reaction extraction Extraction & Purification quench_reaction->extraction

Caption: Workflow for handling this compound in a reaction.

troubleshooting_oxidation Troubleshooting Low Yields Due to Oxidation start Low Product Yield check_dithiol Is the this compound fresh and properly stored? start->check_dithiol yes_dithiol Yes check_dithiol->yes_dithiol Fresh no_dithiol No check_dithiol->no_dithiol Old/Improperly Stored check_atmosphere Was the reaction run under a strict inert atmosphere? yes_dithiol->check_atmosphere replace_dithiol Use a fresh batch of dithiol no_dithiol->replace_dithiol replace_dithiol->check_atmosphere yes_atmosphere Yes check_atmosphere->yes_atmosphere Yes no_atmosphere No check_atmosphere->no_atmosphere No check_solvents Were the solvents properly degassed? yes_atmosphere->check_solvents improve_inert Improve inert atmosphere technique (e.g., better sealing, positive pressure) no_atmosphere->improve_inert improve_inert->check_solvents yes_solvents Yes check_solvents->yes_solvents Yes no_solvents No check_solvents->no_solvents No other_issues Consider other reaction parameters (stoichiometry, temperature, etc.) yes_solvents->other_issues degas_solvents_properly Degas solvents thoroughly before use no_solvents->degas_solvents_properly degas_solvents_properly->other_issues

References

Technical Support Center: Optimizing 1,2-Octanedithiol Ligand Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-octanedithiol (ODT) for nanoparticle ligand exchange. The information is designed to help overcome common experimental challenges and optimize reaction conditions for creating stable, functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound (ODT) ligand exchange?

A1: this compound (ODT) is a short-chain dithiol ligand used to replace long, insulating native ligands (such as oleic acid) on the surface of colloidal quantum dots (QDs) and other nanoparticles. This exchange is crucial for a variety of applications as it can enhance the electronic coupling between nanoparticles, improve charge transport in thin films for electronic and optoelectronic devices, and provide anchoring points for further functionalization.

Q2: What are the common challenges encountered during ODT ligand exchange?

A2: The most frequent issues include nanoparticle aggregation, incomplete ligand exchange, and the introduction of surface defects or trap states. Nanoparticle aggregation is often triggered by the rapid change in surface chemistry and charge, leading to colloidal instability. Incomplete exchange can result in poor device performance due to the presence of residual insulating ligands.

Q3: How does the choice of solvent affect the ODT ligand exchange process?

A3: The solvent plays a critical role in the kinetics and outcome of the ligand exchange. Less volatile solvents can slow down the exchange reaction, providing more time for the nanoparticles to self-assemble into an ordered structure and reducing the likelihood of aggregation.[1] For instance, using a solvent with lower volatility than acetonitrile (B52724) (a common choice for similar ligands like 1,2-ethanedithiol) can lead to more ordered films with fewer defects.[1]

Q4: Can ODT ligand exchange be performed on different types of nanoparticles?

A4: Yes, ODT and similar dithiol ligands can be used for ligand exchange on a variety of nanoparticles, including lead sulfide (B99878) (PbS), cadmium selenide (B1212193) (CdSe), and gold (Au) nanoparticles. However, the optimal reaction conditions, such as ligand concentration, temperature, and reaction time, will vary depending on the specific nanoparticle material and its surface chemistry.

Q5: How can I confirm that the ligand exchange was successful?

A5: Several analytical techniques can be used to verify a successful ligand exchange. Fourier-transform infrared (FTIR) spectroscopy is commonly used to observe the disappearance of vibrational modes associated with the original ligands (e.g., the C-H stretches of oleic acid) and the appearance of signals from the new ligand. Nuclear magnetic resonance (NMR) spectroscopy can provide quantitative information on the extent of ligand exchange. Transmission electron microscopy (TEM) can be used to assess the morphology and aggregation state of the nanoparticles before and after the exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Nanoparticle Aggregation 1. Rapid change in surface charge: The sudden replacement of stabilizing native ligands with ODT can neutralize the surface charge that provides colloidal stability. 2. Inappropriate solvent: The solvent may not be optimal for maintaining the stability of the nanoparticles with the new ligands.1. Slower ligand addition: Add the ODT solution dropwise while vigorously stirring the nanoparticle dispersion to allow for a more gradual exchange. 2. Solvent optimization: Experiment with less volatile solvents to slow down the reaction kinetics.[1] 3. Temperature control: Perform the exchange at a lower temperature to reduce the reaction rate.
Incomplete Ligand Exchange 1. Insufficient ODT concentration: The amount of ODT may not be enough to drive the exchange equilibrium to completion. 2. Short reaction time: The exchange reaction may not have had enough time to reach completion. 3. Steric hindrance: The native ligands may be densely packed, preventing ODT from accessing the nanoparticle surface.1. Increase ODT concentration: Use a higher molar excess of ODT relative to the nanoparticles. 2. Extend reaction time: Increase the duration of the ligand exchange reaction. 3. Elevate temperature: Gently heating the reaction mixture can sometimes overcome kinetic barriers, but must be balanced against the risk of aggregation.
Poor Film Quality (Cracks, Inhomogeneity) 1. Rapid volume contraction: The replacement of long native ligands with short ODT molecules can cause significant shrinkage of the nanoparticle film, leading to cracks.[1] 2. Aggregation during film deposition: Nanoparticles may aggregate during the spin-coating or dip-coating process.1. Use a less volatile solvent: This can lead to a more ordered and less stressed film.[1] 2. Multi-step deposition: Apply multiple thin layers with intermediate washing steps instead of a single thick layer. 3. Optimize spin-coating parameters: Adjust the spin speed and time to control the solvent evaporation rate.
Reduced Photoluminescence Quantum Yield 1. Creation of surface trap states: The ligand exchange process can create unpassivated sites on the nanoparticle surface that act as traps for charge carriers. 2. Oxidation of the nanoparticle surface: Exposure to air during the exchange process can lead to surface oxidation.1. Use of co-ligands or additives: In some cases, the addition of a secondary ligand or a mild reducing agent can help to passivate surface defects. 2. Perform exchange in an inert atmosphere: Conducting the ligand exchange in a glovebox can minimize oxidation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for dithiol ligand exchange. While specific data for this compound is limited in the literature, the parameters for the closely related 1,2-ethanedithiol (B43112) (EDT) provide a strong starting point for optimization.

Table 1: Ligand Concentration for Exchange on Quantum Dots

LigandNanoparticle SystemLigand ConcentrationMolar Ratio (Ligand:QD)SolventReference
This compoundCdSe/ZnS QDsNot specified100:1 to 1000:1Toluene[2]
1,2-EthanedithiolPbS QDs0.02% (v/v)Not specifiedAcetonitrile[3]
1,2-EthanedithiolPbSe NCsNot specifiedNot specifiedAcetonitrile[4]

Table 2: Reaction Time and Temperature for Dithiol Ligand Exchange

LigandNanoparticle SystemReaction TimeTemperatureNotesReference
This compoundCdSe/ZnS QDsNot specifiedRoom TemperatureThermal treatment was also explored.[2]
1,2-EthanedithiolPbS QDs30 secondsRoom TemperatureComplete exchange observed by FTIR.[1]
1,2-EthanedithiolPbSe NC FilmsNot specifiedRoom TemperatureLayer-by-layer dip-coating method.[4]

Experimental Protocols

Protocol 1: Solid-State Ligand Exchange of this compound on Quantum Dot Films

This protocol is adapted from procedures for 1,2-ethanedithiol and is a good starting point for optimizing ODT exchange for thin-film applications.

  • Prepare the ODT Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a less volatile alternative like propionitrile). A typical starting concentration is 0.01-0.05% (v/v).

  • Deposit the Nanoparticle Film: Spin-coat a thin layer of the native ligand-capped quantum dots from a nonpolar solvent (e.g., octane (B31449) or toluene) onto the desired substrate.

  • Ligand Exchange: Immerse the substrate with the nanoparticle film in the ODT solution for a specific duration (start with 30-60 seconds).

  • Washing: Remove the substrate from the ODT solution and spin-dry. Then, wash the film by dispensing a small amount of the pure solvent used for the ODT solution onto the spinning substrate. Repeat the washing step 2-3 times to remove excess ODT and displaced native ligands.

  • Repeat (Optional): For thicker films, repeat steps 2-4 for the desired number of layers.

  • Characterization: Analyze the film using FTIR, UV-Vis spectroscopy, and TEM to confirm successful ligand exchange and assess film quality.

Visualizations

Ligand_Exchange_Workflow cluster_start Initial State cluster_process Ligand Exchange Process cluster_end Final State start_np Nanoparticles with Native Ligands add_odt Add this compound Solution start_np->add_odt Dispersion reaction Incubate (Time, Temperature) add_odt->reaction wash Wash and Centrifuge/ Spin-Dry reaction->wash final_np Nanoparticles with ODT Ligands wash->final_np byproducts Removed Native Ligands wash->byproducts

Caption: Workflow for solution-phase this compound ligand exchange.

Troubleshooting_Logic start Observe Nanoparticle Aggregation cause1 Rapid Reaction Kinetics? start->cause1 cause2 Incorrect Solvent? start->cause2 cause3 High Concentration? start->cause3 solution1 Decrease Temperature cause1->solution1 solution3 Add ODT Dropwise cause1->solution3 solution2 Use Less Volatile Solvent cause2->solution2 solution4 Optimize ODT Concentration cause3->solution4

Caption: Troubleshooting logic for nanoparticle aggregation during ligand exchange.

References

common side reactions and byproducts when using 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the side reactions and byproducts of 1,2-Octanedithiol is limited. The following troubleshooting guides and frequently asked questions are based on the general chemical behavior of vicinal dithiols and thiols. Researchers should use this information as a guideline and optimize their specific experimental conditions accordingly.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when using this compound in their experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Ensure stoichiometry of reactants is correct.- Increase reaction time or temperature.- Use a suitable catalyst if applicable.
Degradation of this compound- Store this compound under an inert atmosphere and protect from light.- Use freshly opened or purified reagent.
Product loss during workup- Check for product solubility in the aqueous layer.- Ensure the product is not volatile under the workup conditions.[1]
Presence of Disulfide Byproducts Oxidation of the thiol groups- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Avoid exposure to air and light.
Presence of oxidizing agents- Purify starting materials and solvents to remove any oxidizing impurities.
Formation of Unwanted Thioacetals/Thioketals Reaction with carbonyl impurities- Use high-purity solvents and reagents free from aldehyde or ketone contamination.[3][4]
Intended reaction with a carbonyl group leading to side products- Carefully control reaction stoichiometry and conditions (e.g., temperature, catalyst).
Difficulty in Product Purification Similar polarity of product and byproducts- Consider alternative chromatographic techniques (e.g., different stationary or mobile phase).- Recrystallization or distillation may be effective for purification.[5]
Presence of residual this compound- Use a scavenger resin to remove excess thiol.- Perform an oxidative workup to convert the thiol to a more easily separable disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reaction for this compound, as with other thiols, is oxidation to form disulfides.[6][7] Due to the presence of two thiol groups, this can lead to the formation of both cyclic disulfides and polymeric materials. Another common reaction is the formation of thioacetals or thioketals if aldehydes or ketones are present as impurities or reactants.[3][4]

Q2: How can I minimize the formation of disulfide byproducts?

A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents.[2] This will reduce the presence of oxygen, which is a primary oxidant for thiols. Storing this compound properly, protected from light and air, will also help maintain its purity.

Q3: My reaction mixture has a strong, unpleasant odor. Is this normal and what can I do about it?

A3: Yes, a strong, unpleasant odor is characteristic of many thiols, and this compound is no exception.[3][8] It is essential to handle this reagent in a well-ventilated fume hood.[9] To neutralize the odor on glassware and equipment, you can rinse them with a bleach solution.[9]

Q4: How can I monitor the progress of my reaction involving this compound?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[8] You can spot the reaction mixture alongside the starting materials. The disappearance of the this compound spot and the appearance of a new product spot will indicate that the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any byproducts.

Q5: What are the best practices for storing this compound?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to store it in a cool, dark place to minimize degradation.

Experimental Data Tracking

Due to the lack of specific quantitative data in the literature for side reactions of this compound, we recommend researchers maintain a detailed record of their experimental results. This will help in optimizing reaction conditions and identifying trends.

Experiment ID Reaction Scale (mmol) Solvent Temperature (°C) Reaction Time (h) Desired Product Yield (%) Disulfide Byproduct (%) Other Byproducts (%) Notes

General Experimental Protocol: Thioacetalization of an Aldehyde

This protocol describes a general procedure for the protection of an aldehyde using a dithiol, which can be adapted for this compound.

Materials:

  • Aldehyde

  • This compound (or other vicinal dithiol)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the aldehyde in the anhydrous solvent.

  • Add 1.0 to 1.2 equivalents of the 1,2-dithiol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of the acid catalyst.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Product Yield start Low or No Product Yield check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) start->check_conditions check_workup Analyze Workup Procedure start->check_workup solution_reagents Use Purified Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Temperature, Time, or Catalyst check_conditions->solution_conditions solution_workup Modify Extraction or Purification Steps check_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Pathways Common Side Reaction Pathways for 1,2-Dithiols dithiol This compound oxidation Oxidation (O2, light) dithiol->oxidation carbonyl_reaction Reaction with Carbonyls (Aldehydes/Ketones) dithiol->carbonyl_reaction disulfide Disulfide Byproducts (Cyclic or Polymeric) oxidation->disulfide thioacetal Thioacetal/Thioketal Byproducts carbonyl_reaction->thioacetal

Caption: Potential side reaction pathways for 1,2-dithiols.

References

Technical Support Center: Improving the Stability of 1,2-Octanedithiol Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 1,2-Octanedithiol capped nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound capped nanoparticles?

A1: The primary cause of instability is interparticle cross-linking. This compound is a dithiol, meaning it has a thiol group at each end of its octyl chain. While one thiol group binds to the surface of a nanoparticle, the other can potentially bind to a neighboring nanoparticle, leading to the formation of aggregates. This aggregation can significantly impact the nanoparticles' properties and performance in downstream applications.

Q2: How can I prevent interparticle cross-linking during synthesis?

A2: To minimize interparticle cross-linking, it is crucial to control the reaction conditions. Key strategies include:

  • Slow Addition of Capping Agent: Add the this compound solution dropwise to the nanoparticle suspension under vigorous stirring. This ensures that the dithiol molecules have sufficient time to attach to the nanoparticle surface via one thiol group before the second thiol group can react with another nanoparticle.

  • Control of Stoichiometry: Use a carefully calculated molar ratio of the capping agent to the metal precursor. An excess of the dithiol can increase the likelihood of cross-linking.

  • Lower Reaction Temperature: Performing the capping reaction at a lower temperature can reduce the reaction rate, providing better control over the binding process.

Q3: My nanoparticle solution appears cloudy and has visible precipitates. What could be the issue?

A3: Cloudiness and precipitation are strong indicators of nanoparticle aggregation. This can be caused by interparticle cross-linking by the this compound, as well as other factors such as:

  • Incorrect pH: The pH of the solution can affect the surface charge of the nanoparticles and the ionization state of the thiol groups, influencing stability.

  • High Ionic Strength: The presence of salts in the solution can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and promoting aggregation.

  • Impurities: Residual reactants or byproducts from the synthesis can induce aggregation.

Q4: How does oxidation affect the stability of this compound capped nanoparticles?

A4: The thiol groups of this compound can be susceptible to oxidation, which can lead to the formation of disulfides. This can weaken the bond between the capping agent and the nanoparticle surface, potentially leading to ligand desorption and subsequent nanoparticle aggregation. It is important to handle the nanoparticles in an inert atmosphere (e.g., nitrogen or argon) when possible and to use deoxygenated solvents.

Q5: What are the best storage conditions for this compound capped nanoparticles?

A5: To ensure long-term stability, store this compound capped nanoparticles as a concentrated stock solution in a dark, cool, and dry place, preferably under an inert atmosphere.[1] Avoid freezing the nanoparticle suspension, as this can cause irreversible aggregation.[1] Before use, it is recommended to gently sonicate the solution to redisperse any settled particles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate aggregation upon addition of this compound Rapid interparticle cross-linking: The dithiol is reacting too quickly, bridging multiple nanoparticles.1. Dilute the this compound solution before adding it to the nanoparticle suspension. 2. Add the dithiol solution dropwise while vigorously stirring. 3. Lower the reaction temperature to slow down the reaction kinetics.
Gradual aggregation over time (hours to days) Ligand desorption: The this compound molecules are detaching from the nanoparticle surface. Oxidation of thiol groups: Disulfide bond formation is weakening the ligand-nanoparticle interaction.1. Ensure complete surface coverage during synthesis by optimizing the ligand-to-nanoparticle ratio. 2. Store the nanoparticles in deoxygenated solvent under an inert atmosphere (e.g., argon or nitrogen). 3. Consider a co-capping strategy with a monothiol to reduce the density of free thiol groups on the surface.
Inconsistent particle size in different batches Variations in synthesis parameters: Minor changes in temperature, stirring rate, or reagent concentrations can affect nucleation and growth.1. Standardize all synthesis parameters and document them carefully for each batch. 2. Use a controlled temperature bath to maintain a consistent reaction temperature. 3. Employ a mechanical stirrer for reproducible mixing.
Poor dispersibility in a new solvent Solvent incompatibility: The hydrophobic octyl chain of the capping agent may not be compatible with polar solvents.1. Perform a solvent exchange gradually, starting with a mixture of the original and the new solvent. 2. Consider surface modification (e.g., ligand exchange with a more hydrophilic dithiol) if dispersibility in a polar solvent is essential.

Experimental Protocols

Protocol 1: Synthesis of this compound Capped Gold Nanoparticles

This protocol describes a modified Brust-Schiffrin method for the synthesis of gold nanoparticles with a this compound cap.

Materials:

Procedure:

  • Preparation of Gold Precursor Solution:

    • Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 30 mM.

    • Dissolve TOAB in toluene to a final concentration of 50 mM.

    • In a flask, mix the HAuCl₄ solution and the TOAB solution in a 1:2 volume ratio and stir vigorously for 10 minutes until the aqueous phase becomes clear and the organic phase turns deep orange. Separate the organic phase containing the gold precursor.

  • Capping Agent Preparation:

    • Prepare a 10 mM solution of this compound in toluene.

  • Nanoparticle Synthesis and Capping:

    • To the gold precursor solution, slowly add the this compound solution dropwise under vigorous stirring. The molar ratio of Au to S should be optimized, typically starting at 1:1.

    • Allow the mixture to stir for 30 minutes.

    • Freshly prepare a 0.4 M solution of NaBH₄ in ice-cold deionized water.

    • Rapidly add the NaBH₄ solution to the gold-thiol mixture with vigorous stirring. The solution should immediately turn dark brown, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 3 hours to ensure complete reaction and ligand binding.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with deionized water three times to remove excess reducing agent and other water-soluble impurities.

    • Precipitate the nanoparticles by adding ethanol until the solution becomes cloudy.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in fresh toluene.

    • Repeat the precipitation and centrifugation steps two more times.

    • Finally, resuspend the purified nanoparticles in the desired solvent for storage and characterization.

Protocol 2: Characterization of Nanoparticle Stability

1. UV-Vis Spectroscopy for Aggregation Monitoring:

  • Principle: The localized surface plasmon resonance (LSPR) peak of nanoparticles is sensitive to their aggregation state. Aggregation causes a red-shift and broadening of the LSPR peak.

  • Procedure:

    • Dilute the nanoparticle suspension to an appropriate concentration for UV-Vis analysis.

    • Record the UV-Vis spectrum from 400 nm to 800 nm.

    • Monitor the position and width of the LSPR peak over time or under different conditions (e.g., changes in pH or ionic strength) to assess stability.

2. Dynamic Light Scattering (DLS) for Size Distribution Analysis:

  • Principle: DLS measures the hydrodynamic diameter of particles in suspension. An increase in the average hydrodynamic diameter and the polydispersity index (PDI) indicates aggregation.

  • Procedure:

    • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.

    • Dilute the sample with the appropriate solvent in a clean cuvette.

    • Perform DLS measurements to obtain the size distribution and PDI.

    • Repeat measurements at different time points or after exposing the nanoparticles to different conditions.

3. Zeta Potential Measurement for Surface Charge Analysis:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) indicates good colloidal stability.[2]

  • Procedure:

    • Prepare the nanoparticle suspension in a low ionic strength buffer or deionized water.

    • Measure the zeta potential using a suitable instrument.

    • Analyze the effect of pH or additives on the zeta potential to understand their impact on stability.

Data Presentation

Table 1: Illustrative Characterization Data for Stable vs. Aggregated Nanoparticles

Parameter Stable Nanoparticles (Expected Values) Aggregated Nanoparticles (Expected Values)
UV-Vis LSPR Peak (for AuNPs) ~520 nm, sharp peak>530 nm, broad peak
Hydrodynamic Diameter (DLS) 10-20 nm>100 nm
Polydispersity Index (PDI) < 0.3> 0.5
Zeta Potential < -30 mV or > +30 mV-10 mV to +10 mV
Visual Appearance Clear, colored solutionCloudy, precipitates present

Note: These are typical expected values and may vary depending on the specific nanoparticle system and measurement conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Capping cluster_purification Purification cluster_characterization Characterization s1 Prepare Gold Precursor s3 Mix and Add Reducing Agent s1->s3 s2 Prepare this compound Solution s2->s3 p1 Solvent Washing s3->p1 p2 Precipitation with Ethanol p1->p2 p3 Centrifugation & Redispersion p2->p3 c1 UV-Vis Spectroscopy p3->c1 c2 Dynamic Light Scattering (DLS) p3->c2 c3 Zeta Potential p3->c3 c4 Transmission Electron Microscopy (TEM) p3->c4 troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start Observe Nanoparticle Instability (Aggregation/Precipitation) cause1 Interparticle Cross-linking start->cause1 cause2 Ligand Desorption/Oxidation start->cause2 cause3 Solvent/pH/Ionic Strength Issues start->cause3 sol1 Optimize Synthesis: - Slow addition of ligand - Adjust stoichiometry - Lower temperature cause1->sol1 sol2 Improve Storage: - Inert atmosphere - Deoxygenated solvents cause2->sol2 sol3 Adjust Environment: - Solvent exchange - pH adjustment - Use low salt buffer cause3->sol3 end end sol1->end Stable Nanoparticles sol2->end sol3->end

References

challenges in forming uniform self-assembled monolayers with 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Octanedithiol to form uniform self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming a uniform self-assembled monolayer with this compound?

A1: The main challenges include the propensity of the dithiol to form a "lying down" phase where both thiol groups bind to the substrate, hindering the formation of a densely packed, "standing up" monolayer.[1] Other significant issues include oxidation of the thiol groups, solvent-related effects on monolayer ordering, and the influence of impurities.[1][2]

Q2: Why is my this compound SAM showing a disordered structure?

A2: Disordered structures in this compound SAMs can arise from several factors. The initial formation stages often result in a less-ordered monolayer with many gauche defects. Over time, the monolayer should become more ordered. However, contaminants in the thiol solution or on the substrate can compete for binding sites and disrupt the ordering process. Additionally, the choice of solvent can significantly impact the final structure of the monolayer.[3][4]

Q3: How can I prevent oxidation of the this compound during the SAM formation process?

A3: To minimize oxidation, it is crucial to use degassed solvents and to prepare the SAM in an inert atmosphere, such as under a nitrogen or argon backfill.[2] It is also advisable to work in the absence of light to prevent photooxidation.[1][2]

Q4: What is the ideal assembly time for forming a high-quality this compound SAM?

A4: While initial monolayer coverage is rapid, achieving a well-ordered, densely packed SAM is a slower process. Typical assembly times reported in the literature for alkanethiol SAMs range from 12 to 48 hours to allow for the annealing of defects and improvement of monolayer packing.

Q5: Which solvents are recommended for this compound SAM formation?

A5: Ethanol (B145695) is a commonly used solvent for preparing alkanethiol SAMs. However, the choice of solvent can influence the final monolayer structure.[3][4] For dithiols, using a non-polar solvent like n-hexane in an oxygen-free environment has been shown to improve the quality of the SAM by reducing disulfide bond formation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs and provides step-by-step solutions.

Issue 1: Low Surface Coverage or Incomplete Monolayer Formation

Possible Causes:

  • Insufficient assembly time.

  • Low concentration of this compound solution.

  • Contaminated substrate or solution.

  • Inefficient thiol binding.

Troubleshooting Steps:

  • Increase Assembly Time: Extend the immersion time of the substrate in the thiol solution to 24-48 hours to ensure sufficient time for monolayer ordering.

  • Optimize Thiol Concentration: While a 1 mM solution is standard for many alkanethiols, you may need to adjust the concentration for your specific application.

  • Ensure Cleanliness: Use high-purity solvents and this compound. Thoroughly clean the substrate prior to immersion. A clean environment is critical for high-quality SAMs.

  • Check for Thiol Deprotonation: The thiol group needs to deprotonate to a thiolate to bind effectively to a gold surface. Ensure the pH of your solution is appropriate if using non-standard solvents or additives.[6]

Issue 2: Formation of a Disordered "Lying Down" Phase

Possible Causes:

  • Both thiol groups of the this compound molecule are binding to the substrate surface.

  • Solvent choice promotes a disordered phase.

Troubleshooting Steps:

  • Solvent Selection: Experiment with different solvents. Non-polar solvents may help in achieving a "standing up" orientation by minimizing interactions that favor the "lying down" phase.[5]

  • Temperature Control: The temperature during SAM formation can affect the final structure. Investigate the effect of varying the solution temperature.[3]

  • Use of Protecting Groups: Consider using a this compound derivative with one of the thiol groups protected. The protecting group can be removed after the initial monolayer formation to expose the free thiol.

Issue 3: Evidence of Oxidation in the Monolayer

Possible Causes:

  • Exposure to oxygen during solution preparation or self-assembly.

  • Photooxidation from ambient light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare the thiol solution and conduct the self-assembly process in a glovebox or under a continuous flow of an inert gas like nitrogen or argon.[2]

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Light Protection: Wrap the assembly container in aluminum foil or conduct the experiment in a dark environment to prevent photo-induced oxidation.[1][2]

Experimental Protocols

Standard Protocol for this compound SAM Formation on Gold
  • Substrate Preparation:

    • Clean a gold-coated substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in degassed, high-purity ethanol in a clean glass container.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[7]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Backfill the container with nitrogen gas, seal it tightly, and wrap it with Parafilm to minimize oxygen exposure.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark environment.

  • Post-Assembly Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of dry nitrogen.

Data Presentation

Table 1: Influence of Solvent on Alkanethiol SAM Structure

SolventObserved Monolayer Structure on Au(111)Reference
EthanolClosely packed c(4 × 2) phase for octanethiol.[3]
TolueneStriped phase for octanethiol.[3]
N,N'-dimethylformamide (DMF)Large ordered domains with a (√3 × √3)R30° phase and a c(4 × 2) superstructure for octanethiol.[4]
HexaneNo clear ordered structures for octanethiol.[4]

Visualizations

Logical Workflow for Troubleshooting this compound SAM Formation

G cluster_start Start: Poor SAM Quality cluster_investigation Initial Checks cluster_advanced Advanced Troubleshooting cluster_solutions Corrective Actions start Disordered or Incomplete Monolayer check_time Assembly Time Sufficient? (12-48h) start->check_time check_clean Substrate & Solution Clean? start->check_clean check_conc Thiol Concentration Optimal? start->check_conc check_oxidation Evidence of Oxidation? check_time->check_oxidation Yes solution_time Increase Assembly Time check_time->solution_time No check_clean->check_oxidation Yes solution_clean Re-clean Substrate / Use Pure Reagents check_clean->solution_clean No check_conc->check_oxidation Yes solution_conc Adjust Thiol Concentration check_conc->solution_conc No check_phase Lying Down Phase Suspected? check_oxidation->check_phase No solution_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->solution_inert Yes solution_solvent Change Solvent (e.g., to non-polar) check_phase->solution_solvent Yes

Caption: Troubleshooting workflow for this compound SAMs.

Experimental Workflow for this compound SAM Preparation

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_characterization Characterization prep_substrate Substrate Cleaning (Piranha Etch) assembly Immerse Substrate (24-48h, Dark, N2) prep_substrate->assembly prep_solution Prepare 1mM Thiol Solution (Degassed Ethanol) prep_solution->assembly rinse Rinse with Ethanol assembly->rinse dry Dry with Nitrogen rinse->dry characterize Analyze SAM Quality (e.g., XPS, AFM, Contact Angle) dry->characterize

References

purification techniques to remove impurities from 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the purification of 1,2-Octanedithiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The most prevalent impurity is the corresponding cyclic disulfide (1,2-dithiecane) or linear disulfide polymers, formed through oxidation of the thiol groups by atmospheric oxygen. Other potential impurities include residual solvents from synthesis or previous purification steps, unreacted starting materials, and by-products specific to the synthetic route employed.

Q2: My this compound has a strong, unpleasant odor. Does this indicate impurity?

A2: Not necessarily. Dithiols, like most thiol-containing compounds, are known for their potent and unpleasant odors, which can be detected at extremely low concentrations. While a strong odor is characteristic of the compound itself, proper handling and storage are crucial to contain it. All work with this compound should be performed in a well-ventilated chemical fume hood.[1][2]

Q3: How can I remove disulfide impurities from my this compound sample?

A3: Disulfide impurities can be chemically reduced back to the free dithiol. Common laboratory reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly effective.[3][4] After reduction, the this compound must be re-isolated from the reaction mixture, typically through extraction and subsequent distillation or chromatography. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What is the best general-purpose method for purifying this compound?

A4: For moderate to large quantities (>1 g), vacuum distillation is the most effective method for removing non-volatile impurities and other components with significantly different boiling points.[5][6] For smaller scales or for separating compounds with similar volatilities, flash column chromatography is preferred. The choice of method depends on the nature of the impurities and the desired final purity.

Q5: How should I handle and store purified this compound to prevent degradation?

A5: To prevent oxidative dimerization, purified this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[1] Store the compound in a tightly sealed container, wrapped with paraffin (B1166041) film, in a cool, dry, and dark place.[2] For long-term storage, refrigeration is recommended. Using degassed solvents for any subsequent reactions is also a good practice to minimize oxidation.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Persistent disulfide impurity detected after purification. 1. Incomplete reduction of existing disulfides. 2. Oxidation occurred during the workup or purification process. 3. Co-distillation of the disulfide with the product.1. Repeat the chemical reduction step, ensuring a sufficient excess of the reducing agent and adequate reaction time. 2. Use degassed solvents and water for all workup and purification steps. Handle the material under an inert gas atmosphere whenever possible.[1] 3. If the disulfide impurity persists after distillation, purify the material using flash column chromatography.
The compound appears to decompose (darken) during distillation. The distillation temperature is too high, causing thermal decomposition.Reduce the pressure of the vacuum system to lower the boiling point of the compound.[5][7] Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Product is oxidizing on the silica (B1680970) gel column during chromatography. Silica gel can be slightly acidic and has a large surface area, which can promote air oxidation of thiols.1. Use deoxygenated (degassed) solvents for the mobile phase.[1] 2. Pack and run the column quickly to minimize contact time. 3. Consider using neutral or acidic alumina (B75360) as the stationary phase, which can be less oxidizing for thiols. 4. If the compound is acid-sensitive, the solvent system can be neutralized with a small amount (e.g., 1-3%) of triethylamine.[8]
Low recovery of the compound after purification. 1. The compound is volatile and was lost during solvent removal. 2. Irreversible adsorption onto the chromatography column. 3. The compound is water-soluble and was lost during aqueous workup.1. Remove solvents under reduced pressure at low temperatures. Use a cold trap to recover any volatilized product.[2] 2. Ensure the chosen solvent system provides adequate mobility (Rf ≈ 0.3) on TLC before running the column.[9] If the compound is stuck at the origin, a more polar solvent system, such as methanol (B129727) in dichloromethane, may be required.[8] 3. Saturate the aqueous layer with sodium chloride (brine) during extractions to reduce the solubility of the organic compound in the aqueous phase.

Data Presentation

Comparison of Purification Techniques
Technique Principle Advantages Disadvantages Best For
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[5]- Excellent for large quantities. - Effectively removes non-volatile and significantly lower-boiling impurities. - Can yield very high purity product.- Requires specialized glassware and a vacuum source. - Potential for thermal decomposition if not controlled properly.[6] - Not effective for separating compounds with close boiling points.Purifying >1 g of material from non-volatile impurities or residual high-boiling solvents.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[9]- High resolution for separating compounds with different polarities. - Can be performed at room temperature. - Adaptable to various scales (mg to g).- Can be time-consuming and requires significant solvent volumes. - Risk of oxidation on the stationary phase.[10] - Recovery can sometimes be lower due to irreversible adsorption.Removing impurities with different polarity, such as synthesis by-products or the disulfide dimer.
Chemical Reduction Conversion of disulfide bonds back to free thiol groups using a reducing agent.[3]- Specifically targets and removes disulfide impurities. - Can be performed in situ before final purification.- Adds reagents that must be removed in a subsequent step. - Requires an additional reaction and workup procedure.Pre-treatment of a sample containing a significant amount of disulfide before final purification by distillation or chromatography.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquid phases (e.g., organic and aqueous).[11]- Simple and rapid method. - Good for removing water-soluble impurities like salts or acidic/basic by-products.- Not effective for separating impurities with similar solubility to the product. - Can lead to emulsion formation.Initial workup to remove salts or water-soluble reagents after a synthesis or chemical reduction step.
Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₈S₂[12]
Molecular Weight178.4 g/mol [12]
Boiling Point (estimated)Similar to 1,2-Octanediol (B41855) (131-132 °C @ 10 mmHg)[13][14]
AppearanceColorless liquid (typical)[15] (analogy)
OdorStrong, unpleasant, characteristic of thiols[15] (analogy)

Experimental Protocols

Safety Precaution: All procedures involving this compound must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and chemical-resistant gloves.[1] The exhaust from vacuum pumps or rotary evaporators should be vented into the fume hood or passed through a bleach trap to neutralize the odor.[2][16]

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is completely dry. Use high-vacuum grease on all joints to ensure a good seal.

  • Sample Preparation: Place the crude this compound (1-20 g) into the distillation flask with a small magnetic stir bar.

  • Distillation: a. Begin stirring the liquid. b. Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). c. Once the pressure has stabilized (ideally <10 mmHg), begin to gently heat the distillation flask using a heating mantle. d. Slowly increase the temperature until the product begins to distill. Collect a small forerun fraction, which may contain volatile impurities. e. Collect the main fraction of purified this compound in a pre-weighed receiving flask as it distills at a constant temperature. Based on the boiling point of 1,2-octanediol (131-132 °C at 10 mmHg), the dithiol is expected to boil in a similar range.[13][14] f. Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask.

  • Shutdown and Storage: a. Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum. b. Slowly vent the system, preferably by backfilling with an inert gas like nitrogen or argon. c. Weigh the collected product and store it under an inert atmosphere in a tightly sealed container.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from impurities of different polarity.

  • Solvent System Selection: a. Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (B1210297). b. The ideal system should give the this compound an Rf value of approximately 0.3.[9] c. Prepare a sufficient volume of the chosen mobile phase and degas it by bubbling nitrogen or argon through it for 15-20 minutes.

  • Column Packing: a. Select a column of appropriate size for the amount of material to be purified. b. Pack the column with silica gel (230-400 mesh) using the chosen degassed solvent system (slurry packing method).[17]

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection: a. Begin eluting the column with the degassed mobile phase, applying positive pressure with air or nitrogen. Maintain a steady flow rate. b. Collect fractions in test tubes. c. Monitor the elution of the product by TLC.

  • Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator at a low temperature to minimize loss of the volatile product. c. Place the resulting purified oil under high vacuum for a short period to remove residual solvent. d. Store the final product under an inert atmosphere as described previously.

Protocol 3: Chemical Reduction of Disulfide Impurities

This protocol is used as a pre-purification step when significant disulfide contamination is present.

  • Reaction Setup: a. Dissolve the impure this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under a nitrogen atmosphere. b. Add a solution of a reducing agent. A common choice is dithiothreitol (DTT, 1.5-2.0 equivalents) dissolved in a small amount of the same solvent or water.[3]

  • Reaction: a. Stir the mixture at room temperature for 2-4 hours. b. Monitor the disappearance of the disulfide by TLC or LC-MS if applicable.

  • Workup and Extraction: a. Once the reaction is complete, add deionized water to the reaction mixture. b. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (perform 3 extractions). c. Wash the combined organic layers with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product, now free of disulfides, should be further purified using either Protocol 1 (Vacuum Distillation) or Protocol 2 (Flash Chromatography).

Visualizations

Purification_Selection_Workflow start Start: Impure this compound check_impurity Identify major impurity type (e.g., via NMR, GC-MS) start->check_impurity disulfide_impurity Major impurity is disulfide dimer? check_impurity->disulfide_impurity Analysis complete reduce Perform Chemical Reduction (Protocol 3) disulfide_impurity->reduce Yes polarity_diff Impurities have different polarity? disulfide_impurity->polarity_diff No re_evaluate Re-evaluate Purity reduce->re_evaluate re_evaluate->polarity_diff Purity insufficient end_pure Pure this compound re_evaluate->end_pure Purity sufficient chromatography Use Flash Chromatography (Protocol 2) polarity_diff->chromatography Yes bp_diff Impurities have different boiling points (non-volatile or highly volatile)? polarity_diff->bp_diff No chromatography->end_pure bp_diff->chromatography No / Unsure distillation Use Vacuum Distillation (Protocol 1) bp_diff->distillation Yes distillation->end_pure

Caption: Decision tree for selecting the appropriate purification technique for this compound.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_finish Shutdown & Storage setup 1. Assemble dry short-path distillation apparatus load 2. Load crude sample and stir bar into flask setup->load vacuum 3. Apply vacuum and start stirring heat 4. Gently heat flask vacuum->heat collect 5. Collect fractions at constant temperature heat->collect cool 6. Cool apparatus under vacuum vent 7. Vent with inert gas (N2 or Ar) cool->vent store 8. Store purified product under inert atmosphere vent->store

Caption: Experimental workflow for the vacuum distillation of this compound.

References

effect of solvent on the performance of 1,2-Octanedithiol in surface passivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,2-Octanedithiol in surface passivation applications. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in surface passivation?

A1: this compound is a bifunctional molecule that can form a self-assembled monolayer (SAM) on various surfaces. Its two thiol (-SH) groups can anchor to the surface, effectively passivating surface defects. This is particularly relevant in applications such as perovskite solar cells, where surface defects can act as recombination centers, hindering device performance and stability.[1][2][3] The dithiol structure allows for strong bidentate or bridging coordination to the surface, potentially offering enhanced stability compared to monodentate alkanethiols.

Q2: How does the choice of solvent affect the performance of this compound for surface passivation?

A2: The solvent plays a critical role in the formation of the this compound self-assembled monolayer and, consequently, the effectiveness of the surface passivation. Key solvent properties to consider include:

  • Solubility: The solvent must effectively dissolve this compound at the desired concentration to ensure a uniform solution for deposition.

  • Surface Wetting: The solvent should have appropriate surface tension to allow for uniform spreading of the solution over the substrate, preventing the formation of aggregates or "coffee rings."

  • Reactivity: The solvent should be inert and not react with either the this compound or the substrate surface. For instance, highly reactive solvents could potentially damage the delicate surface of a perovskite film.

  • Volatility: The solvent's boiling point will influence the drying rate of the deposited film. A solvent that evaporates too quickly may not allow sufficient time for the this compound molecules to self-assemble into a well-ordered monolayer. Conversely, a solvent with a very low volatility might require long drying times or thermal annealing, which could affect the underlying substrate.

While direct comparative studies on solvents for this compound on perovskite surfaces are limited, research on similar passivation molecules suggests that solvents like isopropanol (B130326) and chlorobenzene (B131634) are commonly used.[4][5][6] A recent study highlighted the use of fluorinated isopropanol to reduce the reactivity of passivator molecules with the perovskite surface, allowing for more controlled and complete passivation.[7][8][9][10]

Q3: What are some common solvents that can be used for dissolving this compound?

A3: Based on the chemical properties of this compound and solvents commonly used for similar surface treatments in perovskite solar cells, the following solvents can be considered:

  • Isopropanol (IPA): A polar protic solvent that is widely used for surface treatments. It has a moderate boiling point and can dissolve a range of organic molecules.

  • Chlorobenzene (CB): A common solvent in perovskite solar cell fabrication, particularly as an anti-solvent.[4][6][11] Its non-polar nature might influence the SAM formation differently than polar solvents.

  • Ethanol: Similar to isopropanol, it is a polar protic solvent that can be effective for dissolving thiols.

  • Toluene: A non-polar aromatic solvent that can also be used.

The optimal choice of solvent will depend on the specific substrate and the desired characteristics of the passivating layer. It is recommended to perform small-scale trials with a few different solvents to determine the best option for your specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor or inconsistent surface passivation 1. Incomplete dissolution of this compound: The passivating agent is not fully dissolved in the chosen solvent, leading to a non-uniform concentration in the solution. 2. Poor wetting of the substrate: The solvent does not spread evenly across the surface, resulting in patchy coverage. 3. Sub-optimal self-assembly conditions: The deposition time or temperature is not conducive to the formation of a well-ordered monolayer.1. Ensure this compound is fully dissolved. Use sonication if necessary. Consider a co-solvent system to improve solubility. 2. Try a different solvent with a lower surface tension. Pre-treating the substrate with a plasma cleaner can also improve wettability. 3. Optimize the deposition time. Longer immersion times can sometimes lead to more ordered monolayers.
Damage to the underlying substrate (e.g., perovskite film) 1. Solvent incompatibility: The chosen solvent is too aggressive and partially dissolves or degrades the substrate.1. Select a more orthogonal solvent that does not interact with the substrate. For example, if a polar substrate is being damaged, try a non-polar solvent for the passivation step. A recent study suggests that fluorinated isopropanol can be a milder solvent option.[7][8][9][10]
Formation of this compound aggregates on the surface 1. Solution instability: The concentration of this compound is too high for the chosen solvent, leading to precipitation. 2. Rapid solvent evaporation: The solvent evaporates too quickly, not allowing enough time for the molecules to self-assemble, causing them to aggregate.1. Lower the concentration of the this compound solution. 2. Use a solvent with a higher boiling point or conduct the deposition in a controlled environment to slow down the evaporation rate.
Ineffective passivation leading to poor device performance 1. Disordered monolayer formation: The solvent may not be promoting the formation of a dense, well-ordered self-assembled monolayer, leaving surface defects exposed.1. Experiment with solvents of different polarities. For some thiol-based systems, polar solvents have been shown to promote the formation of more ordered monolayers.
Quantitative Data Summary
Passivating AgentSolvent(s) UsedKey Findings on Device PerformanceReference
Guanidinium and Octylammonium CationsIsopropanolDual-cation passivation in IPA led to a power conversion efficiency (PCE) of 23.13% and improved device stability.[12]
1-Ethylpyridinium chlorideIsopropanolPassivation with this ionic compound in IPA resulted in a significant increase in PCE from 19.0% to 21.4%.[13]
Zwitterionic MoleculesIsopropanol (IPA) vs. Chlorobenzene (CB)The study visually compared the passivated perovskite layers, implying different film formation based on the solvent.[5]
General PassivatorsFluorinated IsopropanolReduces the reactivity of passivator molecules, allowing for higher concentrations and more complete defect passivation, leading to improved efficiency and stability.[7][8][9][10]

Experimental Protocols

General Protocol for this compound Surface Passivation

This protocol provides a general workflow for the surface passivation of a substrate (e.g., a perovskite film) using a this compound solution. Note: This is a template, and optimization of concentrations, solvents, and deposition parameters is highly recommended for specific applications.

Materials:

  • This compound

  • High-purity solvent (e.g., Isopropanol, Chlorobenzene)

  • Substrate for passivation (e.g., perovskite-coated glass)

  • Pipettes and vials

  • Spinner or dip-coater

  • Nitrogen or argon gas for drying

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. A typical starting concentration is in the range of 1-10 mM.

    • Ensure the this compound is completely dissolved. Gentle heating or sonication may be used if necessary.

  • Surface Application (Spin-Coating Method):

    • Place the substrate on the spin-coater chuck.

    • Dispense a sufficient amount of the this compound solution to cover the entire surface of the substrate.

    • Spin the substrate at a moderate speed (e.g., 3000-5000 rpm) for a set time (e.g., 30-60 seconds) to create a thin, uniform layer.

  • Self-Assembly and Rinsing:

    • Allow the substrate to rest for a specific period (e.g., 1-10 minutes) to facilitate the self-assembly of the this compound monolayer.

    • (Optional but recommended) Rinse the surface with the pure solvent to remove any excess, non-adsorbed molecules. This can be done by dispensing the pure solvent while the substrate is spinning at a low speed.

  • Drying:

    • Gently dry the passivated surface with a stream of inert gas (e.g., nitrogen or argon).

    • (Optional) A gentle annealing step (e.g., 70-100 °C for a few minutes) may be performed to remove residual solvent and potentially improve the ordering of the monolayer. The compatibility of this step with the substrate must be considered.

Visualizations

Experimental Workflow for Surface Passivation

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post_treatment Post-Treatment start Start prep_solution Prepare this compound Solution start->prep_solution prep_substrate Prepare Substrate start->prep_substrate apply_solution Apply Solution to Substrate prep_solution->apply_solution prep_substrate->apply_solution spin_coating Spin-Coating apply_solution->spin_coating self_assembly Self-Assembly spin_coating->self_assembly rinsing Rinse with Pure Solvent self_assembly->rinsing drying Dry with Inert Gas rinsing->drying end End drying->end

Caption: A typical workflow for surface passivation using this compound.

Logical Relationship for Troubleshooting Solvent Selection

troubleshooting_solvent cluster_causes Potential Causes cluster_solutions Solvent-Related Solutions start Poor Passivation Performance cause1 Incomplete Dissolution start->cause1 cause2 Poor Surface Wetting start->cause2 cause3 Substrate Damage start->cause3 cause4 Disordered Monolayer start->cause4 solution1 Use Co-solvent System or Sonication cause1->solution1 solution2 Try Solvent with Lower Surface Tension cause2->solution2 solution3 Select a More Orthogonal Solvent cause3->solution3 solution4 Experiment with Solvents of Different Polarity cause4->solution4

Caption: Troubleshooting guide for solvent selection in this compound passivation.

References

strategies to improve the shelf-life of 1,2-Octanedithiol solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for improving the shelf-life of 1,2-Octanedithiol solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the stability and handling of this compound solutions.

Issue/Question Potential Cause(s) Recommended Solution(s)
My this compound solution has developed a haze or precipitate. Oxidation of the dithiol to form insoluble disulfides. This is often accelerated by the presence of oxygen and trace metal ions.1. Work under an inert atmosphere: Handle the solution under nitrogen or argon to minimize exposure to oxygen.[1] 2. Use deoxygenated solvents: Prepare solvents by sparging with an inert gas. 3. Add a chelating agent: Incorporate a low concentration (e.g., 0.5-1 mM) of ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2][][4][5] 4. Store properly: Keep the solution in a tightly sealed container, protected from light, at the recommended temperature.
I am observing a decrease in the potency or reactivity of my this compound solution over time. Gradual degradation of the this compound due to oxidation.1. Implement stabilization strategies: Follow the recommendations for preventing haze/precipitate formation. 2. Use fresh solutions: For critical experiments, prepare fresh solutions of this compound. 3. Quantify thiol content: Periodically assess the concentration of free thiols using a method like Ellman's reagent to track stability.[6]
How does the choice of solvent affect the stability of this compound? The polarity and the presence of dissolved oxygen in the solvent can influence the rate of oxidation. Protic solvents may also participate in side reactions under certain conditions.1. Use aprotic solvents: Solvents like anhydrous acetonitrile (B52724) or dichloromethane (B109758) are often preferred. 2. Ensure solvent purity: Use high-purity, anhydrous solvents to minimize contaminants that could promote degradation. 3. Deoxygenate solvents: Always deoxygenate the chosen solvent before preparing the solution.
What is the expected shelf-life of a this compound solution? The shelf-life is highly dependent on storage conditions, solvent, and the presence of stabilizers. Without protective measures, significant degradation can occur within days to weeks.1. Follow recommended storage: Store solutions under an inert atmosphere, in the dark, and at reduced temperatures (e.g., 2-8°C). 2. Conduct stability studies: For long-term projects, it is advisable to perform a stability study under your specific experimental conditions. 3. General Guideline: With proper handling and storage (inert atmosphere, deoxygenated solvent, EDTA), a solution can be stable for several months. However, this should be experimentally verified.
Can I use antioxidants to improve the shelf-life? Yes, certain antioxidants can help prevent the oxidation of thiols.1. Consider thiol-based antioxidants: Compounds like dithiothreitol (B142953) (DTT) can be used, but they will also be consumed over time.[7][8] 2. Non-thiol antioxidants: Other antioxidants may be compatible depending on the application. However, their effectiveness for this specific compound would need to be validated.
How does pH affect the stability of this compound solutions? Higher pH (alkaline conditions) can deprotonate the thiol groups to form thiolates, which are more susceptible to oxidation.[9][10]1. Maintain a neutral or slightly acidic pH: For aqueous or protic solvent systems, buffering the solution to a pH below 7 can improve stability.[11][12][13] 2. Avoid basic conditions: If your experimental protocol allows, avoid highly basic solutions to slow down the rate of oxidation.

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of dithiol solutions. Please note that specific quantitative data for this compound is limited in publicly available literature, and the following is based on general principles for thiol stability.

Parameter Condition Effect on Stability Reference
Atmosphere Presence of OxygenDecreases stability (promotes oxidation)General Chemistry Principles
Inert Atmosphere (Nitrogen, Argon)Increases stability[1]
Temperature Elevated TemperatureDecreases stability (accelerates degradation)[1]
Refrigerated (2-8°C)Increases stabilityGeneral Laboratory Practice
pH Acidic (pH < 7)Generally increases stability[11][12][13]
Basic (pH > 7)Decreases stability[9][10]
Additives Metal Ions (e.g., Cu²⁺, Fe³⁺)Significantly decrease stability (catalyze oxidation)[2]
Chelating Agents (e.g., EDTA)Increases stability by sequestering metal ions[2][][4][5]
Antioxidants (e.g., DTT)Can increase stability by scavenging oxidants[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for general laboratory use.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • EDTA

  • Inert gas (Nitrogen or Argon) with a sparging setup

  • Schlenk flask or a vial with a septum cap

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent:

    • Place the desired volume of anhydrous solvent in a Schlenk flask.

    • Sparge the solvent with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Prepare EDTA Stock Solution (Optional but Recommended):

    • Prepare a concentrated stock solution of EDTA in a suitable solvent (e.g., deoxygenated water or the same organic solvent if soluble).

  • Solution Preparation:

    • Under a continuous flow of inert gas, add the appropriate amount of this compound to the deoxygenated solvent to achieve the desired concentration.

    • If using EDTA, add the stock solution to reach a final concentration of 0.5-1 mM.

    • Gently swirl the flask to ensure complete dissolution.

  • Storage:

    • Seal the flask or vial tightly with a septum cap.

    • Wrap the container with aluminum foil to protect it from light.

    • Store the solution at 2-8°C.

    • For long-term storage, flush the headspace of the container with inert gas before sealing.

Protocol 2: Accelerated Stability Study of this compound Solution

This protocol outlines a method to assess the stability of a this compound solution under accelerated conditions.

Objective: To determine the degradation rate of this compound under elevated temperature to predict its shelf-life at normal storage conditions.

Materials:

  • Prepared this compound solution (as per Protocol 1)

  • Multiple airtight vials with septum caps

  • Temperature-controlled ovens or incubators set at different temperatures (e.g., 25°C, 40°C, and 60°C)

  • GC-MS instrument for analysis

Procedure:

  • Sample Preparation:

    • Aliquot the this compound solution into several vials, ensuring each is filled to a similar level to maintain a consistent headspace-to-liquid ratio.

    • Flush the headspace of each vial with an inert gas before sealing.

  • Time Zero (T=0) Analysis:

    • Immediately analyze three vials to establish the initial concentration of this compound using the GC-MS method outlined in Protocol 3.

  • Incubation:

    • Place the remaining vials in the temperature-controlled ovens at their respective temperatures.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove three vials from each temperature condition.

    • Allow the vials to cool to room temperature before analysis.

    • Analyze the samples by GC-MS to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) for each temperature.

    • Use the Arrhenius equation to plot ln(k) versus 1/T (in Kelvin) to determine the activation energy for the degradation reaction. This allows for the prediction of the shelf-life at desired storage temperatures (e.g., 4°C).

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general method for the quantification of this compound. Method optimization may be required based on the specific instrument and sample matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]

  • Injector Temperature: 250°C.[14]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[14]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Procedure:

  • Sample Preparation:

    • Dilute the this compound solution to an appropriate concentration (e.g., 1-10 µg/mL) using the same solvent as the original solution.

  • Injection:

    • Inject 1 µL of the diluted sample into the GC-MS.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentrations.

Visualizations

degradation_pathway This compound This compound Oxidized Dimer (Disulfide) Oxidized Dimer (Disulfide) This compound->Oxidized Dimer (Disulfide) Oxidation (O2, Metal Ions) Further Oxidation Products Further Oxidation Products Oxidized Dimer (Disulfide)->Further Oxidation Products Further Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep1 Deoxygenate Solvent prep2 Add this compound & EDTA prep1->prep2 prep3 Store under Inert Atmosphere prep2->prep3 stab1 Aliquot into Vials prep3->stab1 stab2 Incubate at Different Temperatures stab1->stab2 stab3 Analyze at Time Points stab2->stab3 ana1 GC-MS Analysis stab3->ana1 ana2 Quantify Degradation ana1->ana2 ana3 Determine Shelf-Life ana2->ana3

Caption: Workflow for preparing and testing the stability of this compound solutions.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint of 1,2-Octanedithiol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of molecules is crucial for structural elucidation and identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,2-Octanedithiol, benchmarked against related sulfur-containing compounds. Detailed experimental protocols and a visual representation of the fragmentation pathway are included to aid in the analysis of this and similar molecules.

While a publicly available mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted by examining the behavior of analogous compounds and applying established principles of mass spectrometry. This guide leverages data from shorter-chain dithiols, a monothiol with the same carbon chain length, and an isomeric disulfide to construct a comprehensive analytical overview.

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways. The molecular ion (M⁺˙) is expected at an m/z of 178, corresponding to its molecular weight. Common fragmentation mechanisms for thiols involve α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and cleavage of the C-S and S-H bonds. For dithiols, the interaction between the two sulfur atoms can also lead to unique rearrangements and fragment ions.

A primary fragmentation pathway is likely the cleavage of the C-C bond between the two thiol-bearing carbons, leading to the formation of characteristic ions. Additionally, the loss of H₂S is a common feature in the mass spectra of thiols. The long alkyl chain will also undergo typical hydrocarbon fragmentation, resulting in a series of ions separated by 14 Da (CH₂).

Comparative Fragmentation Data

To contextualize the predicted fragmentation of this compound, the following table summarizes the key mass spectral data for 1,2-Ethanedithiol, 1-Octanethiol, and Dibutyl Disulfide. This comparison highlights the influence of the carbon chain length and the presence of a second thiol group or a disulfide bond on the fragmentation process.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound (Predicted) 178Expected fragments from α-cleavage, loss of SH, H₂S, and alkyl chain fragmentation.
1,2-Ethanedithiol 9461 ([M-SH]⁺), 47 ([CH₂SH]⁺), 34 ([H₂S]⁺)
1-Octanethiol 146113 ([M-SH]⁺), 47 ([CH₂SH]⁺), 43 ([C₃H₇]⁺), 34 ([H₂S]⁺)
Dibutyl Disulfide 178121 ([M-C₄H₉]⁺), 89 ([C₄H₉S]⁺), 57 ([C₄H₉]⁺)

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M This compound (M⁺˙, m/z 178) F1 [M-SH]⁺ (m/z 145) M->F1 -SH F2 [M-H₂S]⁺˙ (m/z 144) M->F2 -H₂S F3 [C₆H₁₃]⁺ (m/z 85) M->F3 -C₂H₅S₂ F6 [M-C₆H₁₃]⁺ (m/z 93) M->F6 -C₆H₁₃ F4 [CH₂SH]⁺ (m/z 47) F5 [C₂H₄SH]⁺ (m/z 60) F6->F4 -C₂H₅ F6->F5 -CH₃

A Comparative Guide to the Performance of 1,2-Octanedithiol and 1,2-Ethanedithiol as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the properties and reactivity of metal complexes. Among the vast array of sulfur-containing ligands, 1,2-dithiols are particularly noteworthy for their ability to form stable chelate rings with a variety of metal ions. This guide provides a comparative analysis of two such ligands: the short-chain 1,2-ethanedithiol (B43112) and the longer-chain 1,2-octanedithiol. While direct comparative experimental studies are limited, this document extrapolates their performance based on fundamental chemical principles and provides representative experimental protocols.

Physical and Chemical Properties

The performance of a ligand is intrinsically linked to its physical and chemical properties. The additional six carbon atoms in the alkyl chain of this compound relative to 1,2-ethanedithiol result in significant differences in their molecular weight, boiling point, and solubility.

Property1,2-EthanedithiolThis compound
CAS Number 540-63-6[1][2]26073-82-5[3]
Molecular Formula C₂H₆S₂[1][2]C₈H₁₈S₂[3]
Molecular Weight 94.20 g/mol 178.4 g/mol [3]
Appearance Colorless liquid[1][2]-
Odor Pungent, cabbage-like[1]-
Boiling Point 144-146 °C[1][2]-
Melting Point -41 °C[1][2]-
Density 1.123 g/mL at 25 °C[2]-
Solubility Soluble in ethanol, ether, acetone, benzene; slightly soluble in alkali and water.[2][4]-

Performance Comparison

The difference in the alkyl chain length between 1,2-ethanedithiol and this compound is expected to manifest in several key performance aspects of their corresponding metal complexes.

Steric Effects: The longer hexyl chain of this compound introduces significantly more steric bulk around the metal center compared to the ethyl group of 1,2-ethanedithiol. This can influence the coordination geometry, the number of ligands that can coordinate to the metal, and the accessibility of the metal center to substrates in catalytic applications. For instance, the bulkier this compound may favor the formation of complexes with lower coordination numbers or distorted geometries.

Electronic Effects: The inductive effect of the longer alkyl chain in this compound is slightly more electron-donating than the ethyl group in 1,2-ethanedithiol. This can subtly influence the electron density at the sulfur atoms and, consequently, the strength of the metal-sulfur bond. However, this effect is generally considered to be less significant than the steric differences.

Solubility and Stability: The lipophilicity of the ligand can impact the solubility of the resulting metal complexes. Complexes of this compound are expected to be more soluble in nonpolar organic solvents, which can be advantageous for certain applications. The longer alkyl chain may also provide a greater degree of kinetic stability to the complex by shielding the metal center from potential decomposition pathways. The stability of metal-alkyperoxo complexes has been shown to be influenced by the nature of the coordinating ligand, with more stable complexes being formed with certain ligands.[5]

Catalytic Activity: In catalysis, the steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The increased steric hindrance of this compound-based catalysts could lead to higher selectivity for smaller substrates. Conversely, it might also hinder the approach of larger substrates, leading to lower catalytic activity. The choice between these ligands will, therefore, depend on the specific catalytic transformation being targeted.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Ni(II) and Pd(II) complexes with 1,2-dithiols. These can be adapted for both 1,2-ethanedithiol and this compound, with adjustments to solvent systems based on the solubility of the ligands and resulting complexes.

Synthesis of a Nickel(II) Dithiolate Complex

This protocol is adapted from the synthesis of nickel(II) complexes with dithiolate-polyamine binary ligand systems.[6]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,2-dithiol (1,2-ethanedithiol or this compound)

  • Triethylamine (Et₃N) or another suitable base

  • An appropriate N-donor co-ligand (e.g., a polyamine like tetraen)[6]

  • Distilled water or an appropriate organic solvent (e.g., ethanol, dichloromethane)[7]

Procedure:

  • Dissolve the N-donor co-ligand in the chosen solvent.

  • Slowly add an aqueous or alcoholic solution of NiCl₂·6H₂O to the co-ligand solution with constant stirring at room temperature and continue stirring for 1 hour.[6]

  • In a separate flask, dissolve the 1,2-dithiol and a stoichiometric amount of base (e.g., triethylamine) in the same solvent.

  • Add the dithiolate solution dropwise to the nickel-ligand solution.

  • Stir the reaction mixture for an additional 1-2 hours, during which a precipitate may form.

  • Collect the precipitate by filtration, wash with the solvent and a non-polar solvent like ether, and dry under vacuum.[6]

  • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.[6]

Synthesis_Workflow cluster_reactants Reactant Preparation Ni_salt Ni(II) Salt Solution Mix1 Mix and Stir (1 hr) Ni_salt->Mix1 Co_ligand N-donor Co-ligand Solution Co_ligand->Mix1 Dithiol 1,2-Dithiol + Base Solution Mix2 Add Dithiolate Solution Dithiol->Mix2 Mix1->Mix2 React Stir (1-2 hrs) Mix2->React Isolate Filter, Wash, and Dry React->Isolate Characterize Characterization (FT-IR, UV-Vis, NMR, X-ray) Isolate->Characterize

Workflow for Nickel(II) Dithiolate Synthesis.
Synthesis of a Palladium(II) Dithiolate Complex

This protocol is a general representation and may require optimization based on the specific palladium precursor and ligands used.

Materials:

  • A suitable Palladium(II) precursor (e.g., K₂[PdCl₄], [PdCl₂(PhCN)₂])[8]

  • 1,2-dithiol (1,2-ethanedithiol or this compound)

  • A suitable base (e.g., triethylamine, sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, dichloromethane, acetonitrile)

Procedure:

  • Dissolve the Palladium(II) precursor in the chosen solvent.

  • In a separate flask, prepare a solution of the 1,2-dithiol and the base in the same solvent.

  • Slowly add the dithiolate solution to the palladium solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials.

  • Monitor the reaction by techniques like TLC or NMR.

  • Upon completion, the product can be isolated by precipitation, filtration, or solvent evaporation followed by purification (e.g., recrystallization or column chromatography).

  • Characterize the complex using appropriate analytical methods.

Ligand_Comparison cluster_edt 1,2-Ethanedithiol cluster_odt This compound Ligand Choice of 1,2-Dithiol Ligand EDT_Sterics Low Steric Hindrance Ligand->EDT_Sterics ODT_Sterics High Steric Hindrance Ligand->ODT_Sterics EDT_Solubility Higher Polarity EDT_Sterics->EDT_Solubility EDT_Complex Less Sterically Crowded Complexes EDT_Solubility->EDT_Complex Performance Impact on: - Coordination Geometry - Stability - Catalytic Activity - Selectivity EDT_Complex->Performance ODT_Solubility Higher Lipophilicity ODT_Sterics->ODT_Solubility ODT_Complex More Sterically Crowded Complexes ODT_Solubility->ODT_Complex ODT_Complex->Performance

Logical relationship of ligand properties.

Conclusion

The choice between 1,2-ethanedithiol and this compound as a ligand will be dictated by the specific requirements of the intended application. 1,2-Ethanedithiol, with its smaller size, is a versatile ligand for forming simple, less sterically hindered complexes. In contrast, this compound offers the ability to introduce significant steric bulk and enhance solubility in nonpolar media, which can be leveraged to fine-tune the properties and reactivity of the resulting metal complexes, particularly in the areas of catalysis and materials science. Further experimental studies directly comparing these two ligands would be invaluable for a more definitive understanding of their relative performance.

References

A Comparative Guide to Validating 1,2-Octanedithiol Purity: GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 1,2-Octanedithiol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The information presented here is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of this critical reagent in scientific and pharmaceutical applications.

Introduction to this compound and the Importance of Purity

This compound is a chemical compound containing two thiol (-SH) groups, making it a valuable reagent in various chemical syntheses and applications, including as a protecting group for aldehydes and ketones, in the formation of self-assembled monolayers, and as a crosslinking agent. The presence of impurities can significantly impact the outcome of these sensitive reactions, leading to side reactions, reduced yields, and compromised product quality. Therefore, accurate and reliable purity assessment is paramount.

GC-MS Analysis for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • Dilution: Serially dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

  • Internal Standard (Optional but Recommended): To improve quantitative accuracy, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a distinct retention time) to the sample solution at a known concentration.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
Injector Split/Splitless injector
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Acquisition Full Scan Mode for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if needed.

3. Data Analysis:

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.

  • Impurity Identification: Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Purity Calculation: Calculate the purity of this compound based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Potential Impurities in this compound

Based on common synthetic routes for analogous 1,2-diols and dithiols, potential impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Oxidation Products: Disulfides formed by the oxidation of the thiol groups.

  • By-products from Synthesis: Incomplete reaction products or compounds formed from side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Comparison with Alternative Purity Validation Methods

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase passing through a solid stationary phase. Detection is typically by UV-Vis or Mass Spectrometry.[1][2]Suitable for non-volatile or thermally labile impurities. Can be coupled with MS for identification.[1][2]May require derivatization for sensitive detection of thiols without a chromophore.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used to identify and quantify the main component and impurities.Provides structural confirmation of the main component and impurities. Quantitative with a suitable internal standard.Lower sensitivity compared to GC-MS for trace impurities. Complex spectra can be difficult to interpret.
Titrimetric Methods Chemical reaction with a titrant to determine the concentration of the thiol groups. Iodometric or argentometric titrations are common.Simple, inexpensive, and provides a direct measure of the functional group content.Not specific for this compound; titrates all thiol groups present. Does not provide information on other types of impurities.

Data Presentation

Table 1: Hypothetical Purity Comparison of this compound from Different Suppliers

SupplierPurity by GC-MS (%)Major Impurity 1 (Area %)Major Impurity 2 (Area %)
Supplier A99.2Disulfide (0.5%)Unknown (0.3%)
Supplier B98.5Starting Material (1.0%)Disulfide (0.5%)
Supplier C99.8Disulfide (0.1%)Residual Solvent (0.1%)

Note: This table is for illustrative purposes. Actual purity and impurity profiles will vary between suppliers and batches.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting an appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A This compound Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Inject into GC-MS C->D E Separation & Detection D->E F Peak Identification E->F G Impurity Identification F->G H Purity Calculation G->H

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Selection node_result node_result Start Need Purity Analysis? Volatile Are Impurities Volatile? Start->Volatile Functional Functional Group Titer Sufficient? Start->Functional No Structural Need Structural Info? Volatile->Structural Yes HPLC Use HPLC Volatile->HPLC No GCMS Use GC-MS Structural->GCMS No NMR Use NMR Structural->NMR Yes Titration Use Titration Functional->Titration Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Validating the purity of this compound is crucial for ensuring the success of research and development activities. GC-MS stands out as a highly effective method for this purpose, offering excellent separation, identification, and quantification capabilities for volatile impurities. However, alternative methods such as HPLC, NMR, and titration can provide complementary information or may be more suitable for specific analytical challenges. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.

References

A Comparative Analysis of 1,2-Octanedithiol and 1,8-Octanedithiol for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surface chemistry is a critical component of innovation. Self-assembled monolayers (SAMs) offer a robust method for modifying surfaces at the molecular level. Among the diverse molecules used for SAM formation, dithiols are of particular interest due to their ability to form strong linkages with noble metal surfaces, such as gold. This guide provides a detailed comparative study of two isomers, 1,2-Octanedithiol and 1,8-Octanedithiol (B75322), in the context of SAM formation, highlighting their structural differences, performance characteristics, and ideal applications.

The strategic placement of thiol groups on the octyl chain fundamentally dictates the structure, stability, and properties of the resulting monolayer. While 1,8-octanedithiol features thiol groups at the terminal ends of the alkyl chain, this compound possesses vicinal thiols, leading to a distinct chelating effect on the substrate. This guide will delve into the experimental data that elucidates these differences, providing a clear framework for selecting the appropriate dithiol for specific research and development needs.

Performance Comparison: A Tale of Two Binding Modes

The primary distinction between this compound and 1,8-octanedithiol in SAM formation lies in their binding mechanism to a gold substrate. This difference in binding profoundly influences the monolayer's stability, ordering, and surface properties.

This compound: The Chelating Advantage

The adjacent thiol groups in this compound allow it to act as a chelating agent, binding to the gold surface through both sulfur atoms in close proximity. This bidentate chelation is believed to result in a more rigid and stable anchoring of the molecule to the substrate. Research on aromatic chelating dithiols has shown that this multiple-point attachment enhances the thermal stability of the SAM compared to monolayers formed from single-thiol counterparts.[1] This increased stability is attributed to the energetic favorability of the chelate ring structure on the surface. While specific quantitative data for this compound is limited, the behavior of other vicinal dithiols suggests the formation of densely packed and highly oriented monolayers.

1,8-Octanedithiol: Versatility in Orientation

With thiol groups at opposite ends of the molecule, 1,8-octanedithiol exhibits more complex assembly behavior. It can bind to the gold surface in several configurations:

  • Standing-up Monolayer: One thiol group binds to the surface, leaving the other thiol group exposed at the monolayer's outer surface. This configuration is crucial for applications requiring further functionalization or the creation of molecular electronic junctions.

  • Looped Structure: Both thiol groups bind to the surface, causing the octyl chain to form a loop.

  • Inter- and Intralayer Disulfide Bonds: The terminal thiol groups can form disulfide bridges with neighboring molecules, which can increase the stability of the monolayer.[2]

Studies have shown that the formation of a standing-up monolayer of 1,8-octanedithiol can be achieved, particularly at shorter modification times.[3] However, achieving a well-ordered, defect-free monolayer can be challenging due to the possibility of mixed orientations and disulfide bond formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for SAMs formed from this compound and 1,8-octanedithiol on a gold substrate. It is important to note that directly comparative experimental data is scarce, and some values are inferred from studies on similar vicinal and terminal dithiols.

ParameterThis compound1,8-Octanedithiol
Binding Mode Chelating (Bidentate)Monodentate (standing-up), Bidentate (looped), Disulfide cross-linking
Expected Stability High thermal stability due to chelationModerate to high, can be enhanced by disulfide bond formation
Monolayer Ordering Potentially high due to rigid anchoringCan be variable, with possibilities of mixed orientations
Surface Functionality Limited, as both thiols are typically engaged in bindingFree thiol groups available in standing-up configuration for further reactions
Primary Application Stable, passivating layers; platforms for creating robust interfacesMolecular electronics (single-molecule junctions), surface functionalization, nanoparticle linking

Experimental Protocols

Reproducible formation of high-quality SAMs is crucial for reliable experimental outcomes. The following are generalized protocols for the preparation and characterization of SAMs from this compound and 1,8-octanedithiol.

Protocol 1: SAM Formation
  • Substrate Preparation:

    • Use gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer).

    • Clean the substrates by sonication in a sequence of solvents such as acetone, ethanol (B145695), and deionized water (10-15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

    • For optimal results, subject the substrates to UV-Ozone cleaning for 15-20 minutes to remove organic contaminants.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired dithiol (this compound or 1,8-octanedithiol) in a suitable solvent, typically high-purity ethanol.

    • Degas the solution with nitrogen or argon to minimize oxidation of the thiol groups.

  • SAM Deposition:

    • Immerse the cleaned gold substrates into the dithiol solution in a sealed container.

    • To prevent photo-oxidation, the immersion should be carried out in the dark.

    • The self-assembly process is typically allowed to proceed for 12-24 hours to ensure the formation of a well-ordered monolayer.

  • Post-Deposition Rinsing:

    • After immersion, remove the substrates from the solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of dry nitrogen.

Protocol 2: SAM Characterization
  • Contact Angle Goniometry:

    • Measure the static water contact angle to assess the hydrophobicity and overall quality of the SAM. A consistent and high contact angle for a non-polar SAM indicates a well-packed and ordered monolayer.

  • Ellipsometry:

    • Determine the thickness of the SAM. This measurement can provide insights into the orientation of the molecules on the surface (e.g., standing-up vs. lying down).

  • X-ray Photoelectron Spectroscopy (XPS):

    • Confirm the chemical composition of the monolayer.

    • Analyze the S 2p core level spectra to distinguish between bound thiolates (on gold), free thiols, and oxidized sulfur species (e.g., disulfides, sulfonates).

  • Atomic Force Microscopy (AFM):

    • Image the topography of the SAM surface to assess its smoothness, ordering, and the presence of defects such as pinholes or domain boundaries.

Visualizing the Molecular Architecture and Workflow

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SAM formation processes, the experimental workflow, and a decision-making guide for selecting the appropriate dithiol.

SAM_Formation cluster_12 This compound (Chelating) cluster_18 1,8-Octanedithiol (Versatile) Au_12 Gold Surface SAM_12 Stable Chelated Monolayer Au_12->SAM_12 mol_12 This compound mol_12->Au_12 Bidentate Binding Au_18 Gold Surface SAM_18_standing Standing-up Monolayer Au_18->SAM_18_standing SAM_18_looped Looped Structure Au_18->SAM_18_looped mol_18 1,8-Octanedithiol mol_18->Au_18 Monodentate or Bidentate Binding

Caption: Comparative SAM formation of 1,2- and 1,8-octanedithiol on gold.

Experimental_Workflow start Start substrate_prep Substrate Preparation (Clean & Dry Gold) start->substrate_prep solution_prep Dithiol Solution Preparation (1 mM in EtOH) substrate_prep->solution_prep sam_deposition SAM Deposition (12-24h Immersion) solution_prep->sam_deposition rinsing Rinsing & Drying sam_deposition->rinsing characterization Characterization rinsing->characterization contact_angle Contact Angle characterization->contact_angle ellipsometry Ellipsometry characterization->ellipsometry xps XPS characterization->xps afm AFM characterization->afm end End contact_angle->end ellipsometry->end xps->end afm->end

Caption: A typical experimental workflow for SAM formation and characterization.

Decision_Tree question1 What is the primary application? application1 Creating a highly stable, passivating layer question1->application1 Stability is key application2 Surface functionalization or molecular electronics question1->application2 Functionality needed choice1 Choose this compound application1->choice1 choice2 Choose 1,8-Octanedithiol application2->choice2 reason1 Chelating effect provides high thermal stability. choice1->reason1 reason2 Standing-up configuration offers free thiol groups. choice2->reason2

Caption: Decision guide for selecting between 1,2- and 1,8-octanedithiol.

Conclusion

The choice between this compound and 1,8-octanedithiol for SAM formation is dictated by the desired properties and application of the final surface. For applications demanding high stability and a well-defined, passive interface, the chelating nature of This compound offers a significant advantage. In contrast, for applications in molecular electronics, biosensing, or where subsequent chemical modification of the SAM surface is required, 1,8-octanedithiol provides the necessary versatility through its ability to form a standing-up monolayer with accessible thiol groups. A thorough understanding of the structure-property relationships of these isomeric dithiols is paramount for the rational design and fabrication of advanced functional surfaces.

References

Assessing the Surface Coverage of 1,2-Octanedithiol on Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and characterization of nanoparticle surface functionalization are paramount for the rational design of effective drug delivery systems, diagnostic agents, and therapeutics. The density of ligands, such as 1,2-Octanedithiol, on the nanoparticle surface dictates crucial parameters including colloidal stability, biocompatibility, and targeting efficiency. This guide provides a comparative overview of common analytical techniques for quantifying the surface coverage of this compound on nanoparticles, presenting supporting data and detailed experimental protocols.

Comparison of Analytical Techniques for Surface Coverage Determination

A variety of analytical techniques can be employed to determine the surface coverage of thiol-containing molecules on nanoparticles. The choice of method often depends on the nanoparticle composition, the nature of the ligand, and the available instrumentation. Below is a summary of commonly used techniques with their principles, advantages, and limitations.

TechniquePrincipleTypical Surface Coverage (molecules/nm²)AdvantagesDisadvantages
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical state of the nanoparticle surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. The ratio of sulfur (from the thiol) to the core nanoparticle element (e.g., Au) is used to calculate surface coverage.[1][2]2 - 5[3]Provides information on elemental composition and chemical bonding. Surface sensitive.Requires high vacuum, which may alter the sample. Data analysis can be complex for curved surfaces.[4]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. The mass loss corresponding to the decomposition of the organic ligand is used to quantify the amount of ligand on the nanoparticle surface.[5]4[6]Relatively simple and provides quantitative information on the total organic content.Not specific to the thiol ligand if other organic species are present. Requires relatively large sample amounts.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomizes the sample in a high-temperature plasma and measures the elemental composition by mass spectrometry. The ratio of sulfur to the nanoparticle core element is used to determine the ligand density.[7][8]4.3 - 6.3[3][7]Highly sensitive and accurate for elemental quantification. Can be used for a wide range of nanoparticle compositions.[9]Destructive technique. Requires sample digestion, which can be complex.[10]
UV-vis Spectroscopy (Ellman's Assay) A colorimetric method that quantifies the amount of free thiol in a solution. By measuring the concentration of unbound thiol after functionalization, the amount of thiol bound to the nanoparticles can be indirectly determined.[11][12][13]3.3 - 11.2[11][14]Simple, rapid, and cost-effective. Does not require sophisticated instrumentation.[15]Indirect measurement. Can be affected by interfering substances that react with the Ellman's reagent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the assessment of this compound surface coverage on nanoparticles.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Disperse the this compound functionalized nanoparticles in a volatile solvent (e.g., ethanol (B145695) or isopropanol).

    • Drop-cast the dispersion onto a clean, flat substrate (e.g., silicon wafer or gold-coated mica).[4]

    • Allow the solvent to evaporate completely in a clean environment to form a thin film of nanoparticles.

    • Alternatively, for a more uniform layer, spin-coating can be employed.

    • Ensure the sample is thoroughly dried to be compatible with the high-vacuum conditions of the XPS instrument.

  • Data Acquisition:

    • Mount the sample in the XPS analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for the elements of interest, typically the core nanoparticle material (e.g., Au 4f), Carbon 1s, and Sulfur 2p.

    • The S 2p peak is characteristic of the thiol group of this compound.

  • Data Analysis:

    • Determine the atomic concentrations of the elements from the high-resolution spectra after background subtraction and peak fitting.

    • Calculate the surface coverage (σ) using the following formula, taking into account the nanoparticle size and geometry:

      • σ = (NS / NAu) * (ρAu * VNP / ANP)

      • Where NS and NAu are the atomic concentrations of sulfur and gold, ρAu is the density of gold, VNP is the volume of the nanoparticle, and ANP is the surface area of the nanoparticle.

Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Wash the this compound functionalized nanoparticles multiple times with a suitable solvent to remove any unbound ligands.

    • Centrifuge the nanoparticle dispersion and discard the supernatant.

    • Dry the purified nanoparticles thoroughly in a vacuum oven to remove residual solvent.

    • Accurately weigh a few milligrams (typically 5-10 mg) of the dried nanoparticles into a TGA crucible.

  • Data Acquisition:

    • Place the crucible in the TGA furnace.

    • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The TGA curve will show a weight loss step corresponding to the thermal decomposition of the this compound.

    • The percentage weight loss is used to calculate the amount of ligand per unit mass of the nanoparticle core.

    • The surface coverage can then be calculated by considering the surface area of the nanoparticles, which can be determined from techniques like Transmission Electron Microscopy (TEM).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
  • Sample Preparation:

    • Accurately measure a known volume of the this compound functionalized nanoparticle dispersion.

    • Digest the nanoparticles using a strong acid mixture, such as aqua regia (a mixture of nitric acid and hydrochloric acid), to bring the nanoparticle core and the sulfur from the ligand into solution. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dilute the digested sample to a known volume with deionized water to bring the element concentrations within the linear range of the ICP-MS instrument.

  • Data Acquisition:

    • Prepare a series of calibration standards for both the nanoparticle core element (e.g., Au) and sulfur.

    • Introduce the prepared samples and standards into the ICP-MS.

    • Measure the signal intensity for the isotopes of the core element and sulfur.

  • Data Analysis:

    • Generate calibration curves for the core element and sulfur.

    • Determine the concentrations of the core element and sulfur in the digested sample from the calibration curves.

    • Calculate the molar ratio of sulfur to the core element.

    • The surface coverage is then calculated based on this ratio and the known surface area of the nanoparticles.[7]

UV-vis Spectroscopy (Ellman's Assay)
  • Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.[12][15]

  • Procedure:

    • Standard Curve Preparation:

      • Prepare a series of standard solutions of a known thiol, such as cysteine, at different concentrations.

      • React each standard with Ellman's reagent in a buffer solution (typically pH 8).[12]

      • Measure the absorbance of each solution at 412 nm using a UV-vis spectrophotometer.

      • Plot the absorbance versus the thiol concentration to generate a standard curve.

    • Sample Measurement:

      • After functionalizing the nanoparticles with this compound, separate the nanoparticles from the solution by centrifugation.

      • Take a known volume of the supernatant, which contains the unbound this compound.

      • React the supernatant with Ellman's reagent under the same conditions as the standards.

      • Measure the absorbance of the solution at 412 nm.

    • Calculation:

      • Determine the concentration of unbound thiol in the supernatant using the standard curve.

      • Calculate the initial amount of this compound used for the functionalization.

      • The amount of this compound bound to the nanoparticles is the difference between the initial amount and the unbound amount.

      • Calculate the surface coverage based on the amount of bound thiol and the total surface area of the nanoparticles in the reaction.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental procedures for assessing the surface coverage of this compound on nanoparticles.

experimental_workflow cluster_xps XPS Workflow cluster_tga TGA Workflow cluster_icpms ICP-MS Workflow cluster_uvvis UV-vis (Ellman's) Workflow xps_prep Sample Preparation (Drop-casting/Spin-coating) xps_acq Data Acquisition (Survey & High-Res Scans) xps_prep->xps_acq xps_ana Data Analysis (Elemental Ratios) xps_acq->xps_ana xps_res Surface Coverage xps_ana->xps_res tga_prep Sample Preparation (Washing & Drying) tga_acq Data Acquisition (Heating & Mass Loss) tga_prep->tga_acq tga_ana Data Analysis (% Weight Loss) tga_acq->tga_ana tga_res Surface Coverage tga_ana->tga_res icpms_prep Sample Preparation (Digestion & Dilution) icpms_acq Data Acquisition (Elemental Analysis) icpms_prep->icpms_acq icpms_ana Data Analysis (Molar Ratios) icpms_acq->icpms_ana icpms_res Surface Coverage icpms_ana->icpms_res uvvis_prep Sample Preparation (Separation of Supernatant) uvvis_reac Reaction with Ellman's Reagent uvvis_prep->uvvis_reac uvvis_acq Data Acquisition (Absorbance at 412 nm) uvvis_reac->uvvis_acq uvvis_ana Data Analysis (Indirect Quantification) uvvis_acq->uvvis_ana uvvis_res Surface Coverage uvvis_ana->uvvis_res

Caption: Experimental workflows for surface coverage analysis.

signaling_pathway cluster_functionalization Nanoparticle Functionalization & Analysis cluster_analysis Surface Coverage Assessment cluster_application Application & Optimization np Nanoparticles func_np Functionalized Nanoparticles np->func_np Reaction thiol This compound thiol->func_np analysis Analytical Techniques (XPS, TGA, ICP-MS, UV-vis) func_np->analysis data Quantitative Data (Surface Density) analysis->data optimization Optimization of Functionalization data->optimization application Drug Delivery, Diagnostics, etc. optimization->application

Caption: Logical flow from functionalization to application.

References

Unveiling the Surface Chemistry of 1,2-Dithiols: A Comparative Guide to Experimental and Theoretical Models of Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise interaction of molecules with surfaces is paramount. This guide provides a comparative analysis of experimental data and theoretical models for the adsorption of short-chain dithiols, using 1,2-ethanedithiol (B43112) as a primary analogue for 1,2-octanedithiol, on gold surfaces. Due to a lack of specific comprehensive studies on this compound, this guide synthesizes findings from related molecules to offer valuable insights into the adsorption mechanisms.

The functionalization of surfaces with molecules containing thiol groups is a cornerstone of nanotechnology and surface science. Dithiols, in particular, offer unique opportunities for creating robust surface linkages and for the development of molecular electronic devices and advanced biosensors. A thorough understanding of their adsorption behavior, validated by both experimental evidence and theoretical modeling, is crucial for the rational design of these applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters from experimental and theoretical studies of short-chain dithiol adsorption on gold surfaces. These values provide a basis for comparing the performance and predictions of different models.

ParameterExperimental ValueTheoretical (DFT) ValueKey References
S 2p Binding Energy (XPS) 162.0 - 162.5 eV (for bound thiolate)Not directly calculated, but consistent with thiolate formation[1][2][3][4]
Adsorption Energy Not directly measured for 1,2-ethanedithiol~0.3 eV (for dimethyl disulfide, a related molecule)[5]
Molecular Orientation Lying-down at low coverage, potential for standing-up in dense monolayersEnergetically favorable lying-down configurations[6][7]
Au-S Bond Length Not directly measured for 1,2-ethanedithiol~2.4 - 2.5 Å[8]

Table 1: Comparison of Experimental and Theoretical Adsorption Parameters for Short-Chain Dithiols on Au(111).

TechniqueInformation ProvidedTypical Results for Dithiol SAMs
X-ray Photoelectron Spectroscopy (XPS) Chemical state of sulfur, surface coverageConfirms S-Au bond formation through a shift in S 2p binding energy to ~162 eV.[1][2][9]
Scanning Tunneling Microscopy (STM) Surface morphology, molecular arrangementCan reveal ordered structures, though often shows disordered monolayers for dithiols.[10][11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes, molecular orientationCan distinguish between free and bound thiol groups and provide information on alkyl chain conformation.
Density Functional Theory (DFT) Adsorption energies, geometries, electronic structurePredicts stable adsorption sites and energies, and helps interpret experimental results.[5][8][14][15][16]

Table 2: Overview of Key Experimental and Theoretical Techniques.

Experimental Protocols

A fundamental understanding of the methodologies used to study dithiol adsorption is essential for interpreting the data. Below are detailed protocols for the key experimental techniques cited.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Sample Preparation: A clean gold substrate (typically Au(111)) is prepared by vapor deposition on a mica or silicon wafer. The substrate is then immersed in a dilute solution (e.g., 1 mM) of the dithiol in a suitable solvent (e.g., ethanol) for a specified time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer (SAM). The sample is then rinsed with the solvent to remove non-chemisorbed molecules and dried under a stream of nitrogen.

  • Data Acquisition: The sample is introduced into an ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons.

  • Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. High-resolution scans of the S 2p region are of particular interest. The presence of a peak around 162 eV is indicative of a gold-thiolate bond, while a peak at higher binding energies (163.5-164 eV) suggests the presence of unbound thiols or disulfides.[1][2]

Scanning Tunneling Microscopy (STM)

STM is a powerful microscopy technique for imaging surfaces at the atomic level.

  • Sample Preparation: Similar to XPS, a dithiol SAM is formed on a clean, atomically flat Au(111) surface.

  • Imaging: The sample is placed in the STM, which can be operated in UHV, air, or liquid. A sharp metallic tip is brought very close to the surface, and a bias voltage is applied between the tip and the sample. Electrons tunnel across the vacuum gap, generating a tunneling current. The tip is scanned across the surface, and the tunneling current is kept constant by adjusting the tip's height. This height profile creates a topographic image of the surface.

  • Image Analysis: STM images can reveal the arrangement of the dithiol molecules on the surface, including the formation of ordered domains, defects, and the orientation of the molecules (lying down or standing up). For short-chain dithiols, imaging can be challenging due to molecular mobility and the potential for disordered adlayers.[7][10]

Visualizing the Process: From Theory to Experiment

The following diagrams illustrate the key processes and workflows involved in the experimental validation of theoretical models for dithiol adsorption.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_theory Theoretical Modeling cluster_comparison Comparison and Validation Au_Substrate Clean Au(111) Substrate SAM_Formation Self-Assembled Monolayer (SAM) Formation Au_Substrate->SAM_Formation Dithiol_Solution 1,2-Dithiol Solution Dithiol_Solution->SAM_Formation Rinse_Dry Rinsing and Drying SAM_Formation->Rinse_Dry XPS XPS Analysis Rinse_Dry->XPS STM STM Imaging Rinse_Dry->STM Compare Compare Experimental and Theoretical Data XPS->Compare STM->Compare DFT DFT Calculations DFT->Compare MD Molecular Dynamics Simulations MD->Compare

Experimental and theoretical workflow for studying dithiol adsorption.

Adsorption_States Physisorption Physisorption (Weak van der Waals interaction) S-H bonds intact Chemisorption Chemisorption (Covalent Au-S bond formation) S-H bond cleavage Physisorption->Chemisorption Activation Energy Lying_Down Lying-Down Configuration (Both S atoms bind to Au) Chemisorption->Lying_Down Low Coverage Standing_Up Standing-Up Configuration (One S atom binds to Au, one is free or forms disulfide) Chemisorption->Standing_Up High Coverage (Potential for polymerization)

Possible adsorption states and configurations of dithiols on a gold surface.

Conclusion

The adsorption of 1,2-dithiols on gold surfaces is a complex process involving both physisorption and chemisorption, leading to various possible surface structures. While direct experimental and theoretical comparisons for this compound are scarce, analysis of its shorter-chain analogue, 1,2-ethanedithiol, and other related dithiols provides a solid foundation for understanding the fundamental principles. Experimental techniques like XPS and STM are indispensable for characterizing the resulting self-assembled monolayers, while theoretical methods such as DFT offer crucial insights into the energetics and geometry of adsorption. The continued synergy between experimental validation and theoretical modeling will be instrumental in advancing the application of these fascinating molecules in diverse fields, from molecular electronics to drug delivery systems.

References

Navigating the Synthesis of 1,2-Octanedithiol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science, drug development, and organic synthesis, 1,2-Octanedithiol represents a valuable building block due to the versatile reactivity of its vicinal thiol groups. The efficiency of its synthesis is a critical factor in its application. This guide provides a comparative analysis of potential synthetic routes from the readily available starting material, 1-octene (B94956), offering insights into their respective efficacies based on available experimental data.

Two primary pathways from 1-octene are considered: a route proceeding via an epoxide intermediate and an alternative path involving a diol intermediate. A third, more direct approach of dithiolation, while conceptually appealing, suffers from a lack of well-documented and reliable experimental procedures for simple alkenes and will not be detailed here.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic routes, offering a clear comparison of their efficiency at each stage. It is important to note that while data for the initial steps involving 1-octene are available, specific yield data for the subsequent conversion to this compound is often extrapolated from analogous reactions due to a lack of literature focused specifically on this target molecule.

Route 1: Epoxidation Followed by Ring-Opening

StepReactionReagentsProductYield (%)Conversion (%)
1aEpoxidation of 1-octenePeracetic Acid1,2-Epoxyoctane (B1223023)61-63[1][2]83-85[1][2]
1bRing-opening of EpoxideSodium Hydrosulfide (B80085) (NaSH) or Thiourea (B124793)This compoundNot ReportedNot Reported

Route 2: Dihydroxylation Followed by Conversion to Dithiol

StepReactionReagentsProductYield (%)
2aDihydroxylation of 1-octeneOsmium Tetroxide (OsO₄), tert-Butyl Hydroperoxide1,2-Octanediol (B41855)42[3]
2bConversion of Diol to DithiolTwo-step: 1. Tosyl chloride, pyridine; 2. Sodium hydrosulfide (NaSH)This compoundNot Reported (for 1,2-octanediol)

Experimental Protocols

Route 1: Epoxidation of 1-Octene and Subsequent Ring-Opening

Step 1a: Epoxidation of 1-Octene

A common method for the epoxidation of alkenes is the use of peroxy acids. For 1-octene, reaction with peracetic acid in a suitable solvent system can yield 1,2-epoxyoctane. In a continuous flow process, a solution of 1-octene and a manganese catalyst can be reacted with peracetic acid, achieving conversions of 83-85% and epoxide yields of 61-63%.[1][2]

Step 1b: Ring-Opening of 1,2-Epoxyoctane

The conversion of the resulting 1,2-epoxyoctane to this compound requires the nucleophilic ring-opening of the epoxide with a sulfur-containing reagent. While conceptually straightforward, the reaction of epoxides with sodium hydrosulfide has been reported to be challenging under certain conditions.[4][5] An alternative approach involves the use of thiourea to open the epoxide, forming an intermediate that can then be hydrolyzed to the dithiol. However, specific, high-yielding protocols for the conversion of 1,2-epoxyoctane to this compound are not well-documented in the reviewed literature.

Route 2: Dihydroxylation of 1-Octene and Conversion to Dithiol

Step 2a: Dihydroxylation of 1-Octene

The syn-dihydroxylation of 1-octene to 1,2-octanediol can be achieved using osmium tetroxide as a catalyst with a co-oxidant like tert-butyl hydroperoxide. A reported procedure using catalytic OsO₄ in tert-butyl alcohol resulted in a 42% yield of 1,2-octanediol.[3]

Step 2b: Conversion of 1,2-Octanediol to this compound

Mandatory Visualization

Diagram of Synthetic Pathways

Synthesis_Routes Octene 1-Octene Epoxide 1,2-Epoxyoctane Octene->Epoxide Peracetic Acid (Yield: 61-63%) Diol 1,2-Octanediol Octene->Diol OsO4 (cat.), t-BuOOH (Yield: 42%) Dithiol1 This compound Epoxide->Dithiol1 NaSH or Thiourea (Yield: Not Reported) Ditosylate 1,2-Ditosyloctane Diol->Ditosylate Tosyl Chloride, Pyridine Dithiol2 This compound Ditosylate->Dithiol2 NaSH

Caption: Proposed synthetic routes for this compound from 1-octene.

Experimental Workflow for Route 2

Workflow_Route2 Start Start: 1-Octene Dihydroxylation Dihydroxylation (OsO4, t-BuOOH) Start->Dihydroxylation Purification1 Purification of 1,2-Octanediol Dihydroxylation->Purification1 Tosylation Tosylation (Tosyl Chloride, Pyridine) Purification1->Tosylation Purification2 Purification of 1,2-Ditosyloctane Tosylation->Purification2 Thiolation Nucleophilic Substitution (NaSH) Purification2->Thiolation Purification3 Purification of This compound Thiolation->Purification3 End End Product: This compound Purification3->End

Caption: Step-wise workflow for the synthesis of this compound via the diol intermediate.

Concluding Remarks

Based on the available literature, both the epoxide and diol pathways present viable, yet challenging, routes to this compound from 1-octene. The initial steps of epoxidation and dihydroxylation of 1-octene are relatively well-documented. However, a significant knowledge gap exists for the efficient and high-yielding conversion of the respective intermediates—1,2-epoxyoctane and 1,2-octanediol—to the final dithiol product.

The diol route, involving a classical two-step conversion to the dithiol via a ditosylate, appears more predictable from a mechanistic standpoint, though it is longer. The epoxide route is more atom-economical in principle, but the direct ring-opening with simple thiolating agents may require significant optimization to be effective.

For researchers and drug development professionals, the choice of synthetic route will likely depend on the specific requirements of their application, including scale, purity needs, and available expertise in handling the respective reagents and intermediates. Further research into optimizing the latter steps of both pathways is crucial for unlocking the full potential of this compound as a versatile chemical building block.

References

quantitative analysis of 1,2-Octanedithiol concentration in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 1,2-Octanedithiol in solution, several analytical techniques are available. This guide provides a comparative overview of three common methods: UV-Vis Spectrophotometry using Ellman's Reagent, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The selection of the most suitable method depends on factors such as required sensitivity, sample complexity, and available instrumentation.

Method Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound.

Parameter UV-Vis Spectrophotometry (Ellman's Assay) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Colorimetric reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2]Separation based on partitioning between a mobile and stationary phase, with UV or other detection.Separation of volatile compounds in the gas phase with detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3][4]
Limit of Detection (LOD) ~0.4 µmol/L[5]Can be in the picomole range, depending on the detector and derivatization.[6]Picogram to femtogram range, especially with MS detection.
Limit of Quantification (LOQ) Typically in the low micromolar range.Nanomolar to micromolar range.Picomolar to nanomolar range.
Linearity Good linearity over a specific concentration range (e.g., 0 to 41 µmol/L).[5]Excellent linearity over several orders of magnitude (R² > 0.99).[7][8]Excellent linearity over a wide dynamic range (R² > 0.99).[3][8]
Accuracy Good, but can be affected by interfering substances.High accuracy and precision (RSD < 5%).High accuracy and precision (RSD < 5%).[8]
Specificity Reacts with most free thiols, so not specific for this compound in a mixture.[1]High, especially with chromatographic separation prior to detection. Can resolve isomers.[9]Very high, especially with MS, which provides structural information.
Throughput High, suitable for plate-based assays.[2]Moderate, depends on run time.Moderate to high, depends on sample preparation and run time.
Cost (Instrument) LowHighHigh
Cost (Per Sample) LowModerateModerate to High

Experimental Protocols

UV-Vis Spectrophotometry: Ellman's Assay

This method is based on the reaction of the thiol groups of this compound with Ellman's reagent (DTNB), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), that can be quantified by measuring its absorbance at 412 nm.[2][10]

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • This compound standards

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standards: Prepare a series of this compound standards in the Reaction Buffer.

  • Reaction Setup: In separate tubes, mix 50 µL of the DTNB solution with 2.5 mL of the Reaction Buffer.

  • Sample/Standard Addition: Add 250 µL of each standard or unknown sample to the respective tubes.

  • Incubation: Mix and incubate at room temperature for 15 minutes.[2]

  • Measurement: Measure the absorbance of the solutions at 412 nm using the spectrophotometer.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific method for quantifying this compound by separating it from other components in the sample before detection. Derivatization may be necessary to enhance UV detection.[9]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v)

  • This compound standards

  • Derivatizing agent (optional, e.g., a chromophore that reacts with thiols)

Procedure:

  • Sample Preparation: If necessary, derivatize the this compound standards and samples to attach a UV-absorbing molecule.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standard or sample onto the column.

  • Separation: The components of the sample are separated as they pass through the column.

  • Detection: The detector measures the absorbance at a specific wavelength (dependent on the derivative or the native compound).

  • Quantification: A standard curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the unknown sample is determined by comparing its peak area to the standard curve.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like this compound. It provides high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[3][11]

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-23 or similar).[3]

  • Carrier gas (e.g., Helium, Nitrogen)

  • This compound standards

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation: Dilute the this compound standards and samples in a suitable volatile solvent.

  • Instrument Setup: Set the GC oven temperature program, injector temperature, and detector temperature.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the heated injector port.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

  • Detection: The detector (FID or MS) generates a signal for each separated compound.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards versus their concentrations. The concentration of the unknown sample is calculated from its peak area using the calibration curve.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare DTNB Solution mix Mix DTNB with Standards/Samples prep_reagent->mix prep_standards Prepare this compound Standards & Samples prep_standards->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 412 nm incubate->measure quantify Generate Standard Curve & Quantify measure->quantify

Caption: Workflow for the quantitative analysis of this compound using the Ellman's Assay.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_samples Prepare Standards & Samples (Optional Derivatization) inject Inject Sample prep_samples->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Generate Standard Curve & Quantify detect->quantify

Caption: General workflow for the quantitative analysis of this compound using HPLC.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_quant Quantification prep_samples Prepare Standards & Samples in Volatile Solvent inject Inject Sample prep_samples->inject separate Chromatographic Separation inject->separate detect FID or MS Detection separate->detect quantify Generate Standard Curve & Quantify detect->quantify

Caption: General workflow for the quantitative analysis of this compound using GC.

References

benchmarking 1,2-Octanedithiol against other dithiols for perovskite passivation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiency (PCE) and long-term stability is paramount. A key strategy to address these challenges is the passivation of defects at the perovskite surface and grain boundaries. Dithiols, organic molecules containing two thiol (-SH) functional groups, have emerged as promising passivating agents due to the strong interaction between sulfur and the lead atoms in the perovskite lattice. This guide provides a comparative analysis of 1,2-Octanedithiol against other dithiols for perovskite passivation, offering insights for researchers and scientists in the field.

While direct comparative studies benchmarking a range of dithiols are limited, this guide synthesizes available data from various sources to provide an objective overview. The passivation mechanism of dithiols primarily involves the coordination of the thiol groups with undercoordinated Pb²⁺ ions on the perovskite surface. This interaction effectively "heals" defects that would otherwise act as non-radiative recombination centers, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Performance Comparison of Dithiol Passivating Agents

The selection of the dithiol molecule, particularly the length of the alkyl chain separating the two thiol groups, can significantly influence its passivation effectiveness. Shorter-chain dithiols, such as 1,2-Ethanedithiol, are believed to form a more compact and effective passivation layer. Longer-chain dithiols, like this compound, may offer enhanced moisture resistance due to their hydrophobic nature, a critical factor for the long-term stability of perovskite solar cells.

Below is a summary of the performance of perovskite solar cells treated with various dithiols, compiled from different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works.

Passivating AgentPerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability Enhancement
Control (No Passivation) (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅1.0522.875.018.0-
1,2-Ethanedithiol (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅1.1223.178.020.1Improved operational stability
1-Dodecanethiol *(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅Not ReportedNot ReportedNot ReportedNot ReportedSignificantly improved moisture resistance, retaining over 90% of initial PCE after 1000 hours at 80 ± 5% humidity[1]

Note: Data for 1-Dodecanethiol (a C12 monothiol) is included to provide insight into the effect of a long alkyl chain on moisture stability.

Experimental Protocols

The following are generalized experimental protocols for the passivation of perovskite films using dithiols, based on common practices in the literature.

Perovskite Film Fabrication (One-Step Method)
  • Precursor Solution Preparation: A perovskite precursor solution, for example, (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅, is prepared by dissolving the respective salts in a mixed solvent of DMF and DMSO (typically in a 4:1 volume ratio).

  • Spin Coating: The precursor solution is spin-coated onto a substrate (e.g., FTO/c-TiO₂/m-TiO₂) in a nitrogen-filled glovebox. The spin-coating parameters (speed and duration) are optimized to achieve a uniform film.

  • Anti-Solvent Dripping: During the spin-coating process, an anti-solvent such as chlorobenzene (B131634) is dripped onto the spinning substrate to induce rapid crystallization and form a dense and uniform perovskite film.

  • Annealing: The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the crystallization process.

Dithiol Passivation Treatment
  • Dithiol Solution Preparation: A dilute solution of the dithiol (e.g., this compound) is prepared in a suitable solvent like isopropanol (B130326) or chlorobenzene. The concentration is a critical parameter and needs to be optimized (typically in the range of 0.1 to 10 mg/mL).

  • Surface Treatment: The dithiol solution is spin-coated onto the cooled perovskite film.

  • Annealing: A post-treatment annealing step is often performed at a moderate temperature (e.g., 70-100 °C) for a short duration to promote the interaction between the dithiol and the perovskite surface and to remove any residual solvent.

Experimental Workflow

The general workflow for fabricating and characterizing dithiol-passivated perovskite solar cells is illustrated in the following diagram.

G cluster_0 Device Fabrication cluster_1 Characterization A Substrate Cleaning B ETL Deposition (e.g., TiO2) A->B C Perovskite Deposition (One-Step Method) B->C D Dithiol Passivation C->D E HTL Deposition (e.g., Spiro-OMeTAD) D->E F Metal Electrode Evaporation E->F G J-V Measurement (PCE, Voc, Jsc, FF) F->G Completed Device H EQE Measurement F->H Completed Device I Stability Testing (Light, Humidity, Thermal) F->I Completed Device J Spectroscopic Analysis (PL, TRPL) F->J Completed Device

Caption: Experimental workflow for the fabrication and characterization of dithiol-passivated perovskite solar cells.

Signaling Pathways and Logical Relationships

The passivation of perovskite defects by dithiol molecules can be visualized as a chemical interaction that mitigates charge recombination pathways. The thiol groups act as Lewis bases, donating electron pairs to the undercoordinated Lewis acidic Pb²⁺ sites on the perovskite surface.

G cluster_0 Perovskite Surface cluster_1 Passivation Agent cluster_2 Passivation Effect Defect Pb²⁺ Defect Site (Lewis Acid) Recombination Non-radiative Recombination Defect->Recombination Causes Dithiol Dithiol Molecule (e.g., this compound) -SH Groups (Lewis Base) Dithiol->Defect Coordination Bond Formation Dithiol->Recombination Suppresses Performance Improved Device Performance & Stability Dithiol->Performance Enhances Recombination->Performance Reduces

Caption: Logical relationship of dithiol passivation on perovskite defect sites and its effect on device performance.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like 1,2-Octanedithiol are paramount for ensuring laboratory safety and regulatory compliance. Due to its nature as a thiol, this compound is classified as a malodorous and hazardous compound, necessitating specific disposal protocols. This guide provides essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated chemical fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.[1]

Step-by-Step Disposal Protocol

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound and associated waste materials. This process involves the segregation of waste, chemical neutralization (deactivation) of the thiol, and final disposal as hazardous waste.

Step 1: Waste Segregation

All waste streams containing this compound must be carefully segregated from other laboratory waste to prevent unintended reactions. This includes:

  • Liquid Waste: Unused or surplus this compound, reaction mixtures, and solvent rinses containing the thiol.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels.[2][3]

  • Contaminated Glassware: Reaction flasks, beakers, and any other glassware that has come into contact with this compound.

Step 2: Chemical Neutralization (Deactivation) of Thiol

Thiols can be chemically neutralized by oxidation to less odorous and less hazardous sulfonic acids.[1][4][5] The most common and effective method for this is treatment with a sodium hypochlorite (B82951) solution (household bleach).[1][4][5][6]

  • For Liquid Waste:

    • In a designated container within a chemical fume hood, prepare a bleach solution. A 1:1 mixture of commercial bleach and water is often recommended.[1]

    • Slowly and with stirring, add the liquid thiol waste to the bleach solution.[1] Be aware that this reaction can be exothermic, and cooling may be necessary.[1]

    • Allow the mixture to react for an extended period (at least 14-24 hours is recommended) to ensure complete oxidation.[1]

  • For Contaminated Glassware:

    • Immediately after use, submerge all contaminated glassware in a prepared bleach bath within a fume hood.[1][2][7]

    • Allow the glassware to soak for at least 14-24 hours.[1][2]

    • After soaking, the glassware can be thoroughly rinsed with water and cleaned through standard laboratory procedures.[7]

  • For Solid Waste:

    • Contaminated disposable items should be sealed in a plastic bag to contain the odor.[2][3]

    • This bag should then be placed in a designated, clearly labeled hazardous waste container.[2][3]

Step 3: Collection and Labeling of Hazardous Waste

  • All treated liquid waste and sealed solid waste must be collected in appropriate hazardous waste containers.[1][7]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound waste (neutralized)".[7]

Step 4: Final Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] Do not dispose of any thiol-containing waste down the drain or in the regular trash.

Quantitative Data for Thiol Neutralization

The following table provides general quantitative guidelines for the chemical treatment of thiols using sodium hypochlorite.

ParameterGuideline
Neutralizing Agent Sodium Hypochlorite (Commercial Bleach, ~5.25-6.15%)
Recommended Ratio A 1:1 mixture of bleach and water is often used for decontamination baths.[1] For quenching, a 5.25% solution of sodium hypochlorite can quench approximately 7mL of a stench chemical.
Reaction Time A minimum of 14-24 hours is recommended for complete oxidation.[1][2]
Reaction Monitoring The reaction can be exothermic; cooling may be necessary.[1] The absence of the characteristic thiol odor is an indicator of a completed reaction.[4]
Final Disposal The resulting neutralized solution is disposed of as hazardous waste.[1]

Experimental Protocol Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood A->C D Segregate Waste Streams C->D E Liquid Waste (Pure, Solutions, Rinsates) D->E F Solid Waste (Gloves, Pipette Tips) D->F G Contaminated Glassware D->G H Neutralize with Bleach Solution (Sodium Hypochlorite) E->H I Seal in Labeled Plastic Bag F->I J Soak in Bleach Bath (min. 14-24 hours) G->J K Collect in Labeled Hazardous Waste Container H->K I->K L Rinse and Clean Glassware J->L M Store Waste in Designated Area K->M N Contact EHS for Disposal M->N O End: Proper Disposal N->O

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Octanedithiol

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on analogous thiol compounds, such as 1,8-Octanedithiol and 1-Octanethiol, to establish a robust safety framework. All procedures should be conducted with extreme caution and after a thorough risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Thiols are known for their potent, unpleasant odors and potential to cause skin, eye, and respiratory irritation.[1][2][3] Direct contact and inhalation of vapors should be strictly avoided. A multi-layered approach to PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.Protects against splashes and aerosols.[1][2]
Skin Protection Nitrile, neoprene, or butyl rubber gloves (double-gloving is recommended). Flame-resistant lab coat.Prevents skin contact and contamination of personal clothing.[1][2]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Minimizes inhalation of potent vapors.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Essential for preventing direct skin contact.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure laboratory safety.

Preparation
  • Ventilation: Confirm that a certified chemical fume hood is operational before commencing any work.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][4]

  • Glassware and Equipment: Prepare and label all necessary glassware and equipment within the fume hood.

  • Waste Containers: Have designated and clearly labeled waste containers ready for liquid and solid chemical waste.[1][2]

Handling
  • Don PPE: Put on all required PPE as specified in Table 1 before handling the chemical.

  • Equilibration: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Inert Atmosphere: To minimize air exposure and potential oxidation, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[1]

  • Transfer: Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[3]

Post-Handling
  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. A bleach solution can be effective for neutralizing the thiol odor, but ensure it is compatible with all materials and waste streams.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[2]

    • The label must explicitly state that the container holds thiol-containing waste.[2]

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[1][2]

    • This bag should then be placed in a designated solid hazardous waste container.[1][2]

  • Regulatory Compliance:

    • Dispose of all waste in accordance with institutional, local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[3]

Emergency Procedures

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.

  • Contain: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]

  • Collect: Collect the absorbent material in a sealed container for hazardous waste disposal.[3]

  • Clean: Clean the spill area with soap and water.[3]

First Aid Measures:

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[4][5] Remove contaminated clothing. If irritation persists, get medical attention.[4][5]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Vent Verify Fume Hood Prep_Equip Check Emergency Equipment Prep_Vent->Prep_Equip Prep_Waste Prepare Waste Containers Prep_Equip->Prep_Waste Handle_PPE Don PPE Prep_Waste->Handle_PPE Handle_Chem Handle Chemical in Hood Handle_PPE->Handle_Chem Dispose_Waste Segregate & Dispose Waste Handle_Chem->Dispose_Waste Decon Decontaminate Equipment Dispose_Waste->Decon Clean_Area Clean Work Area Decon->Clean_Area

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill in Hood Assess->SmallSpill LargeSpill Large Spill / Outside Hood Assess->LargeSpill Contain Contain with Absorbent SmallSpill->Contain If safe ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Collect Collect Waste Contain->Collect Clean Clean & Decontaminate Area Collect->Clean

Caption: Emergency response procedure for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.